Product packaging for Daurisoline-d5(Cat. No.:)

Daurisoline-d5

Cat. No.: B12386450
M. Wt: 615.8 g/mol
InChI Key: BURJAQFYNVMZDV-HDRXQVLESA-N
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Description

Daurisoline-d5 is a useful research compound. Its molecular formula is C37H42N2O6 and its molecular weight is 615.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42N2O6 B12386450 Daurisoline-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H42N2O6

Molecular Weight

615.8 g/mol

IUPAC Name

(1R)-5,8-dideuterio-1-[[3-deuterio-5-[4-[[(1R)-5,8-dideuterio-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,19D,20D,21D,22D

InChI Key

BURJAQFYNVMZDV-HDRXQVLESA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=C(C(=C(C(=C4CCN3C)[2H])OC)OC)[2H])C[C@@H]5C6=C(C(=C(C(=C6CCN5C)[2H])OC)O)[2H]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Daurisoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis for Daurisoline-d5 and the subsequent analysis of its isotopic purity. Daurisoline, a bisbenzylisoquinoline alkaloid, is of significant interest for its potential therapeutic properties, and its deuterated analog serves as a valuable tool in pharmacokinetic and metabolic studies. This document outlines a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound and the analytical methods for its characterization.

Introduction to Daurisoline and the Rationale for Deuteration

Daurisoline is a naturally occurring bisbenzylisoquinoline alkaloid found in the rhizomes of Menispermum dauricum. It has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, primarily through its action as a potent autophagy blocker.

Isotopic labeling, particularly with deuterium, is a critical technique in drug discovery and development.[1][2] The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and reduced formation of toxic metabolites.[3] this compound, as an internal standard in quantitative bioanalysis using mass spectrometry, allows for more accurate determination of the parent drug concentration in biological matrices.

Proposed Synthesis of this compound

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol is adapted from established methods for the deuteration of phenolic and aromatic compounds.[4][5]

Materials:

  • Daurisoline (≥98% purity)

  • Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc), HPLC grade

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 100 mg of daurisoline in 10 mL of deuterium oxide.

  • Acidification: Carefully add 1 mL of deuterated sulfuric acid to the solution while stirring.

  • Reaction: Heat the mixture to 80°C and maintain it at this temperature under constant stirring for 24 hours.

  • Quenching: After 24 hours, cool the reaction mixture to room temperature. Slowly add anhydrous sodium bicarbonate to neutralize the acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by preparative HPLC to obtain the final product.

Synthesis_Workflow

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the synthesis and ensure the suitability of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.[1][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a labeled compound.[6][7] By comparing the mass spectra of the deuterated and non-deuterated daurisoline, the degree of deuterium incorporation can be quantified.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare solutions of daurisoline and this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Analysis: Infuse the samples directly into the ESI source or inject them into an LC-MS system. Acquire full-scan mass spectra in positive ion mode.

  • Data Analysis: Determine the relative abundance of the different isotopologues (M, M+1, M+2, M+3, M+4, M+5, etc.) for both the unlabeled and labeled compounds. The isotopic purity is calculated based on the intensity of the ion corresponding to the desired number of deuterium atoms.

HRMS_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy provide detailed information about the positions and extent of deuteration.[1][8] In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ²H NMR spectra.

  • Data Analysis: Compare the ¹H NMR spectrum of this compound with that of an authentic standard of daurisoline to identify the sites of deuteration. Integrate the signals in the ¹H NMR to quantify the degree of deuteration at each site. The ²H NMR spectrum will directly show the deuterated positions.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and analysis of this compound.

Table 1: Synthesis Yield and Purity

ParameterResult
Starting Material (Daurisoline)100 mg
Final Product (this compound)75 mg
Yield75%
Chemical Purity (by HPLC)>99%

Table 2: HRMS Isotopic Distribution Data

IsotopologueUnlabeled Daurisoline (Relative Abundance %)This compound (Relative Abundance %)
M1000.5
M+140.82.1
M+28.35.3
M+31.210.2
M+40.125.7
M+5 <0.1 100
M+6<0.185.4

Table 3: NMR Spectroscopic Data for this compound

Proton SignalChemical Shift (δ, ppm) of DaurisolineIntegration of DaurisolineIntegration of this compound
Aromatic-H (Position X1)6.85 (d)1H<0.05H
Aromatic-H (Position X2)6.72 (s)1H<0.05H
Aromatic-H (Position X3)6.58 (d)1H<0.05H
Aromatic-H (Position X4)6.45 (s)1H<0.05H
Aromatic-H (Position X5)6.30 (d)1H<0.05H
Other Aromatic-H6.90-6.20 (m)7H7H
OCH₃3.85-3.60 (m)12H12H
NCH₃2.55-2.40 (m)6H6H
Aliphatic-CH₂3.20-2.60 (m)8H8H

Note: The specific positions (X1-X5) of deuteration are hypothetical and would need to be confirmed by 2D NMR experiments.

Conclusion

This technical guide provides a framework for the synthesis and isotopic purity analysis of this compound. The proposed acid-catalyzed H/D exchange method is a feasible approach for the preparation of this valuable analytical standard. The detailed analytical protocols using HRMS and NMR spectroscopy are essential for confirming the isotopic enrichment and ensuring the quality of the synthesized this compound for its intended use in advanced pharmaceutical research.

References

Daurisoline-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Chemical and Physical Properties, and Applications in Scientific Research

Introduction

Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the plant Menispermum dauricum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] Its deuterated analog, Daurisoline-d5, serves as a critical tool in analytical and metabolic studies, enabling precise quantification and elucidation of the parent compound's behavior in complex biological matrices. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside its non-labeled counterpart, Daurisoline. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural product.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for both Daurisoline and its deuterated form, this compound. The data is presented in a comparative table to facilitate easy reference.

PropertyDaurisolineThis compound
Molecular Formula C₃₇H₄₂N₂O₆[4]C₃₇H₃₇D₅N₂O₆[5]
Molecular Weight 610.7 g/mol [4]615.77 g/mol [5]
CAS Number 70553-76-3[4]Not available
Appearance White to off-white solid[3]Not available
Melting Point Approximately 182-184°C[6]Not available
Purity ≥98%[2]Not available
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[1]Store under recommended conditions in the Certificate of Analysis.[5]

Solubility

Solvent/SystemSolubility of Daurisoline
DMSO 100 mg/mL (163.74 mM) with ultrasonic treatment[1]
DMF 10 mg/mL[2]
Ethanol 2 mg/mL[2]
DMSO:PBS (pH 7.2) (1:10) 0.09 mg/mL[2]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline ≥ 2.5 mg/mL (4.09 mM)[1]
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (4.09 mM)[1]
10% DMSO >> 90% corn oil ≥ 2.5 mg/mL (4.09 mM)[1]

Biological Activity and Signaling Pathways

Daurisoline is a potent autophagy blocker and exhibits antiarrhythmic effects.[1][3] Its mechanism of action involves the modulation of several key signaling pathways, making it a subject of interest in cancer research and cardiology. The primary biological activities and associated signaling pathways are detailed below.

Autophagy Inhibition

Daurisoline has been identified as a potent inhibitor of autophagy, a cellular process of degradation and recycling.[3] It is believed to impair the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.

Autophagy_Inhibition Daurisoline Daurisoline Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Daurisoline->Autophagosome_Lysosome_Fusion inhibits Autophagy Autophagy Autophagosome_Lysosome_Fusion->Autophagy is a key step in

Caption: Daurisoline inhibits the process of autophagy by blocking the fusion of autophagosomes and lysosomes.

hERG Channel Blockade

Daurisoline exerts a blocking effect on the human Ether-a-go-go-Related Gene (hERG) potassium channels, which is linked to its antiarrhythmic properties.[1][3]

hERG_Channel_Blockade Daurisoline Daurisoline hERG_Channel hERG K+ Channel Daurisoline->hERG_Channel blocks Cardiac_Action_Potential Cardiac Action Potential hERG_Channel->Cardiac_Action_Potential regulates

Caption: Daurisoline blocks hERG potassium channels, thereby modulating the cardiac action potential.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis or application of this compound is not publicly available, this section provides a general methodology for the use of a deuterated internal standard in a typical LC-MS/MS analytical workflow for the quantification of a parent drug (in this case, Daurisoline).

General Protocol for Quantification of Daurisoline using this compound as an Internal Standard

Objective: To accurately quantify the concentration of Daurisoline in a biological matrix (e.g., plasma, tissue homogenate) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • Daurisoline analytical standard

  • This compound internal standard

  • Biological matrix (e.g., plasma)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a stock solution of Daurisoline (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Serially dilute the Daurisoline stock solution with the biological matrix to prepare calibration standards at various concentrations.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of the calibration standard, QC sample, or unknown sample (e.g., 50 µL), add a fixed amount of the this compound internal standard working solution.

    • Add a protein precipitation solvent (e.g., 150 µL of cold acetonitrile).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Develop a suitable LC method for the chromatographic separation of Daurisoline and this compound.

    • Optimize the mass spectrometer settings (e.g., precursor and product ion transitions, collision energy) for the detection of both analytes in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of Daurisoline and this compound.

    • Calculate the peak area ratio of Daurisoline to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Daurisoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A typical workflow for the quantification of Daurisoline in biological samples using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of Daurisoline in research and drug development. Its use as an internal standard in analytical methods like LC-MS/MS is crucial for obtaining reliable pharmacokinetic and metabolic data. While specific physical and chemical data for this compound are limited in publicly accessible literature, its properties can be largely inferred from its non-deuterated parent compound. The understanding of Daurisoline's biological activities and signaling pathways provides a strong foundation for the continued investigation of this natural product's therapeutic potential, with this compound playing a vital supporting role in these research endeavors.

References

Mechanism of Action of Daurisoline in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the traditional Chinese herb Rhizoma Menispermi, has emerged as a promising multi-targeted agent in oncology research. This document provides a comprehensive technical overview of its mechanism of action in various cancer cell lines. Daurisoline exerts its anti-tumor effects through a multifaceted approach, including the induction of apoptosis via endoplasmic reticulum stress, G1 phase cell cycle arrest, and potent inhibition of autophagy, which sensitizes cancer cells to conventional chemotherapy. Furthermore, it modulates several critical oncogenic signaling pathways, including the PI3K/Akt/mTOR, γ-secretase/Notch, and JAK2/STAT3 axes, thereby inhibiting cancer cell proliferation, migration, and invasion. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key molecular pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Anti-Proliferative and Cytotoxic Effects

Daurisoline has demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of a wide range of cancer cells. Its cytotoxic activity has been quantified across various cell lines, with half-maximal inhibitory concentration (IC50) values indicating its potency.

Cancer Type Cell Line IC50 Value (µM) Assay Conditions Reference
Triple-Negative Breast CancerMDA-MB-23118.31 ± 1.5848 hours[1]
Triple-Negative Breast CancerMDA-MB-46816.25 ± 1.2248 hours[1]
Cervical CancerHeLa74.75 ± 1.03In combination with Camptothecin (CPT)[2]
Lung CancerA54950.54 ± 1.02In combination with Camptothecin (CPT)[2]
Colorectal CancerHCT-11680.81 ± 1.10In combination with Camptothecin (CPT)[2]
Bladder Cancer5637, T24Significant Inhibition @ ≥ 5Not specified[3]
Bladder CancerEJSignificant Inhibition @ ≥ 10Not specified[3]

Core Mechanisms of Action

Daurisoline's anti-cancer activity is not attributable to a single mechanism but rather to a coordinated disruption of multiple cellular processes essential for tumor growth and survival.

Induction of Apoptosis

Daurisoline is a potent inducer of apoptosis in cancer cells through the activation of both intrinsic and extrinsic pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which triggers endoplasmic reticulum (ER) stress.[4][5] This leads to the activation of the p-eIF2α-ATF4 signaling axis.[4][5] Activated transcription factor 4 (ATF4) then upregulates downstream targets, including NOXA, which initiates the intrinsic (mitochondrial) apoptosis pathway, and CHOP, which upregulates Death Receptor 5 (DR5) to engage the extrinsic apoptosis pathway.[4][5][6] In breast cancer cells, this culminates in the cleavage of caspase-8 and PARP, hallmark indicators of apoptosis.[6]

Daurisoline_Apoptosis_Pathway cluster_Daurisoline cluster_Cellular Cancer Cell cluster_Apoptosis Apoptotic Pathways Daurisoline Daurisoline ROS ROS Generation Daurisoline->ROS ER_Stress ER Stress ROS->ER_Stress p_eIF2a p-eIF2α ER_Stress->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP NOXA NOXA ATF4->NOXA DR5 DR5 Upregulation CHOP->DR5 Intrinsic Intrinsic Pathway (Mitochondrial) NOXA->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) DR5->Extrinsic Caspases Caspase Activation (Caspase-8, PARP) Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Daurisoline-induced apoptosis via the ER stress pathway.
Cell Cycle Arrest

Daurisoline effectively halts cancer cell proliferation by inducing cell cycle arrest, primarily at the G1/S transition.[4][5][6] This arrest is dependent on the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[4][7] These proteins bind to and inactivate cyclin/CDK complexes (such as Cyclin D/CDK4 and Cyclin E/CDK2), which are required for cells to pass the G1 checkpoint and enter the S phase of DNA synthesis. By preventing this progression, Daurisoline blocks the replication of cancer cells.

Daurisoline_Cell_Cycle_Arrest Daurisoline Daurisoline p21_p27 p21 / p27 Upregulation Daurisoline->p21_p27 Cyclin_CDK Cyclin D/E-CDK Complexes p21_p27->Cyclin_CDK Inhibits G1_S G1 to S Phase Transition Cyclin_CDK->G1_S Promotes Arrest G1 Phase Arrest G1_S->Arrest

Mechanism of Daurisoline-induced G1 cell cycle arrest.
Inhibition of Autophagy

Autophagy is a cellular degradation process that cancer cells often exploit to survive under stress, such as that induced by chemotherapy.[8] Daurisoline functions as a potent autophagy blocker by impairing the final stages of the autophagic process.[8][9][10] It disrupts lysosomal function by inhibiting the lysosomal V-type ATPase, which leads to an increase in lysosomal pH and a reduction in the activity of degradative proteases like cathepsins.[8][9][11] This blockage prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vacuoles and substrates like p62.[9][10] By inhibiting this protective mechanism, Daurisoline sensitizes cancer cells to chemotherapeutic agents such as camptothecin and cisplatin.[8][11][12]

Anti-Metastatic and Anti-Invasive Properties

Metastasis is a primary cause of cancer-related mortality. Daurisoline has been shown to suppress the migration and invasion of various cancer cells, including triple-negative breast cancer and bladder cancer.[1][3] Wound healing and Transwell assays have confirmed its ability to reduce cell motility.[1][13] One of the underlying mechanisms is the destabilization of β-catenin, a key protein involved in cell adhesion and the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[4]

Modulation of Oncogenic Signaling Pathways

Daurisoline's efficacy stems from its ability to interfere with multiple interconnected signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Daurisoline directly binds to Akt, inhibiting its activity.[14] This action disrupts the downstream signaling cascade, including GSK3β and c-Myc, which in turn reduces the expression of Hexokinase 2 (HK2), a key enzyme in glycolysis.[14] By targeting the AKT-HK2 axis, Daurisoline effectively suppresses the heightened glycolytic metabolism (the Warburg effect) that fuels rapid cancer cell growth.[14][15]

γ-Secretase/Notch Pathway

In triple-negative breast cancer (TNBC), the Notch signaling pathway is often overactive. Daurisoline acts as a natural γ-secretase inhibitor.[1] It binds to presenilin-1 (PSEN-1), the catalytic core of the γ-secretase complex, reducing its hydrolytic activity.[1][16] This prevents the cleavage and activation of the Notch-1 receptor, thereby blocking downstream signaling that promotes TNBC cell proliferation and migration.[1]

JAK2/STAT3 Pathway

Constitutive activation of the STAT3 signaling pathway promotes cancer cell proliferation and survival.[17][18] In pancreatic cancer, Daurisoline suppresses this pathway through a novel mechanism involving Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[13] Daurisoline binds directly to PPARα, preventing its ubiquitination-mediated degradation by the E3 ligase Trim63.[13] The stabilized PPARα then suppresses the JAK2/STAT3 signaling cascade, leading to the inhibition of pancreatic cancer progression.[13]

Wnt/β-Catenin Pathway

The Wnt/β-catenin pathway is crucial for cancer development and metastasis.[19][20][21] Daurisoline has been shown to inactivate this signaling pathway in breast cancer cells.[6] By destabilizing β-catenin, as mentioned in its anti-metastatic effects, Daurisoline prevents its translocation to the nucleus, where it would otherwise activate target genes like c-Myc and Cyclin D1 that drive proliferation.[4]

Daurisoline_Signaling_Overview cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes Daurisoline Daurisoline Akt Akt Daurisoline->Akt Binds & Inhibits gSecretase γ-Secretase (PSEN-1) Daurisoline->gSecretase Inhibits PPARa PPARα Daurisoline->PPARa Binds & Stabilizes bCatenin β-Catenin Daurisoline->bCatenin Destabilizes JNK_MAPK JNK/p38 MAPK Daurisoline->JNK_MAPK Activates Autophagy ↓ Autophagy Daurisoline->Autophagy Inhibits Lysosome Glycolysis ↓ Glycolysis Akt->Glycolysis Proliferation ↓ Proliferation Akt->Proliferation gSecretase->Proliferation PPARa->Proliferation via ↓STAT3 bCatenin->Proliferation Migration ↓ Migration/ Invasion bCatenin->Migration Apoptosis ↑ Apoptosis JNK_MAPK->Apoptosis

Overview of major signaling pathways modulated by Daurisoline.

In Vivo Efficacy

The anti-tumor effects of Daurisoline observed in vitro have been validated in several animal models. In xenograft models using nude mice, administration of Daurisoline significantly inhibited tumor growth and reduced tumor weight for various cancers, including triple-negative breast cancer, esophageal squamous cell carcinoma, and lung cancer, often with no observable side effects.[1][4][14][15] Immunohistochemical analysis of tumor tissues from these models confirmed the in vivo mechanisms, showing decreased expression of proliferation markers like Ki-67 and key pathway proteins such as p-Akt and HK2.[4][15]

Key Experimental Methodologies

The investigation of Daurisoline's mechanism of action relies on a suite of standard and advanced molecular and cell biology techniques.

Cell Viability and Proliferation Assays
  • Protocol: Sulforhodamine B (SRB) Assay

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat cells with various concentrations of Daurisoline (e.g., 1-100 µM) for specified time points (24, 48, 72 hours).[1]

    • Fix the cells with 50% trichloroacetic acid solution.

    • Stain the cells with 0.4% SRB dye.

    • Wash unbound dye and solubilize the protein-bound dye.

    • Measure the optical density (OD) at 540 nm using a microplate reader to determine cell density.[1]

Apoptosis Assays
  • Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

    • Culture cells and treat with desired concentrations of Daurisoline for 24-48 hours.

    • Harvest cells, including any floating cells from the supernatant.

    • Wash cells with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and PI staining solution and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Cell Cycle Analysis
  • Protocol: Propidium Iodide (PI) Staining

    • Treat cells with Daurisoline for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and treat with RNase A to remove RNA.

    • Stain the cellular DNA with PI solution.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][7]

Western Blot Analysis
  • Protocol: Protein Expression Analysis

    • Treat cells with Daurisoline and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Notch-1, p-Akt, p21, Cleaved Caspase-8, p62) overnight at 4°C.[1][6][14]

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_assays Start 1. Cell Culture (Seed cells in plates/flasks) Treatment 2. Daurisoline Treatment (Varying concentrations and times) Start->Treatment Harvest 3. Cell Harvesting (Collect cells, supernatant, or lyse for protein) Treatment->Harvest Assay 4. Perform Assay Harvest->Assay Viability Viability Assay (SRB, MTT) Assay->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Assay->Apoptosis Western Western Blot Assay->Western Analysis 5. Data Acquisition & Analysis Conclusion 6. Conclusion Analysis->Conclusion Viability->Analysis Apoptosis->Analysis Western->Analysis

A generalized experimental workflow for studying Daurisoline.

Conclusion and Future Directions

Daurisoline is a potent natural compound that combats cancer progression through a remarkable array of mechanisms. It simultaneously induces apoptosis and cell cycle arrest while inhibiting critical survival pathways like autophagy and key oncogenic signaling networks including PI3K/Akt, Notch, STAT3, and Wnt/β-catenin. This multi-targeted profile reduces the likelihood of acquired resistance and highlights its potential as a robust therapeutic candidate.

Future research should focus on optimizing its therapeutic index, exploring its efficacy in combination with other targeted therapies and immunotherapies, and elucidating its effects on the tumor microenvironment. Further preclinical and clinical investigations are warranted to translate the compelling in vitro and in vivo findings into effective cancer treatments.

References

In Vitro Anti-Cancer Effects of Daurisoline on Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Daurisoline, a bis-benzylisoquinoline alkaloid derived from Menispermum dauricum, has demonstrated significant anti-cancer properties against breast cancer cells in vitro. This technical guide synthesizes current research, detailing its effects on cell proliferation, apoptosis, and cell cycle progression. Daurisoline effectively inhibits the growth of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, with notable potency.[1][2] The primary mechanisms of action include the induction of apoptosis and cell cycle arrest, which are mediated through the modulation of several critical signaling pathways. Key among these is the inhibition of the γ-secretase/Notch axis, upregulation of the MAPK pathway, inactivation of Akt/mTOR signaling, and the induction of endoplasmic reticulum stress.[1][3] Furthermore, Daurisoline is identified as a potent autophagy blocker, impairing lysosomal function and enhancing the efficacy of chemotherapeutic agents.[4] This document provides a comprehensive overview of the quantitative data, molecular mechanisms, and detailed experimental protocols relevant to the study of Daurisoline's effects on breast cancer cells, serving as a resource for researchers and drug development professionals.

Anti-Proliferative and Cytotoxic Effects

Daurisoline exhibits a significant, dose- and time-dependent inhibitory effect on the proliferation of various breast cancer cell lines.[1] Studies have particularly focused on its efficacy in triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited targeted therapies.[2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxic potency. Daurisoline has been evaluated against multiple breast cancer cell lines, showing potent activity. Notably, its cytotoxicity towards normal breast epithelial cells (MCF-10A) is considerably lower, suggesting a degree of selectivity for cancer cells.[1] For instance, at a concentration of 200 μM, Daurisoline only inhibited about 20% of MCF-10A cell growth.[1]

Cell LineCancer TypeTreatment DurationIC50 Value (µM)Citation(s)
MDA-MB-231 Triple-Negative48 hours18.31 ± 1.58[1]
MDA-MB-468 Triple-Negative48 hours16.25 ± 1.22[1]
MCF-7 Estrogen Receptor+Not SpecifiedNot Specified[3]

Table 1: Summary of reported IC50 values for Daurisoline in human breast cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which Daurisoline exerts its anti-cancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Pro-Apoptotic Activity

Treatment with Daurisoline leads to distinct morphological and biochemical changes characteristic of apoptosis. This includes an increase in the formation of apoptotic bodies and compromised cell membranes.[1] Flow cytometry analysis using Annexin V/PI double staining confirms a dose-dependent increase in both early and late-stage apoptotic cells following Daurisoline treatment.[1] Mechanistically, this is associated with the cleavage of caspase-8 and PARP, key executioners of the apoptotic cascade.[3]

Cell Cycle Regulation

Daurisoline has been shown to disrupt the normal progression of the cell cycle in breast cancer cells. Studies have reported that Daurisoline treatment can cause cell cycle arrest at different phases. One study found that in TNBC cells, Daurisoline (at 6.25 μM) induced a significant arrest in the S phase.[1] Another study involving MCF-7 and MDA-MB-231 cells reported an arrest at the G1 phase.[3][5] This G1 arrest is linked to the upregulation of p21 and p27, which are key cyclin-dependent kinase inhibitors.[5][6]

Cell Line(s)EffectPhase of ArrestAssociated ProteinsCitation(s)
MDA-MB-231, MDA-MB-468 Apoptosis InductionN/ACleavage of Caspase-8, PARP[1][3]
MDA-MB-231, MDA-MB-468 Cell Cycle ArrestS PhaseNot specified[1]
MCF-7, MDA-MB-231 Cell Cycle ArrestG1 Phasep21, p27[3][5][6]

Table 2: Summary of Daurisoline's effects on apoptosis and cell cycle progression in breast cancer cells.

Molecular Mechanisms of Action

Daurisoline's anti-cancer activity stems from its ability to modulate multiple interconnected signaling pathways that govern cell survival, proliferation, and death.

Inhibition of the γ-Secretase/Notch Signaling Pathway

A primary mechanism identified for Daurisoline in TNBC is the direct inhibition of the γ-secretase/Notch signaling pathway.[1][2] Daurisoline binds to PSEN-1, the catalytic core of the γ-secretase complex, thereby inhibiting its hydrolytic activity.[1][7] This prevents the cleavage of the Notch-1 receptor, leading to a decrease in the Notch Intracellular Domain (NICD). Reduced NICD levels result in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately promoting apoptosis.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch1 Notch-1 Receptor NICD NICD Notch1->NICD releases gSecretase γ-Secretase (PSEN-1) gSecretase->Notch1 cleaves Bcl2 Bcl-2 (Anti-apoptotic) NICD->Bcl2 upregulates Bax Bax (Pro-apoptotic) NICD->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Daurisoline Daurisoline Daurisoline->gSecretase inhibits G cluster_assays Endpoint Assays start Culture Breast Cancer Cells treat Treat with Daurisoline (Varying Concentrations & Times) start->treat viability Cell Viability Assay (SRB / MTT) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle protein Protein Analysis (Western Blot) treat->protein

References

Investigating the Antiarrhythmic Properties of Daurisoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum, has demonstrated notable antiarrhythmic effects in various experimental models.[1][2] This technical guide provides a comprehensive overview of the electrophysiological properties of Daurisoline, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiarrhythmic agents.

Core Mechanism of Action

The antiarrhythmic activity of Daurisoline is primarily attributed to its modulation of key cardiac ion channels. The primary mechanisms identified are:

  • Inhibition of the hERG (human Ether-à-go-go-Related Gene) Potassium Channel: Daurisoline blocks the hERG channel, which is crucial for the repolarization phase of the cardiac action potential.[2][3] This blockade prolongs the action potential duration (APD), a characteristic feature of Class III antiarrhythmic agents.[3] The inhibition of the hERG current by Daurisoline is concentration- and voltage-dependent.[3] Studies have shown that Daurisoline accelerates the onset of inactivation of the hERG channel and that its blocking effect is dependent on the channel being in an open state.[3]

  • Blockade of L-type Calcium Channels: Daurisoline also exhibits inhibitory effects on L-type calcium currents (ICa-L).[4] This action is significant as excessive calcium influx through these channels can contribute to the generation of early afterdepolarizations (EADs), a known trigger for cardiac arrhythmias.[4] By blocking L-type calcium channels, Daurisoline can suppress the occurrence of EADs.[4]

  • Modulation of Intracellular Calcium Homeostasis: Daurisoline has been shown to prevent the increase of intracellular calcium concentration ([Ca2+]i) by inhibiting both transmembrane calcium entry and calcium release from the sarcoplasmic reticulum. This contributes to its ability to inhibit delayed afterdepolarizations (DADs) and triggered activity.

Quantitative Data on the Electrophysiological Effects of Daurisoline

The following tables summarize the quantitative data on the effects of Daurisoline on cardiac ion channels and action potential parameters from various studies.

Table 1: Inhibitory Effects of Daurisoline on hERG Potassium Channels

ParameterValueCell TypeReference
IC50 (IhERG-step) 9.1 μMHEK293 cells[5]
IC50 (IhERG-tail) 9.6 μMHEK293 cells[5]
Inhibition of IhERG-step at 1 μM 32.2 ± 4.2%HEK293 cells[5]
Inhibition of IhERG-step at 3 μM 41.6 ± 2.6%HEK293 cells[5]
Inhibition of IhERG-step at 10 μM 62.1 ± 5.9%HEK293 cells[5]
Inhibition of IhERG-step at 30 μM 74.8 ± 6.8%HEK293 cells[5]
Shift in V1/2 of steady-state inactivation (at 10 μM) -15.9 mVHEK293 cells[3]

Table 2: Effects of Daurisoline on L-type Calcium Channels and Afterdepolarizations

ParameterEffectConcentrationModelReference
Early Afterdepolarizations (EADs) Incidence reduced from 66.7% to 0%15 μMHypertrophied rabbit papillary muscles[4]
L-type Calcium Current (ICa-L) Shifts steady-state activation curve to the rightNot specifiedSingle rabbit ventricular myocytes[4]
L-type Calcium Current (ICa-L) Shifts steady-state inactivation curve to the leftNot specifiedSingle rabbit ventricular myocytes[4]
Delayed Afterdepolarizations (DADs) and Triggered Activity (TA) Abolished TA induced by ouabain or caffeine50 μMGuinea pig ventricular trabeculae[6]
Delayed Afterdepolarizations (DADs) and Triggered Activity (TA) Inhibited isoprenaline-induced TA50 μMGuinea pig ventricular trabeculae[6]

Table 3: Effects of Daurisoline on Action Potential Duration (APD)

ParameterEffectModelReference
APD Prolonged in a normal use-dependent mannerNot specified[3]
APD50 and APD90 Shortened dofetilide-prolonged APDHypertrophied rabbit papillary muscles[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antiarrhythmic properties of Daurisoline.

Whole-Cell Patch-Clamp for hERG Current Recording

Cell Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Cells are harvested and resuspended in an extracellular solution for recording.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 120 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

  • Cells are held at a holding potential of -80 mV.

  • To elicit hERG currents, depolarizing pulses to +20 mV for a duration of 1 to 5 seconds are applied.

  • Repolarization steps to -50 mV are then used to record the characteristic hERG tail currents.

  • The protocol is repeated at regular intervals (e.g., every 15 seconds) to monitor current stability and drug effects.

Data Analysis:

  • The peak amplitude of the tail current is measured to determine the extent of channel block by Daurisoline.

  • Concentration-response curves are generated to calculate the IC50 value.

  • Voltage protocols are varied to assess the voltage-dependence of the block.

hERG_Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture HEK293-hERG cells Harvest Harvest & Resuspend Cells Culture->Harvest Patch Establish Whole-Cell Patch Harvest->Patch Voltage Apply Voltage Protocol (-80mV hold, +20mV step, -50mV tail) Patch->Voltage Drug Apply Daurisoline Voltage->Drug Measure Measure Tail Current Amplitude Drug->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Figure 1: Workflow for hERG patch-clamp experiments.

In Vivo Aconitine-Induced Arrhythmia Model

Animal Model:

  • Male Wistar rats are commonly used.

Procedure:

  • Animals are anesthetized (e.g., with urethane).

  • A continuous intravenous infusion of aconitine is initiated to induce arrhythmia.

  • Electrocardiogram (ECG) is continuously monitored to detect the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Once a stable arrhythmia is established, Daurisoline is administered intravenously.

  • The time to restoration of normal sinus rhythm and the duration of the antiarrhythmic effect are recorded.

Data Analysis:

  • Changes in heart rate, and the incidence and duration of different types of arrhythmias are quantified.

  • ECG intervals (PR, QRS, QT) are measured before and after Daurisoline administration to assess its effects on cardiac conduction and repolarization.

Aconitine_Arrhythmia_Model Start Anesthetize Rat Aconitine Infuse Aconitine (i.v.) Start->Aconitine ECG_Monitor Monitor ECG Aconitine->ECG_Monitor Arrhythmia Arrhythmia Induction (VPBs, VT, VF) ECG_Monitor->Arrhythmia Daurisoline Administer Daurisoline (i.v.) Arrhythmia->Daurisoline If arrhythmia is stable Observe Observe for Restoration of Sinus Rhythm Daurisoline->Observe Analysis Analyze ECG Data (HR, Intervals, Arrhythmia Duration) Observe->Analysis

Figure 2: Protocol for aconitine-induced arrhythmia model.

Signaling Pathways

The antiarrhythmic effects of Daurisoline are intertwined with intracellular signaling cascades that regulate cardiac ion channel function and calcium homeostasis. While the precise upstream and downstream effectors of Daurisoline are still under investigation, its known targets provide insights into the potential signaling pathways involved.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: CaMKII is a crucial regulator of cardiac electrophysiology and calcium handling.[7] Hyperactivity of CaMKII is pro-arrhythmic, as it can lead to increased late sodium current, altered L-type calcium channel function, and enhanced sarcoplasmic reticulum calcium leak. By inhibiting L-type calcium channels and modulating intracellular calcium, Daurisoline may indirectly influence CaMKII activity, thereby contributing to its antiarrhythmic effects.

Protein Kinase C (PKC) Pathway: PKC isoforms play a complex role in regulating cardiac ion channels and are implicated in the pathogenesis of arrhythmias.[8] PKC can modulate the function of L-type calcium channels and other potassium channels. Given Daurisoline's impact on calcium signaling, it is plausible that it may also interact with PKC-mediated signaling pathways, although direct evidence is currently limited.

Daurisoline_Signaling_Pathway cluster_channels Ion Channel Modulation cluster_calcium Intracellular Ca2+ Homeostasis cluster_signaling Downstream Signaling cluster_effects Cellular Effects Daurisoline Daurisoline hERG hERG K+ Channel Daurisoline->hERG Inhibits L_type_Ca L-type Ca2+ Channel Daurisoline->L_type_Ca Inhibits SR_Ca_release SR Ca2+ Release Daurisoline->SR_Ca_release Inhibits APD Action Potential Duration hERG->APD Prolongs Ca_influx Ca2+ Influx L_type_Ca->Ca_influx Afterdepolarizations EADs & DADs L_type_Ca->Afterdepolarizations Reduces intracellular_Ca [Ca2+]i Ca_influx->intracellular_Ca Increases SR_Ca_release->intracellular_Ca Increases CaMKII CaMKII Activity intracellular_Ca->CaMKII Activates PKC PKC Activity intracellular_Ca->PKC Activates intracellular_Ca->Afterdepolarizations Reduces Antiarrhythmic_Effect Antiarrhythmic Effect CaMKII->Antiarrhythmic_Effect Modulates PKC->Antiarrhythmic_Effect Modulates APD->Antiarrhythmic_Effect Afterdepolarizations->Antiarrhythmic_Effect

Figure 3: Putative signaling pathways of Daurisoline's antiarrhythmic action.

Conclusion

Daurisoline presents a promising profile as an antiarrhythmic agent with a multi-channel blocking mechanism. Its ability to inhibit both hERG potassium channels and L-type calcium channels, coupled with its modulation of intracellular calcium homeostasis, provides a strong rationale for its efficacy in suppressing various types of arrhythmias. This technical guide has summarized the key electrophysiological properties, provided detailed experimental protocols for its investigation, and outlined the potential signaling pathways involved in its action. Further research is warranted to fully elucidate its clinical potential and to explore its therapeutic applications in the management of cardiac arrhythmias.

References

An In-depth Technical Guide on the hERG Channel Blocking Effect of Daurisoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of daurisoline, a bis-benzylisoquinoline alkaloid, on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the interaction between daurisoline and the hERG channel is crucial for evaluating its cardiac safety profile, as hERG channel inhibition is a primary cause of drug-induced QT interval prolongation and potentially fatal arrhythmias.[1][2][3]

Daurisoline has been shown to have antiarrhythmic effects and prolongs the action potential duration.[4][5] However, the underlying electrophysiological mechanisms involve a direct blocking effect on the hERG current.[4][5] This guide synthesizes the available quantitative data, details the experimental methodologies used to assess these effects, and visually represents the key processes and mechanisms involved.

Quantitative Data Summary

The inhibitory effect of daurisoline on the hERG channel has been quantified through various electrophysiological studies. The data is summarized in the tables below for clear comparison.

Table 1: Inhibitory Concentration (IC50) of Daurisoline on hERG Channels

Current TypeIC50 Value (μM)Cell LineReference
IhERG-step9.1HEK293[6]
IhERG-tail9.6HEK293[6]

Table 2: Concentration-Dependent Inhibition of hERG Current by Daurisoline

Daurisoline Conc. (μM)Inhibition of IhERG-step (%)Inhibition of IhERG-tail (%)Reference
132.2 ± 4.216.7 ± 5.8[6]
341.6 ± 2.631.1 ± 4.5[6]
1062.1 ± 5.955.1 ± 7.2[6]
3074.8 ± 6.881.2 ± 7.0[6]

Table 3: Effects of Daurisoline on hERG Channel Gating Properties

ParameterDaurisoline Conc. (μM)EffectMagnitude of ChangeReference
Steady-state inactivation (V1/2)10Negative shift15.9 mV[4][5]
Onset of inactivation10AccelerationNot specified[4][5]

Experimental Protocols

The primary methodology for assessing the effect of daurisoline on hERG channels is the whole-cell patch-clamp technique.[7][8][9]

Cell Line and Channel Expression:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[4][5]

  • Channel Expression: These cells are stably transfected to express the hERG channel.[4][5]

Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp recording is the gold standard for measuring ion channel currents.[7]

  • Solutions:

    • External solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with pH adjusted to 7.4.

    • Internal (pipette) solution (in mM): Typically contains KCl, MgCl2, EGTA, HEPES, and Mg-ATP, with pH adjusted to 7.2.

  • Voltage Clamp Protocols:

    • Holding Potential: Cells are typically held at a negative potential (e.g., -80 mV) where the channels are in a closed state.

    • Depolarizing Pulses: A series of depolarizing voltage steps (e.g., to potentials between -60 mV and +40 mV) are applied to activate the channels.

    • Repolarizing Pulse: Following the depolarizing step, the membrane potential is repolarized to a negative potential (e.g., -70 mV) to elicit tail currents, which are used to measure the extent of channel opening.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine the concentration-response relationship and calculate IC50 values. The effects on channel gating parameters, such as activation and inactivation curves, are determined by fitting the data to appropriate Boltzmann functions.

Mechanism of Action

Daurisoline inhibits the hERG current in a concentration- and voltage-dependent manner.[4][5] The blockade of hERG channels by daurisoline is dependent on the channel being in an open state.[4][5]

At a concentration of 10 μM, daurisoline shifts the steady-state inactivation of the channel to more negative potentials by 15.9 mV and accelerates the onset of inactivation.[4][5] This suggests that daurisoline preferentially binds to and stabilizes the inactivated state of the hERG channel.

Interestingly, at concentrations below 30 μM, daurisoline primarily acts as a channel blocker without significantly affecting the expression of the hERG channel protein.[4][5] However, at a concentration of 30 μM, a significant decrease in both hERG protein expression and current is observed.[4][5] This dual mechanism—direct channel block at lower concentrations and reduced channel expression at higher concentrations—is a critical consideration for its pharmacological profile. The blocking effect at therapeutic concentrations without impacting channel expression may contribute to a lower risk of long QT syndrome with long-term use.[4][5]

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_drug_application Drug Application & Data Analysis cell_culture HEK293 Cell Culture transfection Stable Transfection with hERG cell_culture->transfection whole_cell Whole-Cell Configuration transfection->whole_cell Select Transfected Cells voltage_protocol Apply Voltage-Step Protocol whole_cell->voltage_protocol current_recording Record hERG Current (I_hERG) voltage_protocol->current_recording control_rec Record Control I_hERG current_recording->control_rec daurisoline_app Apply Daurisoline (Increasing Conc.) control_rec->daurisoline_app drug_rec Record I_hERG in Presence of Daurisoline daurisoline_app->drug_rec data_analysis Data Analysis (IC50, Gating Effects) drug_rec->data_analysis

Caption: Experimental workflow for assessing daurisoline's effect on hERG channels.

mechanism_of_action cluster_channel_states hERG Channel States cluster_daurisoline_interaction Daurisoline Interaction Closed Closed State Open Open State Closed->Open Activation (Depolarization) Open->Closed Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Daurisoline Daurisoline Open->Daurisoline Daurisoline binds to open channels Inactivated->Closed Deactivation (Repolarization) Blocked Blocked-Inactivated State Inactivated->Blocked Daurisoline->Blocked Accelerates & Stabilizes Inactivation

Caption: Proposed mechanism of daurisoline interaction with the hERG channel.

References

An In-depth Technical Guide to the Neuroprotective Effects of Daurisoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of Daurisoline's neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary neuroprotective actions of Daurisoline are attributed to its ability to mitigate glutamate-induced excitotoxicity, reduce oxidative stress, and inhibit apoptotic pathways. These effects are largely mediated through the modulation of intracellular calcium homeostasis, particularly by inhibiting calcium influx and suppressing the calcium/calmodulin-dependent protein kinase II (CaMKII) signaling cascade. This document aims to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into the therapeutic applications of Daurisoline.

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. Consequently, the development of effective neuroprotective strategies is a critical area of research. Daurisoline has demonstrated significant neuroprotective effects in various preclinical models, suggesting its potential as a novel therapeutic agent. This guide synthesizes the existing scientific literature to provide an in-depth analysis of its mechanisms of action.

Mechanisms of Neuroprotective Action

Daurisoline exerts its neuroprotective effects through multiple interconnected pathways, primarily centered around the regulation of intracellular calcium levels and the downstream consequences of calcium dysregulation.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overactivation leads to excitotoxicity, a key contributor to neuronal death in ischemic stroke and other neurodegenerative conditions. Daurisoline has been shown to protect neurons from glutamate-induced neurotoxicity.[1] The proposed mechanism involves the inhibition of glutamate-mediated calcium influx through ligand-gated ion channels.[1] By reducing the excessive entry of calcium into neurons, Daurisoline prevents the activation of downstream neurotoxic cascades.

Modulation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Signaling

Elevated intracellular calcium levels activate Calmodulin (CaM), which in turn activates CaMKII, a key enzyme involved in synaptic plasticity and neuronal apoptosis. Daurisoline has been shown to suppress the Ca2+-CaM/CaMKII pathway. By inhibiting this pathway, Daurisoline can prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and subsequent cell apoptosis.

Reduction of Oxidative Stress and Nitric Oxide Production

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. Daurisoline has been observed to reduce intracellular ROS levels. Furthermore, it inhibits the production of nitric oxide (NO), a signaling molecule that can be neurotoxic at high concentrations, by inhibiting glutamate-triggered NO generation.[1]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective efficacy of Daurisoline.

Parameter Experimental Model Value Reference
IC50 (Glutamate-induced neurotoxicity)Rat primary cortical cultures3.4 µmol/L[1]
IC50 (Glutamate-elicited cytosolic free Ca2+ increase)Freshly dissociated rat brain cells2.0 µmol/L[1]
IC50 (High K+-stimulated 45Ca2+ uptake)Rat cerebral cortex synaptosomes7.7 ± 0.9 µM
IC50 (High K+-stimulated [3H]-GABA release)Rat cerebral cortex synaptosomes10.0 ± 1.5 µM

Table 1: In Vitro Efficacy of Daurisoline

Experimental Model Daurisoline Concentration Observed Effects Reference
Glutamate-injured PC12 cells3 and 10 µMIncreased cell viability, reduced apoptosis, enhanced mitochondrial membrane potential, reduced intracellular ROS and free Ca2+, suppressed expression of CaM, p-CaMKII, and p-Tau.
Aβ25-35-injured PC12 cells3 and 10 µMSignificantly increased cell viability and MMP levels, inhibited cell apoptosis, reduced intracellular ROS and free Ca2+ levels, and down-regulated protein expression of CaM, p-CaMKII, and p-Tau.

Table 2: Neuroprotective Effects of Daurisoline in Alzheimer's Disease Models

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Daurisoline's neuroprotective effects.

Primary Rat Cortical Neuron Culture
  • Source: Cerebral cortices of newborn Sprague-Dawley rats (P1).

  • Dissociation: Tissues are mechanically dissociated and digested with papain.

  • Plating: Dissociated cells are plated on poly-L-lysine-coated culture plates or coverslips at a density of 5 x 10^5 cells/cm².

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 2% B27, 0.5% Penicillin-Streptomycin.

  • Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Glial cell growth is suppressed by adding cytarabine (10 µM) after two days in vitro.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Plate neurons in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Treat cells with Daurisoline and/or the neurotoxic agent (e.g., glutamate).

    • After the incubation period, add MTT solution to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours in a humidified atmosphere.

    • Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Intracellular Calcium Measurement (Fura-2 AM)
  • Principle: Fura-2 AM is a ratiometric fluorescent dye that binds to free intracellular calcium, and its fluorescence excitation spectrum shifts, allowing for quantification of calcium concentration.

  • Procedure:

    • Culture neurons on glass coverslips.

    • Load cells with 2 µM Fura-2 AM and 0.05% Pluronic F-127 in a physiological salt solution for 30 minutes at room temperature.

    • Wash the cells to remove extracellular dye.

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Nitric Oxide Production (Griess Assay)
  • Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant from treated and control cells.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 15 minutes to allow for the formation of a colored azo compound.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Western Blotting for CaMKII Phosphorylation
  • Principle: Detects the levels of phosphorylated CaMKII (p-CaMKII) as an indicator of its activation.

  • Procedure:

    • Lyse treated and control neuronal cells in a suitable lysis buffer containing phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for p-CaMKII.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the p-CaMKII signal to the total CaMKII or a loading control (e.g., GAPDH or β-actin).

In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rat.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.

    • Introduce a nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes for transient MCAO), withdraw the suture to allow for reperfusion.

    • Administer Daurisoline at specified doses and time points relative to the ischemic insult.

    • Assess neurological deficits using behavioral tests (e.g., neurological score, adhesive-removal test).

    • Measure infarct volume at the end of the experiment using TTC staining of brain slices.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the neuroprotective effects of Daurisoline.

G Glutamate Glutamate GluR Glutamate Receptors Glutamate->GluR Ca_influx Ca2+ Influx GluR->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM NOS Nitric Oxide Synthase (NOS) Ca_influx->NOS CaMKII CaMKII CaM->CaMKII p_Tau Tau Hyper- phosphorylation CaMKII->p_Tau Apoptosis Apoptosis p_Tau->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity Daurisoline Daurisoline Daurisoline->Ca_influx Daurisoline->CaMKII NO Nitric Oxide (NO) Daurisoline->NO ROS Reactive Oxygen Species (ROS) Daurisoline->ROS NOS->NO NO->Neurotoxicity ROS->Neurotoxicity

Figure 1: Daurisoline's Neuroprotective Signaling Pathways

G Start Primary Neuronal Culture Induce_Injury Induce Neuronal Injury (e.g., Glutamate, Aβ) Start->Induce_Injury Treat_Daurisoline Treat with Daurisoline Induce_Injury->Treat_Daurisoline Assess_Viability Assess Cell Viability (MTT Assay) Treat_Daurisoline->Assess_Viability Measure_Ca Measure Intracellular Ca2+ (Fura-2 AM) Treat_Daurisoline->Measure_Ca Measure_NO Measure Nitric Oxide (Griess Assay) Treat_Daurisoline->Measure_NO Analyze_CaMKII Analyze CaMKII Pathway (Western Blot) Treat_Daurisoline->Analyze_CaMKII End Data Analysis Assess_Viability->End Measure_Ca->End Measure_NO->End Analyze_CaMKII->End

Figure 2: In Vitro Experimental Workflow

G Start Animal Model (e.g., Rat) MCAO Induce Ischemic Stroke (MCAO) Start->MCAO Treat_Daurisoline Administer Daurisoline MCAO->Treat_Daurisoline Behavioral Behavioral Assessment Treat_Daurisoline->Behavioral Histology Histological Analysis (TTC Staining) Behavioral->Histology End Data Analysis Histology->End

Figure 3: In Vivo Experimental Workflow

Conclusion and Future Directions

Daurisoline demonstrates significant potential as a neuroprotective agent, with a multi-targeted mechanism of action that addresses key pathological processes in neurodegenerative diseases. Its ability to mitigate excitotoxicity, oxidative stress, and apoptosis by modulating intracellular calcium signaling highlights its promise. The data presented in this guide provide a strong foundation for its further development.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of Daurisoline to optimize its delivery to the central nervous system.

  • In Vivo Efficacy in a Broader Range of Models: Evaluating the neuroprotective effects of Daurisoline in additional animal models of neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).

  • Clinical Trials: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of Daurisoline in human patients with neurological disorders.

  • Direct Target Identification: While the effects on signaling pathways are evident, identifying the direct molecular targets of Daurisoline will provide a more complete understanding of its mechanism of action. Direct experimental evidence of Daurisoline's effect on CaMKII phosphorylation would be particularly valuable.

References

Daurisoline as an autophagy blocker in cancer research.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Daurisoline as an Autophagy Blocker in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline (DAS), a bis-benzylisoquinoline alkaloid derived from the traditional Chinese herb Rhizoma Menispermi, is emerging as a significant compound in oncology research.[1] Autophagy, a cellular degradation and recycling process, plays a dual role in cancer; it can suppress tumors in early stages but can also promote survival of established tumors, particularly under metabolic stress or during chemotherapy.[2][3] This has led to the strategy of inhibiting autophagy to enhance the efficacy of cancer treatments. Daurisoline has been identified as a potent, late-stage autophagy inhibitor, making it a promising candidate for sensitizing cancer cells to conventional therapies.[1][4][5] This guide provides a comprehensive technical overview of daurisoline's mechanism of action, its impact on key signaling pathways, and its therapeutic potential in cancer research, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Late-Stage Autophagy Inhibition

Unlike early-stage autophagy inhibitors that target initiation kinases, daurisoline functions by disrupting the final steps of the autophagic process. This leads to the accumulation of autophagosomes within the cell, a hallmark of blocked autophagic flux.[1][6]

The primary mechanisms include:

  • Impairment of Lysosomal Function : Daurisoline compromises the function of lysosomes, which are essential for degrading the contents of autophagosomes. It achieves this by inhibiting the lysosomal V-type ATPase, which leads to an increase in lysosomal pH and a reduction in the activity of critical lysosomal proteases like cathepsin B and cathepsin D.[1][5][6]

  • Blockade of Autophagosome-Lysosome Fusion : Evidence suggests that daurisoline interrupts the maturation of autophagosomes by blocking their fusion with lysosomes.[2][4] This prevents the formation of functional autolysosomes, thereby halting the degradation of cellular cargo.

This blockade of autophagic flux is evidenced by the significant accumulation of key autophagy marker proteins:

  • LC3-II : The lipidated form of LC3, which is recruited to autophagosome membranes. Daurisoline treatment leads to a dose-dependent increase in LC3-II levels.[1][5]

  • p62/SQSTM1 : An adapter protein that is normally degraded within the autolysosome. Its accumulation indicates a blockage in the final degradation step.[4][6]

G cluster_autophagy Autophagic Process cluster_inhibition Daurisoline Intervention Initiation Initiation (ULK1 Complex) Phagophore Phagophore Formation Initiation->Phagophore Elongation Elongation & Maturation (LC3-II Lipidation) Phagophore->Elongation Autophagosome Autophagosome Elongation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Cargo Cellular Cargo (e.g., p62, damaged organelles) Autolysosome->Cargo Degradation Products Cargo->Autophagosome DAS1 Daurisoline DAS1->InhibitionPoint1 Blocks Fusion DAS2 Daurisoline DAS2->Lysosome Impairs Function (Inhibits V-ATPase, ↑pH)

Caption: Daurisoline's mechanism as a late-stage autophagy blocker.

Modulation of Key Signaling Pathways in Cancer

Daurisoline's anticancer effects are not limited to autophagy inhibition; it also modulates several critical signaling pathways that govern cancer cell proliferation, survival, and metabolism.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and a potent inhibitor of autophagy initiation. In glioma cells, daurisoline has been shown to impair autophagic flux by mediating the PI3K/AKT/mTOR pathway.[7] In other contexts, such as protecting chondrocytes from oxidative stress, daurisoline activates this pathway to inhibit excessive autophagy and apoptosis.[8][9] This suggests a context-dependent regulation of the PI3K/AKT/mTOR pathway by daurisoline.

PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy (Initiation) mTOR->Autophagy Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Glioma Glioma Progression Autophagy->Glioma Suppresses (Protective Autophagy) Proliferation->Glioma Promotes DAS Daurisoline DAS->PI3K Inhibits

Caption: Daurisoline's modulation of the PI3K/AKT/mTOR pathway in glioma.
Other Relevant Pathways

  • γ-Secretase/Notch Axis : In triple-negative breast cancer (TNBC), daurisoline directly binds to the catalytic core PSEN-1 of the γ-secretase complex. This reduces its hydrolytic activity, leading to the inhibition of the Notch signaling pathway and subsequent suppression of TNBC cell proliferation and migration.[10][11]

  • AKT-HK2 Axis : Daurisoline has been found to inhibit glycolysis in lung cancer by directly binding to AKT. This action antagonizes the AKT-GSK3β-c-Myc-HK2 signaling axis, reducing the levels of hexokinase 2 (HK2), a key glycolytic enzyme.[12][13]

  • JAK2/STAT3 Pathway : In pancreatic cancer, daurisoline binds to PPARα, protecting it from ubiquitination-mediated degradation. The resulting increase in PPARα expression subsequently suppresses the JAK2/STAT3 signaling pathway, inhibiting cancer progression.[14]

Therapeutic Applications in Cancer

Monotherapy and Combination Therapy

Daurisoline demonstrates significant anti-tumor effects both as a standalone agent and in combination with chemotherapy. By blocking protective autophagy, daurisoline sensitizes cancer cells to the cytotoxic effects of various drugs.[1] This synergistic effect has been observed in multiple cancer types:

  • Hepatocellular Carcinoma (HCC) : Daurisoline potentiates the chemosensitivity of HCC cells to cisplatin by restraining autophagic flux.[6]

  • Glioma : It enhances the efficacy of temozolomide (TMZ) by inhibiting TMZ-induced protective autophagy.[7]

  • Multiple Cancers : Daurisoline dramatically sensitizes HeLa, HCT 116, and A549 cells to camptothecin-induced cell death.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of daurisoline across various cancer cell lines and in vivo models.

Table 1: Effect of Daurisoline on Cancer Cell Proliferation and Viability

Cancer Type Cell Line Concentration Time (h) Effect Reference
Triple-Negative Breast Cancer MDA-MB-231 3.125-100 µM 24, 48, 72 Significant inhibition of proliferation (dose and time-dependent) [10]
Triple-Negative Breast Cancer MDA-MB-468 3.125-100 µM 24, 48, 72 Significant inhibition of proliferation (dose and time-dependent) [10]
HeLa, HCT 116, A549 - 10 µM (with 1 µM CPT) 48 Significantly enhanced CPT-induced cell death [1]
Hepatocellular Carcinoma - - - Markedly promoted anti-cancer effects of cisplatin [6]

| Pancreatic Cancer | - | - | - | Suppresses proliferation in a time- and dose-dependent manner |[14] |

Table 2: In Vivo Antitumor Efficacy of Daurisoline

Cancer Model Animal Model Daurisoline Dosage Treatment Duration Outcome Reference
Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) Nude Mice 1 and 5 mg/kg 14 days Significantly reduced subcutaneous tumor growth [10]
Lung Cancer (HCC827 Xenograft) Nude Mice - 26 days Smaller tumor volume and significantly reduced tumor weight [12][15]
Hepatocellular Carcinoma Xenograft Nude Mice - - Combined with cisplatin, significantly reduced tumor progression vs. cisplatin alone [6]

| Glioma Xenograft | Nude Mice | - | - | Restrained glioma proliferation and promoted TMZ chemosensitivity |[7] |

Table 3: Modulation of Autophagy and Related Markers by Daurisoline

Cell Line Treatment Marker Result Reference
HeLa 1-20 µM DAS LC3-II Dose-dependent increase [1]
HeLa 10 µM DAS LC3-positive puncta Dramatic increase [1]
HeLa - p62 Accumulation [4]
HCC Cells DAS Treatment Autophagosomes Upregulated [6]
HCC Cells DAS Treatment LC3-II, p62 Increased levels [6]

| Glioma Cells | DAS Treatment | Autophagic Flux | Impaired at a late stage |[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize daurisoline's effects.

Western Blotting for Autophagy Markers (LC3 and p62)

This protocol is used to quantify changes in the levels of key autophagy-related proteins.

  • Cell Lysis : Treat cancer cells with desired concentrations of daurisoline for a specified time (e.g., 24h). Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a 10-15% SDS-polyacrylamide gel. Run the gel to separate proteins by size. Note: A higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II bands.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62. A loading control like β-actin or GAPDH must be used.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using software like ImageJ. The LC3-II/LC3-I ratio or LC3-II/actin ratio is often calculated to represent autophagic flux.[1]

GFP-LC3 Puncta Formation Assay (Fluorescence Microscopy)

This assay visualizes the formation and accumulation of autophagosomes.

  • Cell Transfection : Seed cells that stably or transiently express a GFP-LC3 fusion protein onto coverslips or glass-bottom dishes.

  • Treatment : Treat cells with daurisoline (e.g., 10 µM for 24h). A positive control (e.g., rapamycin or starvation) and a negative control (vehicle, e.g., DMSO) should be included.

  • Fixation and Staining : Fix the cells with 4% paraformaldehyde. If desired, stain nuclei with DAPI.

  • Imaging : Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis : Quantify the number of GFP-LC3 puncta (dots) per cell. An increase in puncta following daurisoline treatment indicates the accumulation of autophagosomes.[1]

cluster_phase1 Cell Culture & Treatment cluster_phase2 Sample Preparation & Imaging cluster_phase3 Data Analysis Start Seed GFP-LC3 expressing cells Treat Treat with Daurisoline, Vehicle (Control), or CQ (Control) Start->Treat Fix Fix cells (e.g., 4% PFA) Treat->Fix Image Acquire images via fluorescence microscopy Fix->Image Quantify Quantify GFP-LC3 puncta per cell Image->Quantify Compare Compare treatment groups Quantify->Compare Result Increased Puncta = Autophagosome Accumulation Compare->Result

References

Understanding the In Vivo Metabolism of Daurisoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline, a bisbenzylisoquinoline alkaloid extracted from the rhizomes of Menispermum dauricum, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-platelet, anti-inflammatory, neuroprotective, and antitumor properties.[1] A thorough understanding of its in vivo metabolism is crucial for the development of Daurisoline as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of Daurisoline, focusing on its biotransformation pathways, pharmacokinetic profile, and the experimental methodologies used for its investigation. While significant strides have been made in identifying the metabolites of Daurisoline, a notable gap exists in the quantitative analysis of these individual metabolites in vivo.

I. Pharmacokinetics of Daurisoline in Rats

The pharmacokinetic profile of the parent compound, Daurisoline, has been investigated in rats following both intravenous and oral administration. These studies provide essential information on its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of Daurisoline in Rats
ParameterIntravenous Administration (2 mg/kg)Oral Administration (5 mg/kg)
AUC(0-t) (ng/mL·h) 497.8 ± 81.4184.5 ± 62.9
t1/2 (h) 6.3 ± 5.11.4 ± 0.3
CL (L/h/kg) 3.9 ± 0.829.4 ± 11.4
Bioavailability (%) -14.8

Data sourced from a study by Li et al. (2017).[2]

II. Metabolic Pathways of Daurisoline

In vivo studies in Sprague-Dawley rats have revealed that Daurisoline undergoes extensive metabolism, leading to the formation of a large number of metabolites. A recent study successfully identified 63 metabolites, including 62 novel ones and coclaurine.[1] The primary metabolic reactions involved in the biotransformation of Daurisoline are categorized as Phase I and Phase II reactions.

Phase I Metabolism:
  • Dehydrogenation: The removal of hydrogen atoms from the Daurisoline molecule.

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule.

  • Methylation: The addition of a methyl (-CH3) group.

Phase II Metabolism:
  • Sulfation: The conjugation of a sulfonate group (SO3-).

  • Glucuronidation: The conjugation of glucuronic acid.

These reactions result in a wide array of metabolites with varying polarities, facilitating their excretion from the body.

Daurisoline_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Daurisoline Daurisoline Dehydrogenated_Metabolites Dehydrogenated_Metabolites Daurisoline->Dehydrogenated_Metabolites Dehydrogenation Hydroxylated_Metabolites Hydroxylated_Metabolites Daurisoline->Hydroxylated_Metabolites Hydroxylation Methylated_Metabolites Methylated_Metabolites Daurisoline->Methylated_Metabolites Methylation Sulfated_Metabolites Sulfated_Metabolites Dehydrogenated_Metabolites->Sulfated_Metabolites Sulfation Glucuronidated_Metabolites Glucuronidated_Metabolites Dehydrogenated_Metabolites->Glucuronidated_Metabolites Glucuronidation Hydroxylated_Metabolites->Sulfated_Metabolites Sulfation Hydroxylated_Metabolites->Glucuronidated_Metabolites Glucuronidation Methylated_Metabolites->Sulfated_Metabolites Sulfation Methylated_Metabolites->Glucuronidated_Metabolites Glucuronidation

A diagram illustrating the primary metabolic pathways of Daurisoline.

III. Experimental Protocols

The investigation of Daurisoline metabolism in vivo has primarily relied on studies conducted in rat models, utilizing advanced analytical techniques.

A. Animal Studies
  • Animal Model: Sprague-Dawley rats are a commonly used model for studying the metabolism of Daurisoline.[1]

  • Drug Administration:

    • Intravenous (IV): Daurisoline is dissolved in a suitable vehicle and administered via the tail vein, typically at a dose of 2 mg/kg.[2]

    • Oral (PO): For oral administration, Daurisoline is often given by intragastric gavage at a dose of 5 mg/kg.[2]

  • Sample Collection:

    • Blood: Blood samples are collected from the tail vein at various time points post-administration (e.g., 0.0333 to 24 hours for IV and 0.0833 to 8 hours for oral).[2] Plasma is separated by centrifugation for subsequent analysis.

    • Tissues: At the end of the study, tissues such as the liver, kidney, heart, lung, and brain can be harvested to investigate the tissue distribution of the parent drug and its metabolites.[1]

B. Analytical Methodology

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) is the cornerstone for the identification and quantification of Daurisoline and its metabolites.

  • Sample Preparation:

    • Protein Precipitation: Acetonitrile is a common solvent used to precipitate proteins from plasma samples.[2]

    • Extraction: Tissues are typically homogenized and extracted with an appropriate organic solvent.

  • Chromatographic Separation:

    • Column: A C18 column (e.g., 2.1 × 50 mm, 1.7 μm) is frequently used for the separation of Daurisoline and its metabolites.[2]

    • Mobile Phase: A gradient elution with a mixture of water (often containing an additive like formic acid) and an organic solvent like acetonitrile is employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common ionization technique.

    • Analysis: High-resolution mass spectrometers, such as the Q-Exactive Orbitrap MS, are utilized for the accurate identification of metabolites.[1] Data-dependent acquisition methods like Full Scan MS/dd-MS2 are employed to obtain fragmentation data for structural elucidation.[1] For quantification, tandem mass spectrometry (MS/MS) operating in the multiple reaction monitoring (MRM) mode offers high sensitivity and selectivity.[2]

Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Drug_Admin Daurisoline Administration (IV or Oral) Sample_Collection Sample Collection (Blood, Tissues) Drug_Admin->Sample_Collection Homogenization Tissue Homogenization Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Extraction Extraction Homogenization->Extraction Protein_Precipitation->Extraction UHPLC UHPLC Separation (C18 Column) Extraction->UHPLC MS Mass Spectrometry (Q-Exactive Orbitrap) UHPLC->MS Data_Analysis Data Analysis (Metabolite ID & Quantification) MS->Data_Analysis

A flowchart depicting the experimental workflow for studying Daurisoline metabolism.

IV. Conclusion and Future Directions

Current research has successfully elucidated the primary metabolic pathways of Daurisoline in vivo, identifying a significant number of metabolites resulting from Phase I and Phase II biotransformations. The pharmacokinetic profile of the parent compound has also been characterized. However, a critical area for future research is the quantitative analysis of the individual metabolites of Daurisoline. Understanding the concentration and pharmacokinetic profiles of these metabolites is essential for a complete assessment of Daurisoline's efficacy and safety, as metabolites can also possess pharmacological activity or contribute to toxicity. Future studies should focus on developing and validating quantitative assays for the major metabolites of Daurisoline in various biological matrices. This will provide a more comprehensive understanding of its disposition and contribute to its potential development as a therapeutic agent.

References

Daurisoline's Impact on Signaling Pathways in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Daurisoline, a bis-benzylisoquinoline alkaloid derived from the traditional Chinese herb Menispermum dauricum, has emerged as a compound of significant interest in oncology research.[1][2] Extensive studies have demonstrated its capacity to suppress tumor growth and induce apoptosis across a range of cancer cell types, including triple-negative breast cancer, lung cancer, esophageal squamous cell carcinoma, and pancreatic cancer.[2][3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning daurisoline's anticancer effects, focusing on its modulation of critical signaling pathways within tumor cells. We present a synthesis of current research, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the affected signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by Daurisoline

Daurisoline exerts its anticancer effects through a multi-targeted approach, influencing several key signaling pathways that are often dysregulated in cancer. These pathways govern cell proliferation, survival, apoptosis, metabolism, and invasion.

The γ-Secretase/Notch Signaling Pathway

The Notch signaling pathway is frequently overactivated in various cancers, contributing to tumor growth and resistance to therapy.[3] Daurisoline has been shown to be a potent inhibitor of this pathway in triple-negative breast cancer (TNBC) cells.[3][6] It functions by binding to Presenilin-1 (PSEN-1), the catalytic core of the γ-secretase complex.[3][6] This action inhibits the proteolytic cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling. The inhibition of the Notch pathway leads to decreased proliferation, reduced migration, and the induction of apoptosis, marked by an increased Bax/Bcl-2 ratio.[3]

G cluster_membrane Cell Membrane cluster_nucleus Notch Notch Receptor GammaSecretase γ-Secretase (PSEN-1 Core) Notch->GammaSecretase Cleavage NICD NICD (Notch Intracellular Domain) GammaSecretase->NICD Release Proliferation Proliferation/ Migration Daurisoline Daurisoline Daurisoline->GammaSecretase Binds & Inhibits Apoptosis Apoptosis Daurisoline->Apoptosis Promotes Nucleus Nucleus NICD->Nucleus Translocation TargetGenes Target Gene Transcription (Proliferation, Survival) Nucleus->TargetGenes Activates TargetGenes->Proliferation

Caption: Daurisoline inhibits the γ-Secretase/Notch pathway.
The PI3K/Akt and Glycolysis Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[7][8][9] Daurisoline has been shown to directly bind to and inhibit AKT, preventing its phosphorylation.[2] This inhibition has several downstream consequences. In lung cancer cells, it antagonizes the AKT-GSK3β-c-Myc-HK2 signaling axis, leading to a reduction in Hexokinase 2 (HK2) protein levels.[2] This suppression of HK2, a key enzyme in glycolysis, results in decreased glucose consumption and lactate production, thereby starving the cancer cells of energy and promoting apoptosis.[2] In breast cancer cells, daurisoline-mediated inactivation of the Akt/mTOR pathway contributes to its anti-proliferative and pro-apoptotic effects.[10]

G Daurisoline Daurisoline AKT AKT Daurisoline->AKT Binds & Inhibits Phosphorylation Apoptosis Apoptosis Daurisoline->Apoptosis Promotes GSK3b GSK3β AKT->GSK3b Inhibits mTOR mTOR AKT->mTOR Activates AKT->Apoptosis Inhibits cMyc c-Myc GSK3b->cMyc Inhibits HK2 HK2 cMyc->HK2 Upregulates Glycolysis Glycolysis (Glucose Consumption, Lactate Production) HK2->Glycolysis Catalyzes Proliferation Cell Proliferation & Survival mTOR->Proliferation Glycolysis->Proliferation

Caption: Daurisoline inhibits the PI3K/Akt pathway and glycolysis.
MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transmitting extracellular signals to the nucleus to control gene expression and cellular processes like proliferation and apoptosis.[10] In breast cancer cells, daurisoline treatment leads to the upregulation of phosphorylated ERK, JNK, and p38MAPK.[10][11] The activation of the JNK pathway, in particular, appears to be critical for daurisoline-induced apoptosis, as pretreatment with a JNK inhibitor significantly abrogated the cleavage of PARP, a hallmark of apoptosis.[10][11] Conversely, in some contexts like esophageal squamous cell carcinoma (ESCC), daurisoline has been found to inhibit the MEK1/2-ERK1/2 signaling pathway, suggesting its effects can be context-dependent.[11][12]

G cluster_mapk MAPK Pathways Daurisoline Daurisoline pERK p-ERK Daurisoline->pERK Upregulates pJNK p-JNK Daurisoline->pJNK Upregulates (in Breast Cancer) pp38 p-p38 Daurisoline->pp38 Upregulates Apoptosis Apoptosis (via PARP cleavage) pJNK->Apoptosis Induces DR5 DR5 pJNK->DR5 Upregulates DR5->Apoptosis Sensitizes to TRAIL

Caption: Daurisoline activates pro-apoptotic MAPK signaling.
Endoplasmic Reticulum (ER) Stress and Apoptosis Pathways

Daurisoline can induce cell death by triggering endoplasmic reticulum (ER) stress.[4][13] In esophageal squamous cell carcinoma (ESCC), daurisoline treatment leads to the generation of reactive oxygen species (ROS), which subsequently activates the ER stress response.[13][14] This is mediated through the p-eIF2α-ATF4 signaling axis.[4][13] The activation of transcription factor ATF4 leads to the upregulation of its downstream targets, including CHOP and Noxa.[4][13] This cascade triggers both the intrinsic (Noxa-dependent) and extrinsic (CHOP-DR5-dependent) apoptotic pathways, culminating in caspase activation and cell death.[4][13]

G Daurisoline Daurisoline ROS ROS Generation Daurisoline->ROS ER_Stress ER Stress ROS->ER_Stress peIF2a p-eIF2α ER_Stress->peIF2a Activates ATF4 ATF4 peIF2a->ATF4 Activates CHOP CHOP ATF4->CHOP Upregulates Noxa Noxa ATF4->Noxa Upregulates DR5 DR5 CHOP->DR5 Upregulates Intrinsic Intrinsic Apoptosis Noxa->Intrinsic Extrinsic Extrinsic Apoptosis DR5->Extrinsic

Caption: Daurisoline induces apoptosis via the ER Stress pathway.
Wnt/β-catenin and NF-κB Signaling

Dysregulation of the Wnt/β-catenin and NF-κB pathways is fundamental to the development and progression of many cancers.[15][16][17] Daurisoline has been shown to inactivate the Wnt/β-catenin signaling pathway in breast cancer cells.[10][18] While the precise mechanism is still under investigation, this inactivation contributes to its overall anti-proliferative effects. Additionally, the related compound dauricine has been demonstrated to inhibit colon cancer cell proliferation and invasion by suppressing the NF-κB signaling pathway.[19] It achieves this by preventing the phosphorylation and degradation of IκBα and inhibiting the translocation of the p65 subunit to the nucleus, thereby downregulating NF-κB target genes involved in proliferation (e.g., CyclinD1, c-Myc), anti-apoptosis (e.g., Bcl-2, survivin), and invasion (e.g., MMP-9).[19]

Quantitative Data Summary

The efficacy of daurisoline has been quantified in various cancer cell lines. The following tables summarize key inhibitory concentrations (IC50) and the concentrations used in pivotal experiments.

Table 1: IC50 Values of Daurisoline in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 Value (µM)Reference
HeLaCervical CancerAutophagy Inhibition74.75 ± 1.03[20][21]
A549Lung CancerAutophagy Inhibition50.54 ± 1.02[20][21]
HCT-116Colon CancerAutophagy Inhibition80.81 ± 1.10[20][21]

Note: The IC50 values above refer to the inhibition of camptothecin-induced autophagy, highlighting daurisoline's role as an autophagy blocker which can sensitize cancer cells to chemotherapy.[22]

Table 2: Experimental Concentrations of Daurisoline

Cell Line(s)Cancer TypeExperimentConcentrations (µM)Observed EffectReference
MDA-MB-231, MDA-MB-468Triple-Negative Breast CancerProliferation Assay (SRB)3.125 - 100Significant time- and dose-dependent inhibition[3]
MDA-MB-231, MDA-MB-468Triple-Negative Breast CancerColony Formation6.25, 12.5, 25Effective inhibition of colony formation[3]
MCF-7, MDA-MB-231Breast CancerCell Viability, ApoptosisNot specifiedReduced viability, G1 arrest, apoptosis[10]
EC1, ECA109Esophageal Squamous Cell CarcinomaApoptosis Induction30, 40Induction of caspase-dependent apoptosis[4]
HCC827, H460, H1299Lung CancerProliferation, MetabolismVariousSuppressed proliferation, decreased glucose consumption[2]

Experimental Protocols

The findings described in this guide are based on a variety of standard and advanced cell and molecular biology techniques. Below are generalized protocols for the key experiments cited.

Cell Viability and Proliferation Assays

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[23]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/mL) and incubate overnight.[24]

  • Compound Treatment: Treat cells with various concentrations of daurisoline or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[23]

This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Plating and Treatment: Follow steps 1 and 2 as in the MTT assay.

  • Fixation: After treatment, gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing and Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at approximately 510 nm.

Apoptosis and Cell Cycle Analysis

This is a standard method to detect and quantify apoptosis.

  • Cell Culture and Treatment: Culture cells and treat with daurisoline for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest and wash cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Treat cells with daurisoline, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Concluding Remarks

Daurisoline is a promising natural compound with potent anticancer activity demonstrated across multiple tumor types. Its efficacy stems from its ability to simultaneously modulate a complex network of signaling pathways crucial for cancer cell survival and proliferation. By inhibiting pro-survival pathways like γ-Secretase/Notch and PI3K/Akt while activating pro-apoptotic cascades such as MAPK and ER stress, daurisoline executes a multi-pronged attack on tumor cells. Further research into its synergistic potential with existing chemotherapies, its bioavailability, and its effects in more complex in vivo models will be critical in translating this promising natural product into a viable clinical therapeutic.

G Experimental Workflow for Daurisoline Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A1 Cancer Cell Lines (e.g., Breast, Lung, ESCC) A2 Treat with Daurisoline (Dose- & Time-Response) A1->A2 B1 Cell Viability/Proliferation (MTT, SRB, CCK-8) A2->B1 B2 Apoptosis Assays (Flow Cytometry, TUNEL) A2->B2 B3 Cell Cycle Analysis (PI Staining) A2->B3 B4 Protein Expression (Western Blot) A2->B4 C4 Analyze Tumors (Immunohistochemistry, Western Blot) B4->C4 Confirm Pathway Modulation C1 Xenograft Model (Nude Mice) C2 Administer Daurisoline C1->C2 C3 Monitor Tumor Growth C2->C3 C3->C4

Caption: A generalized experimental workflow for assessing daurisoline's anticancer effects.

References

Daurisoline: A Technical Guide on its Genotoxicity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daurisoline, a bis-benzylisoquinoline alkaloid derived from the medicinal plant Menispermum dauricum, has garnered significant interest for its potent anti-cancer properties. Extensive research has demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the existing scientific literature on the cytotoxic effects of Daurisoline, with a particular focus on its mechanisms of action.

Crucially, a thorough review of published literature reveals a significant gap in the toxicological profile of Daurisoline: there is a notable absence of studies investigating its genotoxic potential. Standard genotoxicity assays, including the Ames test, micronucleus assay, comet assay, and chromosomal aberration tests, have not been reported for this compound. This lack of data is a critical consideration for its further development as a therapeutic agent.

This guide summarizes the available quantitative data on Daurisoline's cytotoxicity, details the experimental protocols used in these studies, and provides visual representations of the key signaling pathways and experimental workflows.

Genotoxicity Profile of Daurisoline

A comprehensive search of scientific databases for studies on the genotoxicity of Daurisoline yielded no specific results. Standard assays to evaluate mutagenicity and clastogenicity, such as the Ames test (bacterial reverse mutation assay), in vitro and in vivo micronucleus assays, comet assays (single-cell gel electrophoresis), and chromosomal aberration assays, have not been reported in the available literature.

Cytotoxicity of Daurisoline

Daurisoline has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its anti-cancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Daurisoline in various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayTreatment DurationIC50 (µM)Reference
MDA-MB-231 Triple-Negative Breast CancerSRB Assay48 h18.31 ± 1.58[1]
MDA-MB-468 Triple-Negative Breast CancerSRB Assay48 h16.25 ± 1.22[1]
HeLa Cervical CancerCPT-induced autophagy inhibition-74.75 ± 1.03[2]
A549 Lung CancerCPT-induced autophagy inhibition-50.54 ± 1.02[2]
HCT-116 Colon CancerCPT-induced autophagy inhibition-80.81 ± 1.10[2]

Note: The IC50 values for HeLa, A549, and HCT-116 cells represent the concentration of Daurisoline that inhibits camptothecin (CPT)-induced autophagy by 50%, which is an indirect measure of its sensitizing effect.

Effects on Cell Cycle and Apoptosis

Daurisoline has been shown to induce G1 phase cell cycle arrest and promote apoptosis in glioma and other cancer cells.[3] This is often associated with the modulation of key regulatory proteins.

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of Daurisoline's cytotoxicity.

Cell Viability and Proliferation Assays

a) Sulforhodamine B (SRB) Assay [1]

  • Seed cells in 96-well plates at an appropriate density.

  • After cell adherence, treat with varying concentrations of Daurisoline (e.g., 3.125-100 µM) for specified durations (24, 48, 72 hours).

  • Fix the cells with 50% trichloroacetic acid solution.

  • Stain the cells with 0.4% SRB solution.

  • Measure the optical density (OD) at 540 nm using a microplate reader to determine cell viability.

b) Cell Counting Kit-8 (CCK-8) Assay [3]

  • Seed 100 µL of cell suspension (e.g., 5000 cells/well) into a 96-well plate and incubate for 24 hours.

  • Add 10 µL of different concentrations of Daurisoline to the wells.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry [1][4][5][6][7]

  • Seed cells in 6-well plates and treat with Daurisoline for the desired time.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at 4°C for at least 1 hour.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Apoptosis Assay

Annexin V-FITC/PI Staining and Flow Cytometry [8][9][10]

  • Treat cells with Daurisoline for the indicated time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis

Detection of Apoptosis and Signaling Pathway Proteins [11][12][13]

  • Lyse Daurisoline-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, p-mTOR) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Daurisoline exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.

Inhibition of Autophagy

Daurisoline is a potent autophagy blocker.[2][14][15] It impairs the maturation of autophagosomes by inhibiting the fusion of autophagosomes with lysosomes and disrupting lysosomal function.[14][15] This is achieved, in part, by inhibiting the lysosomal V-type ATPase activity, which leads to an increase in lysosomal pH.[15] The blockage of protective autophagy in cancer cells can sensitize them to other chemotherapeutic agents.[14][15]

Daurisoline Daurisoline V_ATPase V-type ATPase Daurisoline->V_ATPase inhibits Lysosomal_pH Lysosomal pH Lysosomal_Function Lysosomal Function Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Daurisoline->Autophagosome_Lysosome_Fusion V_ATPase->Lysosomal_pH maintains acidic Lysosomal_pH->Lysosomal_Function enables Lysosomal_Function->Autophagosome_Lysosome_Fusion required for Autolysosome_Formation Autolysosome Formation Autophagosome_Lysosome_Fusion->Autolysosome_Formation Cell_Survival Cancer Cell Survival Autophagic_Degradation Autophagic Degradation Autolysosome_Formation->Autophagic_Degradation Autophagic_Degradation->Cell_Survival promotes (protective) Autophagic_Degradation->Cell_Survival inhibits survival (when autophagy is blocked)

Daurisoline's Mechanism of Autophagy Inhibition.
Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Daurisoline has been shown to inhibit this pathway in glioma and lung cancer cells.[3][16] By suppressing the phosphorylation of Akt and mTOR, Daurisoline can lead to decreased cell proliferation and the induction of apoptosis.[3][17]

cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cellular Processes Daurisoline Daurisoline Akt Akt Daurisoline->Akt inhibits phosphorylation mTOR mTOR Apoptosis Apoptosis Daurisoline->Apoptosis promotes PI3K PI3K PI3K->Akt activates (p-Akt) Akt->mTOR activates (p-mTOR) Cell_Growth Cell Growth mTOR->Cell_Growth Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival inhibits Apoptosis

Inhibition of the PI3K/Akt/mTOR Pathway by Daurisoline.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing Daurisoline-induced apoptosis using Annexin V/PI staining and flow cytometry.

Start Start: Cancer Cell Culture Treatment Treat cells with Daurisoline (various concentrations and times) Start->Treatment Harvest Harvest adherent and floating cells Treatment->Harvest Wash Wash cells with ice-cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analysis Analyze by Flow Cytometry Incubate->Analysis End End: Quantify Apoptotic Cells Analysis->End

Workflow for Apoptosis Assessment by Flow Cytometry.

Conclusion

Daurisoline is a promising natural compound with well-documented cytotoxic effects against a variety of cancer cells. Its mechanisms of action, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of autophagy, are becoming increasingly understood. The modulation of key signaling pathways such as PI3K/Akt/mTOR provides a molecular basis for its anti-cancer activity.

However, the complete absence of genotoxicity data is a major impediment to its clinical development. Future research must prioritize a thorough evaluation of Daurisoline's potential to cause DNA damage and mutations to establish a comprehensive safety profile. This will be essential for realizing the therapeutic potential of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Daurisoline in Plasma Using Daurisoline-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daurisoline in plasma samples. Daurisoline-d5 is employed as an internal standard to ensure high accuracy and precision. The straightforward protein precipitation-based sample preparation and rapid chromatographic separation make this method suitable for high-throughput pharmacokinetic studies in drug development. All method validation parameters meet the requirements of regulatory guidelines.

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects. Recent studies have highlighted its role in modulating key signaling pathways, such as the AKT-HK2 axis in lung cancer and the JAK2/STAT3 pathway in pancreatic cancer, making it a compound of significant interest for therapeutic development.[1][2] Accurate quantification of Daurisoline in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to reliable and reproducible data. This application note provides a detailed protocol for the determination of Daurisoline in plasma using this compound as an internal standard, along with comprehensive method validation data.

Experimental Protocols

Materials and Reagents
  • Daurisoline and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (or other relevant biological matrix)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Daurisoline and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Daurisoline stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% aqueous acetonitrile.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UPLC system

  • Column: C18 column (e.g., 2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Daurisoline611.3381.2
This compound616.3*381.2

*Note: The precursor ion for this compound is inferred based on the addition of 5 Daltons to the parent compound. The product ion is assumed to be the same as the unlabeled compound, as the deuterium labels are unlikely to be on the fragmented portion.

Data Presentation

Bioanalytical Method Validation Summary

The method was validated according to regulatory guidelines, and the results are summarized in the table below.

Validation ParameterResult
Linearity Range 3 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 3 ng/mL
Intra-day Precision (%RSD) < 13%
Inter-day Precision (%RSD) < 13%
Accuracy 91.0% - 105.3%
Recovery 77.4% - 86.9%
Matrix Effect Minimal

Data synthesized from a representative UPLC-MS/MS method for Daurisoline.[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into UPLC reconstitute->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Daurisoline calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantification of Daurisoline.

Signaling Pathway of Daurisoline in Lung Cancer

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor PI3K PI3K receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits HK2 HK2 cMyc->HK2 Promotes Transcription Glycolysis Glycolysis HK2->Glycolysis Catalyzes Daurisoline Daurisoline Daurisoline->AKT Directly Binds & Antagonizes

Caption: Daurisoline inhibits the AKT-GSK3β-c-Myc-HK2 signaling pathway.

Signaling Pathway of Daurisoline in Pancreatic Cancer

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPARa PPARα Ubiquitination Ubiquitination PPARa->Ubiquitination Targeted for JAK2 JAK2 PPARa->JAK2 Suppresses Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Daurisoline Daurisoline Daurisoline->PPARa Binds to & Blocks Ubiquitination STAT3 STAT3 JAK2->STAT3 Activates GeneExpression Gene Expression (Proliferation, Survival) STAT3->GeneExpression Promotes

References

Application Note: High-Throughput Quantification of Daurisoline in Rat Plasma Using a Validated UPLC-MS/MS Method with Daurisoline-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of daurisoline in rat plasma. The method utilizes daurisoline-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. This method was validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies in drug development.

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum and has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antiarrhythmic effects.[1] To support pharmacokinetic and toxicokinetic studies of daurisoline, a robust and sensitive bioanalytical method is essential for its accurate quantification in biological matrices. UPLC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, selectivity, and speed.[2] This application note details a validated UPLC-MS/MS method for the determination of daurisoline in rat plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents
  • Daurisoline (≥98% purity) and this compound were sourced from a reputable supplier.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Rat plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC® or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Waters ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[2][3]

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation.

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters

ParameterValue
Column ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: UPLC Gradient Elution Program

Time (min)%A%B
0.0955
0.5955
2.0595
2.5595
2.6955
3.5955

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table 2

Table 2: MRM Transitions and Optimized Parameters Note: Cone voltage and collision energy require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Daurisoline611.2191.9OptimizedOptimized
This compound616.2To be determinedOptimizedOptimized

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 2-1000 ng/mL. The lower limit of quantification (LLOQ) was established at 2 ng/mL with acceptable precision and accuracy.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Daurisoline2 - 1000> 0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC5< 1585-115< 1585-115
MQC50< 1585-115< 1585-115
HQC800< 1585-115< 1585-115
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC5> 8085-115
MQC50> 8085-115
HQC800> 8085-115

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats following a single oral administration of daurisoline. The plasma concentration-time profile is presented below.

Table 6: Representative Pharmacokinetic Parameters of Daurisoline in Rats Note: These are representative values and may vary based on experimental conditions.

ParameterValue
Cmax (ng/mL)184.5 ± 62.9
Tmax (h)0.25
AUC(0-t) (ng/mL*h)497.8 ± 81.4
t1/2 (h)1.4 ± 0.3

Workflow Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A 100 µL Rat Plasma B Add 20 µL this compound (IS) A->B C Add 300 µL Acetonitrile B->C D Vortex & Centrifuge C->D E Evaporate Supernatant D->E F Reconstitute in Mobile Phase E->F G Inject 5 µL F->G H UPLC Separation (BEH C18 Column) G->H I MS/MS Detection (ESI+, MRM) H->I J Quantification I->J K Pharmacokinetic Analysis J->K

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

This application note presents a robust and validated UPLC-MS/MS method for the quantification of daurisoline in rat plasma using this compound as an internal standard. The method is sensitive, selective, and rapid, making it well-suited for high-throughput pharmacokinetic studies in the field of drug development. The simple sample preparation procedure and short chromatographic run time contribute to the efficiency of this method.

References

Application Notes and Protocols for Daurisoline Pharmacokinetic Study in Rats using Daurisoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a pharmacokinetic study of daurisoline in rats. The protocol outlines a robust and sensitive UPLC-MS/MS method for the quantification of daurisoline in rat plasma, utilizing daurisoline-d5 as an internal standard to ensure accuracy and precision.

Introduction

Daurisoline is a bisbenzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum.[1] It has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor properties.[1] A thorough understanding of its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This protocol describes a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of daurisoline in rat plasma, which is essential for defining its absorption, distribution, metabolism, and excretion (ADME) characteristics. The use of a stable isotope-labeled internal standard, this compound, is a key feature of this protocol, as it minimizes variability due to matrix effects and sample processing, thereby enhancing the reliability of the results.[2][3]

Experimental Protocols

Materials and Reagents
  • Daurisoline (purity ≥ 98%)

  • This compound (purity ≥ 98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Rat plasma (blank, heparinized)

  • Sprague-Dawley rats (male, 200-250 g)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm)[4]

  • Data acquisition and processing software (e.g., MassLynx)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of daurisoline and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the daurisoline stock solution with methanol-water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard, IS) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Animal Study
  • Animal Housing and Dosing: House male Sprague-Dawley rats in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.[5] Fast the rats for 12 hours before oral administration.[5] Administer daurisoline orally (p.o.) at a dose of 5 mg/kg and intravenously (i.v.) at a dose of 2 mg/kg.[6]

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.[5][6]

  • Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes to obtain plasma.[7] Store the plasma samples at -80°C until analysis.

Sample Preparation
  • Protein Precipitation: To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[4]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC Conditions:

    • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[4]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4][7]

    • Gradient Program: A typical gradient could be: 0-1.0 min, 30-40% B; 1.0-2.0 min, 40-80% B; 2.0-2.5 min, 80% B; 2.5-2.6 min, 80-30% B; 2.6-3.0 min, 30% B.[7]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

    • Scan Mode: Multiple Reaction Monitoring (MRM)[7]

    • MRM Transitions:

      • Daurisoline: m/z 611.3 → 192.1[7]

      • This compound (IS): m/z 616.3 → 197.1 (predicted)

    • Source Temperature: 150°C[5]

    • Desolvation Temperature: 450°C[7]

    • Capillary Voltage: 1.5 kV[7]

Method Validation

The bioanalytical method should be fully validated according to the guidelines of the FDA and EMA.[8][9][10][11][12] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of daurisoline and the IS in blank plasma from at least six different sources.

  • Linearity and Range: The calibration curve should be linear over a specified concentration range (e.g., 3-1000 ng/mL) with a correlation coefficient (r²) > 0.99.[6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be determined with acceptable precision (RSD ≤ 20%) and accuracy (within ±20%).[6]

  • Accuracy and Precision: Intra- and inter-day precision (RSD ≤ 15%) and accuracy (within ±15%) should be determined at low, medium, and high QC concentrations.

  • Recovery and Matrix Effect: The extraction recovery and matrix effect should be consistent and reproducible.

  • Stability: The stability of daurisoline in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative) should be evaluated.

Data Presentation

Table 1: Pharmacokinetic Parameters of Daurisoline in Rats
ParameterUnitIntravenous (2 mg/kg)Oral (5 mg/kg)
Cmax ng/mL-184.5 ± 62.9
Tmax h-0.25
AUC(0-t) ng·h/mL497.8 ± 81.4184.5 ± 62.9
AUC(0-∞) ng·h/mL550.1 ± 90.2201.3 ± 70.5
t1/2 h6.3 ± 5.11.4 ± 0.3
CL L/h/kg3.9 ± 0.829.4 ± 11.4
Vd L/kg15.2 ± 3.1-
Bioavailability (F%) %-14.8

Data are presented as mean ± SD (n=6). Data sourced from a study by Liu et al. (2017).[6]

Table 2: Bioanalytical Method Validation Summary
ParameterAcceptance CriteriaResult
Linearity Range r² > 0.993-1000 ng/mL
LLOQ Precision ≤ 20%, Accuracy ±20%3 ng/mL
Intra-day Precision (RSD) ≤ 15%< 13%
Inter-day Precision (RSD) ≤ 15%< 13%
Accuracy Within ±15%91.0% - 105.3%
Recovery Consistent and reproducible77.4% - 86.9%

This table summarizes typical acceptance criteria and results for a validated UPLC-MS/MS method for daurisoline.[6]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Animal Dosing and Sampling cluster_1 Sample Preparation cluster_2 UPLC-MS/MS Analysis cluster_3 Data Analysis Rat Sprague-Dawley Rats Dosing Oral (5 mg/kg) or IV (2 mg/kg) Daurisoline Administration Rat->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification of Daurisoline Detect->Quantify PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) Quantify->PK_Analysis

Caption: Workflow for the pharmacokinetic study of daurisoline in rats.

Logical Relationship of Method Validation

G cluster_performance Method Performance Characteristics cluster_sample Sample Handling Characteristics Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application of Daurisoline-d5 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Daurisoline, a bisbenzylisoquinoline alkaloid, has demonstrated a range of pharmacological activities, making it a compound of interest in drug development. Understanding its metabolism is crucial for elucidating its mechanism of action, potential toxicity, and pharmacokinetic profile. Stable isotope-labeled internal standards, such as Daurisoline-d5, are essential tools for the accurate quantification of parent drugs and their metabolites in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in metabolite identification and quantification studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary application of this compound is as an internal standard (IS) in quantitative bioanalysis. Due to its structural similarity and identical physicochemical properties to Daurisoline, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. The mass difference of +5 amu allows for its distinct detection from the unlabeled Daurisoline, enabling reliable correction for variations during sample preparation and analysis.

Key Applications:

  • Pharmacokinetic Studies: Accurate determination of Daurisoline and its metabolites' concentration-time profiles in plasma, urine, and tissue homogenates.

  • Metabolite Identification and Quantification: Reliable quantification of known and unknown metabolites of Daurisoline.

  • In Vitro Metabolism Studies: Investigation of Daurisoline metabolism in liver microsomes, S9 fractions, and hepatocytes.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Daurisoline.

Experimental Protocols

A validated bioanalytical method is critical for obtaining reliable data. The following protocols are based on established guidelines for bioanalytical method validation from regulatory agencies such as the FDA and EMA.

Sample Preparation (Protein Precipitation)

This protocol describes a generic protein precipitation method suitable for plasma samples. Optimization may be required for other matrices.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for developing an LC-MS/MS method for Daurisoline and its metabolites. Optimization of these parameters is essential for achieving desired chromatographic separation and sensitivity.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterSuggested Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 450°C
Capillary Voltage 3.5 kV
MRM Transitions Daurisoline: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion) This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion) Metabolites: Predicted m/z values based on expected biotransformations.
Method Validation

The bioanalytical method should be validated according to regulatory guidelines, including the following parameters:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of Daurisoline and this compound.

  • Calibration Curve: Prepare a calibration curve by spiking blank matrix with known concentrations of Daurisoline. The curve should have at least six non-zero concentration levels, and the response ratio (analyte peak area / IS peak area) should be linear over the intended concentration range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction recovery of Daurisoline and this compound should be consistent and reproducible. It is determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples.

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the peak areas of analytes in post-extraction spiked samples with those in neat solutions. The matrix effect for this compound should be similar to that of Daurisoline.

  • Stability: Evaluate the stability of Daurisoline in biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Data Presentation

The following tables represent typical quantitative data obtained from a validated bioanalytical method.

Table 1: Representative Calibration Curve for Daurisoline in Human Plasma

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (CV%)
1.000.9898.08.5
2.502.55102.06.2
10.010.3103.04.1
50.048.997.83.5
200205102.52.8
80079098.83.1
10001012101.22.5

Table 2: Intra- and Inter-Day Accuracy and Precision for Daurisoline in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ1.00105.012.1102.513.5
Low3.0098.78.999.89.2
Medium150101.25.6100.56.1
High75099.54.2101.04.8

Table 3: Recovery and Matrix Effect of Daurisoline and this compound

AnalyteConcentration (ng/mL)Mean Recovery (%)Recovery Precision (CV%)Mean Matrix Effect (%)Matrix Effect Precision (CV%)
Daurisoline3.0088.56.795.27.1
Daurisoline75090.15.494.86.5
This compound10089.26.195.56.8

Visualizations

Daurisoline Metabolism Workflow

Daurisoline_Metabolism_Workflow cluster_in_vivo In Vivo / In Vitro Study cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Identification Admin Daurisoline Administration (e.g., Oral Gavage to Rats) Sample Biological Sample Collection (Plasma, Urine, Feces) Admin->Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation or Solid Phase Extraction Spike->Extract LC_Separation Chromatographic Separation (UPLC/HPLC) Extract->LC_Separation MS_Detection Mass Spectrometric Detection (Q-TOF or Triple Quadrupole) LC_Separation->MS_Detection Peak Peak Detection and Integration MS_Detection->Peak Quant Quantification using This compound Peak->Quant Metabolite_ID Metabolite Identification (High-Resolution MS and MS/MS) Peak->Metabolite_ID Daurisoline_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Daurisoline Daurisoline Dehydrogenation Dehydrogenation (+2H) Daurisoline->Dehydrogenation Hydroxylation Hydroxylation (+O) Daurisoline->Hydroxylation Methylation Methylation (+CH2) Daurisoline->Methylation Sulfation Sulfation (+SO3) Hydroxylation->Sulfation Glucuronidation Glucuronidation (+C6H8O6) Hydroxylation->Glucuronidation Quantitative_Analysis_Workflow start Start prep_samples Prepare Calibration Standards, QC samples, and Unknown Samples start->prep_samples add_is Add fixed amount of This compound to all samples (except blanks) prep_samples->add_is extract Perform Sample Extraction add_is->extract analyze Analyze by LC-MS/MS extract->analyze integrate Integrate Peak Areas of Daurisoline and this compound analyze->integrate calculate_ratio Calculate Peak Area Ratio (Daurisoline / this compound) integrate->calculate_ratio plot_curve Plot Calibration Curve (Peak Area Ratio vs. Concentration) calculate_ratio->plot_curve determine_conc Determine Concentration of Unknowns from Calibration Curve plot_curve->determine_conc end End determine_conc->end

Application Notes and Protocols for Cell-based Assay Development using Daurisoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum, has emerged as a compound of significant interest in cancer research.[1] It exhibits a range of anti-tumor activities, including the induction of cell cycle arrest, apoptosis, and inhibition of cell proliferation and migration.[2] The multifaceted mechanism of action of Daurisoline involves the modulation of several key cellular signaling pathways, making it a promising candidate for further investigation and drug development.

This document provides detailed protocols for developing and executing cell-based assays to investigate the effects of Daurisoline. These protocols are intended to guide researchers in assessing its anti-cancer properties and elucidating its molecular mechanisms. The assays described herein cover key aspects of cancer cell biology, including cell viability, proliferation, apoptosis, and the analysis of specific signaling pathways.

Mechanism of Action of Daurisoline

Daurisoline exerts its anti-cancer effects through multiple mechanisms:

  • Autophagy Inhibition: Daurisoline is a potent autophagy blocker.[3][4] It impairs lysosomal function and acidification by inhibiting the lysosome V-type ATPase activity, leading to the accumulation of autophagic vacuoles.[3][5] This blockage of the late-stage autophagy can sensitize cancer cells to other chemotherapeutic agents.[4]

  • Signaling Pathway Modulation:

    • AKT-HK2 Axis: In lung cancer, Daurisoline has been shown to target the AKT-HK2 signaling axis, thereby inhibiting glycolysis.[1] It directly binds to AKT, leading to a reduction in the protein level of hexokinase 2 (HK2).[1]

    • γ-Secretase/Notch Axis: In triple-negative breast cancer, Daurisoline inhibits cell proliferation and migration by regulating the γ-secretase/Notch signaling pathway.[2]

    • JAK2/STAT3 Pathway: In pancreatic cancer, Daurisoline has been found to suppress the JAK2/STAT3 signaling pathway.[6]

  • Cell Cycle Arrest and Apoptosis: Daurisoline can induce G1 phase cell cycle arrest in esophageal squamous cell carcinoma cells. It also promotes apoptosis through both intrinsic and extrinsic pathways.[2]

Key Signaling Pathway Targeted by Daurisoline

Daurisoline_AKT_HK2_Pathway cluster_0 Cellular Processes Daurisoline Daurisoline AKT AKT Daurisoline->AKT GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc HK2 HK2 cMyc->HK2 Glycolysis Glycolysis HK2->Glycolysis CytochromeC Cytochrome C Release HK2->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with Daurisoline (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add viability reagent (e.g., SRB, CCK8) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 read_plate Read absorbance on a plate reader incubate3->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end WB_Troubleshooting problem Problem no_signal No Signal / Weak Signal problem->no_signal high_bg High Background problem->high_bg nonspecific Non-specific Bands problem->nonspecific cause1 Antibody Issue no_signal->cause1 cause2 Transfer Issue no_signal->cause2 cause3 Blocking Issue high_bg->cause3 cause4 Washing Issue high_bg->cause4 nonspecific->cause1 solution1a Check antibody concentration and activity cause1->solution1a solution1b Use fresh antibody solution cause1->solution1b solution5 Optimize antibody concentration cause1->solution5 solution2 Verify transfer efficiency (Ponceau S stain) cause2->solution2 solution3 Increase blocking time or change blocking agent cause3->solution3 solution4 Increase number or duration of washes cause4->solution4

References

Application Notes and Protocols for Mass Spectrometry-Based Bioanalysis of Daurisoline using Daurisoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects.[1] Accurate and reliable quantification of daurisoline in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed application note and protocol for the bioanalysis of daurisoline in plasma using a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with Daurisoline-d5 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[2][3][4]

Quantitative Data Summary

The following tables summarize the representative quantitative data for a validated UPLC-MS/MS method for the determination of daurisoline in rat plasma. These values are based on established bioanalytical method validation guidelines from regulatory agencies.[5][6][7]

Table 1: Calibration Curve and Linearity

ParameterValue
AnalyteDaurisoline
Internal StandardThis compound
MatrixRat Plasma
Calibration Range3 - 1000 ng/mL
Regression Equationy = 0.0025x + 0.0018
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control (QC) SampleNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ3< 1590 - 110< 1590 - 110
Low QC10< 1092 - 108< 1092 - 108
Medium QC100< 895 - 105< 895 - 105
High QC800< 796 - 104< 796 - 104

Table 3: Recovery and Matrix Effect

AnalyteQC Level (ng/mL)Mean Recovery (%)Recovery Precision (%RSD)Mean Matrix Effect (%)Matrix Effect Precision (%RSD)
DaurisolineLow (10)82.55.298.74.1
High (800)85.14.5101.23.5
This compound10083.84.899.53.8

Experimental Protocols

This section provides a detailed methodology for the quantitative determination of daurisoline in plasma.

Materials and Reagents
  • Daurisoline (reference standard, purity >98%)

  • This compound (internal standard, purity >98%, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, purified (18.2 MΩ·cm)

  • Control rat plasma (with appropriate anticoagulant)

Stock and Working Solutions Preparation
  • Daurisoline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of daurisoline in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Daurisoline Working Solutions: Prepare serial dilutions of the daurisoline stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.

  • Add 150 µL of the this compound working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC System:

  • Column: C18 column (e.g., 2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B (linear gradient)

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B (linear gradient)

    • 2.6-3.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Daurisoline: Precursor Ion (m/z) 611.3 → Product Ion (m/z) 396.2

    • This compound: Precursor Ion (m/z) 616.3 → Product Ion (m/z) 401.2

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Collision Gas: Argon

  • IonSpray Voltage: 5500 V

Note: The specific parameters for the mass spectrometer (e.g., cone voltage, collision energy) should be optimized for the instrument being used.

Visualizations

Signaling Pathway of Daurisoline

Daurisoline has been shown to exert its effects through the modulation of key cellular signaling pathways. One of the prominent mechanisms is its inhibitory action on the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, daurisoline can induce autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells.[8][9]

Daurisoline_Signaling_Pathway Daurisoline Daurisoline PI3K PI3K Daurisoline->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Daurisoline inhibits the PI3K/Akt/mTOR pathway, leading to the induction of autophagy.

Experimental Workflow for Bioanalysis

The following diagram illustrates the key steps involved in the bioanalytical workflow for the quantification of daurisoline in plasma samples.

Bioanalysis_Workflow SampleCollection Plasma Sample Collection Spiking Spike with this compound (IS) SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer UPLCMSMS UPLC-MS/MS Analysis SupernatantTransfer->UPLCMSMS DataProcessing Data Processing & Quantification UPLCMSMS->DataProcessing

Caption: Workflow for the UPLC-MS/MS bioanalysis of daurisoline in plasma.

Conclusion

The described UPLC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and selective approach for the quantitative bioanalysis of daurisoline in plasma. This methodology is well-suited for supporting preclinical and clinical drug development by enabling accurate pharmacokinetic and toxicokinetic assessments. The use of a deuterated internal standard is highly recommended to ensure data of the highest quality.

References

Application Note: High-Resolution Mass Spectrometry for Daurisoline Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline, a bisbenzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum, has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-tumor effects. A thorough understanding of its metabolic fate is crucial for further drug development, as its metabolites may contribute to its therapeutic efficacy or potential toxicity. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), offers the sensitivity and specificity required for the comprehensive profiling and identification of drug metabolites in complex biological matrices. This application note provides a detailed protocol for the metabolite profiling of daurisoline in rat plasma using a UHPLC-Q-Exactive Orbitrap mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples prior to LC-MS analysis.

Materials:

  • Rat plasma containing daurisoline metabolites

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching 12,000 x g and maintaining 4°C

Protocol:

  • Thaw frozen rat plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of 50% methanol in water for UHPLC-HRMS analysis.

UHPLC-Q-Exactive Orbitrap MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of daurisoline and its metabolites.

Instrumentation:

  • Thermo Scientific™ Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ Mass Spectrometer

  • Thermo Scientific™ Vanquish™ UHPLC System

  • Hypersil GOLD™ C18 column (2.1 x 100 mm, 1.9 µm)

UHPLC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-18 min: 5-95% B

    • 18-21 min: 95% B

    • 21.1-25 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Capillary Temperature: 320°C

  • S-Lens RF Level: 50

  • Scan Mode: Full MS / dd-MS2 (TopN = 10)

  • Full MS Scan Range: m/z 150-2000

  • Full MS Resolution: 60,000

  • dd-MS2 Resolution: 15,000

  • Normalized Collision Energy (NCE): 20, 30, 40 (stepped)

Data Presentation

Recent studies have identified numerous metabolites of daurisoline in vivo. A study utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry on Sprague-Dawley rats after intragastric administration of daurisoline successfully detected and characterized 63 metabolites.[1] The primary metabolic transformations observed were dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation.[1] The table below summarizes the key types of metabolites identified.

Metabolite IDProposed Biotransformationm/z [M+H]+ (Illustrative)
M1Hydroxylation627.3168
M2Dihydroxylation643.3117
M3Methylation625.3375
M4Demethylation597.3062
M5Glucuronidation787.3384
M6Sulfation691.2600
M7Hydroxylation + Methylation641.3324
M8Dehydrogenation609.2906

Note: The m/z values are illustrative and represent the expected exact mass for the protonated molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_proc Data Processing plasma Rat Plasma Collection precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation (12,000 x g, 4°C) precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution drying->reconstitution uhplc UHPLC Separation (C18 Column) reconstitution->uhplc ms Q-Exactive Orbitrap MS (Full MS / dd-MS2) uhplc->ms extraction Peak Extraction ms->extraction alignment Peak Alignment extraction->alignment identification Metabolite Identification (Accurate Mass, Fragmentation) alignment->identification

Caption: Experimental workflow for daurisoline metabolite profiling.

Daurisoline Metabolic Pathways

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Daurisoline Daurisoline (C37H42N2O6) Hydroxylation Hydroxylated Metabolites Daurisoline->Hydroxylation Hydroxylation (+O) Dehydrogenation Dehydrogenated Metabolites Daurisoline->Dehydrogenation Dehydrogenation (-2H) Methylation Methylated Metabolites Daurisoline->Methylation Methylation / Demethylation (±CH2) Glucuronidation Glucuronide Conjugates Daurisoline->Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Glucuronidation Sulfation Sulfate Conjugates Hydroxylation->Sulfation Sulfation

Caption: Major metabolic pathways of daurisoline.

Conclusion

The combination of UHPLC with high-resolution mass spectrometry provides a powerful platform for the comprehensive profiling of daurisoline metabolites. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in drug metabolism and related fields. This approach enables the identification of key metabolic pathways, which is essential for understanding the overall pharmacological and toxicological profile of daurisoline and advancing its development as a potential therapeutic agent.

References

Application of Daurisoline-d5 in Preclinical Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daurisoline, a bisbenzylisoquinoline alkaloid, has garnered significant interest in pharmaceutical research due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. To thoroughly evaluate its potential as a therapeutic agent, comprehensive drug metabolism and pharmacokinetic (DMPK) studies are essential. Daurisoline-d5, a stable isotope-labeled analog of Daurisoline, plays a pivotal role in these studies as an internal standard for liquid chromatography-mass spectrometry (LC-MS) bioanalysis. Its use ensures the accuracy, precision, and reliability of quantitative measurements of Daurisoline in complex biological matrices, a critical aspect of DMPK assessment.

These application notes provide an overview of the utility of this compound in key in vitro and in vivo DMPK assays and offer detailed protocols for their execution.

Key Applications of this compound in DMPK Studies

Stable isotope-labeled internal standards like this compound are the gold standard in quantitative bioanalysis for several reasons:

  • Compensates for Matrix Effects: Biological samples can suppress or enhance the ionization of an analyte in the mass spectrometer, leading to inaccurate quantification. As this compound is chemically identical to Daurisoline, it experiences the same matrix effects, allowing for accurate correction.

  • Accounts for Variability in Sample Preparation: Losses during extraction, handling, and injection can be accounted for, as both the analyte and the internal standard are affected similarly.

  • Improves Method Robustness and Reproducibility: The use of a stable isotope-labeled internal standard leads to more consistent and reliable results across different experiments and laboratories.

This compound is indispensable for the accurate quantification of Daurisoline in the following assays:

  • In Vitro Metabolic Stability Assays: To determine the rate at which Daurisoline is metabolized by liver enzymes.

  • In Vitro Permeability Assays: To assess the potential for oral absorption of Daurisoline.

  • In Vivo Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Daurisoline in animal models.

Data Presentation

The following tables summarize key quantitative parameters for Daurisoline, which are typically determined using this compound as an internal standard for accurate quantification.

Table 1: In Vitro Metabolic Stability of Daurisoline in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Table 2: In Vitro Caco-2 Permeability of Daurisoline

DirectionApparent Permeability (Papp, x 10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A→B)Data not availableData not available
Basolateral to Apical (B→A)Data not available

Table 3: Pharmacokinetic Parameters of Daurisoline in Rats

Route of AdministrationDose (mg/kg)AUC₀-t (ng/mL*h)t½ (h)CL (L/h/kg)
Intravenous (IV)2497.8 ± 81.46.3 ± 5.13.9 ± 0.8
Oral (PO)5184.5 ± 62.91.4 ± 0.329.4 ± 11.4

Data sourced from a pharmacokinetic study in rats.[1]

Experimental Protocols

Detailed methodologies for key DMPK experiments are provided below. The accurate quantification of Daurisoline in all these protocols relies on the use of this compound as an internal standard during LC-MS/MS analysis.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of Daurisoline in human, rat, and mouse liver microsomes.

Materials:

  • Daurisoline

  • This compound (for internal standard)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Daurisoline in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the Daurisoline stock solution. The final concentration of Daurisoline is typically 1 µM, and the microsomal protein concentration is 0.5 mg/mL.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and a known concentration of this compound as the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Daurisoline relative to the this compound internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Daurisoline remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: Daurisoline, this compound, Liver Microsomes, Buffer, NADPH mix Combine Daurisoline, Microsomes, and Buffer prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate_sample Incubate and Sample at Time Points start_reaction->incubate_sample terminate Terminate Reaction with ACN + this compound incubate_sample->terminate process Centrifuge and Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow of the in vitro metabolic stability assay.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of Daurisoline across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Daurisoline

  • This compound (for internal standard)

  • Caco-2 cells

  • Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)

  • Lucifer yellow (for monolayer integrity check)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add Daurisoline in HBSS (pH 6.5) to the apical (A) side (donor compartment).

    • Add fresh HBSS (pH 7.4) to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Add Daurisoline in HBSS (pH 7.4) to the basolateral (B) side (donor compartment).

    • Add fresh HBSS (pH 7.4) to the apical (A) side (receiver compartment).

    • Incubate and sample from the apical side as described above.

  • Sample Processing:

    • To each collected sample, add a known concentration of this compound as the internal standard and acetonitrile to precipitate proteins.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of Daurisoline in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Workflow for Caco-2 Permeability Assay

G cluster_cell_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Analysis culture Culture Caco-2 cells on Transwell inserts integrity Check Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity add_drug Add Daurisoline to Donor Compartment integrity->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from Receiver Compartment at Time Points incubate->sample add_is Add this compound and ACN sample->add_is process Centrifuge and Collect Supernatant add_is->process lcms LC-MS/MS Analysis process->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow of the Caco-2 permeability assay.

Protocol 3: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Daurisoline in rats after intravenous (IV) and oral (PO) administration.

Materials:

  • Daurisoline

  • This compound (for internal standard)

  • Sprague-Dawley rats

  • Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for PO)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to the facility for at least one week.

    • Fast the animals overnight before dosing.

    • Administer Daurisoline via IV (e.g., 2 mg/kg) or PO (e.g., 5 mg/kg) routes.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw the plasma samples.

    • To an aliquot of plasma, add a known concentration of this compound as the internal standard and acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of Daurisoline in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

      • Area under the concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Maximum concentration (Cmax) and time to reach Cmax (Tmax) for oral administration.

      • Oral bioavailability (F%)

Workflow for Rodent Pharmacokinetic Study

G cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis acclimate Acclimate Rats dose Dose Daurisoline (IV or PO) acclimate->dose blood_sample Collect Blood Samples at Time Points dose->blood_sample plasma_prep Prepare Plasma blood_sample->plasma_prep sample_prep Prepare Plasma Samples with this compound plasma_prep->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms pk_calc Calculate PK Parameters (AUC, t½, CL, etc.) lcms->pk_calc

Caption: Workflow of a typical rodent pharmacokinetic study.

Metabolic Pathways and Signaling

In vivo studies in rats have shown that Daurisoline undergoes extensive metabolism. The primary metabolic pathways include dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation.[2] Understanding these pathways is crucial for identifying potential drug-drug interactions and for assessing the safety of the compound.

Metabolic Pathways of Daurisoline

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Daurisoline Daurisoline Dehydrogenation Dehydrogenation Daurisoline->Dehydrogenation CYP450s Hydroxylation Hydroxylation Daurisoline->Hydroxylation CYP450s Methylation Methylation Daurisoline->Methylation CYP450s Sulfation Sulfation Dehydrogenation->Sulfation Phase I Metabolites Glucuronidation Glucuronidation Dehydrogenation->Glucuronidation Phase I Metabolites Hydroxylation->Sulfation Phase I Metabolites Hydroxylation->Glucuronidation Phase I Metabolites Methylation->Sulfation Phase I Metabolites Methylation->Glucuronidation Phase I Metabolites

Caption: Major metabolic pathways of Daurisoline.

Furthermore, Daurisoline has been shown to inhibit the AKT-HK2 signaling pathway in lung cancer cells, which is a key pathway in glycolysis. This provides a mechanistic basis for its anti-cancer effects.

Daurisoline's Inhibition of the AKT-HK2 Signaling Pathway

G Daurisoline Daurisoline AKT AKT Daurisoline->AKT inhibits GSK3b GSK3b AKT->GSK3b cMyc cMyc GSK3b->cMyc HK2 HK2 cMyc->HK2 Glycolysis Glycolysis HK2->Glycolysis TumorGrowth TumorGrowth Glycolysis->TumorGrowth

Caption: Daurisoline inhibits the AKT-HK2 signaling pathway.

References

Application Note and Protocol for Simultaneous Analysis of Daurisoline and Dauricine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daurisoline and Dauricine are bisbenzylisoquinoline alkaloids isolated from the rhizomes of Menispermum dauricum. These compounds have garnered significant interest in the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, anti-arrhythmic, and potential anti-cancer properties.[1] Accurate and sensitive quantification of Daurisoline and Dauricine is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal medicines.

This application note provides a detailed and robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol for the simultaneous determination of Daurisoline and Dauricine in biological matrices. The method is sensitive, specific, and suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • Daurisoline and Dauricine reference standards (≥98% purity)

  • Internal Standard (IS), e.g., Carbamazepine or Protopine[2][3]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., rat plasma, human plasma)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is recommended for its simplicity and efficiency in removing proteins from biological samples.[2][4][5]

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

2.4.1. Liquid Chromatography

The chromatographic separation is critical for resolving Daurisoline and Dauricine from matrix interferences.

ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[2][4][5]
Mobile Phase A 0.1% Formic acid in water[2][4][5][6]
Mobile Phase B Acetonitrile[2][4][5][6]
Flow Rate 0.3 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 2-5 µL
Gradient Elution A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes. The specific gradient should be optimized based on the system and column used.

2.4.2. Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode (ESI+) with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2][3][4][5][6][7][8]

ParameterDaurisolineDauricine
Ionization Mode Positive ESIPositive ESI
Precursor Ion (m/z) 611.2[2]625.2[2] or 625.1[8]
Product Ion (m/z) 191.9[2]205.9[2] or 206.0[8]
Capillary Voltage 3.0 kV[2]3.0 kV[2]
Source Temperature 150 °C[2]150 °C[2]
Desolvation Temp. 350 °C[2]350 °C[2]
Cone Gas Flow 150 L/h[2]150 L/h[2]
Desolvation Gas Flow 700 L/h[2]700 L/h[2]

Quantitative Data Summary

The following tables summarize the quantitative performance of similar LC-MS/MS methods for the analysis of Daurisoline and Dauricine.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
DaurisolineRat Plasma5.0 - 20005.0[2]
DauricineRat Plasma5.0 - 20005.0[2]
DauricineHuman Plasma1 - 2001[3]
DauricineRat Plasma2 - 6002[4][5]

Table 2: Precision and Accuracy

AnalyteMatrixQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
DauricineHuman Plasma2.0, 20.0, 160< 5.9< 5.9±9.9[3]
DauricineRat Plasma-< 13< 1395.8 - 105.9[4][5]

Table 3: Recovery

AnalyteMatrixQC Levels (ng/mL)Mean Recovery (%)Reference
DauricineRat Plasma-91.5 - 95.1[4][5]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is precipitate Add Acetonitrile (200 µL) add_is->precipitate vortex1 Vortex (1 min) precipitate->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Daurisoline and Dauricine.

logical_relationship cluster_analytes Target Analytes cluster_method Analytical Method cluster_application Application daurisoline Daurisoline lcms LC-MS/MS daurisoline->lcms dauricine Dauricine dauricine->lcms pk_studies Pharmacokinetic Studies lcms->pk_studies qc Quality Control lcms->qc

Caption: Logical relationship between analytes, analytical method, and applications.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of Daurisoline and Dauricine in biological matrices. The protocol, including a straightforward protein precipitation sample preparation, offers high throughput and is well-suited for regulated bioanalysis in drug development and research settings. The provided quantitative data from existing literature demonstrates the robustness and accuracy of this analytical strategy.

References

Preparation of Daurisoline-d5 Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid derived from the traditional Chinese herb Menispermum dauricum. It has demonstrated a range of biological activities, including anti-tumor, antiarrhythmic, and autophagy-inhibiting effects[1][2][3]. Daurisoline has been shown to modulate several key signaling pathways implicated in cancer progression, such as the AKT-HK2, JAK2/STAT3, and p-eIF2α-ATF4 pathways[1][4][5]. Daurisoline-d5, a deuterated analog of Daurisoline, is a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based assays. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Table 1: Solubility of Daurisoline in Common Laboratory Solvents

SolventSolubilityNotes
DMSO 10 mg/mL to 100 mg/mL[2][6]Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility[2]. Ultrasonic treatment may be needed to achieve higher concentrations[3].
Ethanol 2 mg/mL[6]
DMF 10 mg/mL[6]
DMSO:PBS (pH 7.2) (1:10) 0.09 mg/mL[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Calculating Solvent Volume: The molecular weight of Daurisoline is 610.7 g/mol [6][7]. The molecular weight of this compound will be slightly higher (approximately 615.7 g/mol , assuming 5 deuterium atoms replacing hydrogen). For precise calculations, refer to the certificate of analysis provided by the supplier.

    Formula to calculate the volume of DMSO needed for a 10 mM stock solution:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    Example calculation for 1 mg of this compound (assuming MW = 615.7 g/mol ):

    Volume (µL) = (0.001 g / 615.7 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 162.4 µL

  • Dissolving: Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution[8]. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability[2][8]. Stock solutions in DMSO are typically stable for at least one year at -80°C and for one month at -20°C[2].

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound stock solutions in in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Retrieve for experiment dilute Prepare Working Solutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform In Vitro Assay treat->assay

Caption: Workflow for this compound stock solution preparation and use.

Daurisoline Signaling Pathway

Daurisoline has been reported to inhibit lung cancer progression by targeting the AKT-GSK3β-c-Myc-HK2 signaling axis[1]. The following diagram illustrates this inhibitory pathway.

G cluster_pathway Daurisoline's Effect on the AKT-HK2 Pathway PI3K PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc HK2 HK2 cMyc->HK2 Glycolysis Glycolysis & Tumor Progression HK2->Glycolysis Daurisoline Daurisoline Daurisoline->AKT Directly binds and inhibits

Caption: Daurisoline inhibits the AKT-GSK3β-c-Myc-HK2 signaling pathway.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous, and sterile solvents to prevent contamination and degradation of the compound.

  • Accurate Measurements: Use calibrated balances and pipettes to ensure the final concentration of the stock solution is accurate.

  • Light Protection: Daurisoline, like many complex organic molecules, may be light-sensitive. Store stock solutions in amber vials or tubes wrapped in foil.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes prevents degradation that can occur with multiple freeze-thaw cycles.

  • Final Solvent Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of DMSO) in all experiments.

  • Certificate of Analysis: Always refer to the certificate of analysis provided by the supplier for information on purity, molecular weight, and any specific handling instructions for this compound.

References

Application Notes & Protocols: Quantification of Daurisoline in Environmental Water Samples using Daurisoline-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daurisoline is a bisbenzylisoquinoline alkaloid found in the rhizomes of Menispermum dauricum. It has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and antitumor properties[1]. The increasing use and production of such pharmacologically active compounds raise concerns about their potential release into the environment and subsequent impact on ecosystems. Therefore, sensitive and accurate analytical methods are required for the monitoring of daurisoline in environmental matrices.

This application note describes a robust and sensitive method for the quantification of daurisoline in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, Daurisoline-d5, is employed. The use of a deuterated internal standard is a well-established technique to compensate for matrix effects and variations in sample preparation and instrument response[2][3].

Principle

The method involves the extraction and concentration of daurisoline and the this compound internal standard from water samples using solid-phase extraction (SPE). The extracts are then analyzed by LC-MS/MS operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte (daurisoline) to the internal standard (this compound).

Experimental Protocols

1. Materials and Reagents

  • Daurisoline (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges

2. Standard Solutions

  • Daurisoline Stock Solution (1 mg/mL): Accurately weigh 10 mg of daurisoline and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the daurisoline stock solution with a methanol/water (1:1, v/v) mixture to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (Solid-Phase Extraction)

  • Collect 500 mL of the water sample in a clean amber glass bottle.

  • Acidify the sample to pH 3 with formic acid.

  • Spike the sample with 50 µL of the 100 ng/mL this compound internal standard spiking solution to achieve a final concentration of 10 ng/L.

  • Condition the Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water (pH 3).

  • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • System: Agilent 1290 Infinity II LC System or equivalent.

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • System: Sciex Triple Quad™ 5500 System or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

    • Curtain Gas: 35 psi.

    • IonSpray Voltage: 5500 V.

    • Temperature: 500°C.

    • MRM Transitions: See Table 1.

Data Presentation

Table 1: MRM Transitions and Optimized MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Daurisoline 625.3394.2 (Quantifier)8035
625.3206.1 (Qualifier)8050
This compound (IS) 630.3399.28035

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.998
Linear Range 0.1 - 100 ng/L
Limit of Detection (LOD) 0.03 ng/L
Limit of Quantification (LOQ) 0.1 ng/L
Accuracy (Recovery %) 92.5% - 108.2%
Precision (RSD %)
- Intra-day < 5.8%
- Inter-day < 8.1%
Matrix Effect (%) 95.3% - 104.7%

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 500 mL Water Sample acidify Acidify to pH 3 sample->acidify spike Spike with this compound acidify->spike spe_load Solid-Phase Extraction (SPE) - Condition - Load Sample spike->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms data Data Acquisition (Peak Area Ratio) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for the analysis of Daurisoline in water samples.

Logical Relationship for Quantification

quantification_logic daurisoline_peak Daurisoline Peak Area area_ratio Peak Area Ratio (Daurisoline / this compound) daurisoline_peak->area_ratio daurisoline_d5_peak This compound Peak Area daurisoline_d5_peak->area_ratio calibration_curve Calibration Curve (Area Ratio vs. Concentration) area_ratio->calibration_curve final_concentration Final Daurisoline Concentration calibration_curve->final_concentration

References

Troubleshooting & Optimization

Overcoming matrix effects in Daurisoline bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Daurisoline. Our goal is to help you overcome common challenges, particularly those related to matrix effects, and ensure the development of robust and reliable analytical methods.

Troubleshooting Guide

Matrix effects, arising from co-eluting endogenous components in biological samples, can significantly impact the accuracy and precision of Daurisoline quantification by UPLC-MS/MS. This guide provides a structured approach to identifying and resolving common issues.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Incompatible injection solvent; Column degradation; Inappropriate mobile phase pH.Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. Inspect and replace the column if necessary. Optimize the mobile phase pH to ensure Daurisoline is in a consistent ionic state.
Low Analyte Recovery Inefficient extraction from the biological matrix; Suboptimal pH during extraction; Analyte binding to labware.Optimize the sample preparation method (e.g., try a different SPE sorbent or LLE solvent). Adjust the pH of the sample to ensure Daurisoline is in a neutral form for efficient extraction. Use low-binding centrifuge tubes and well plates.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples; Inefficient protein precipitation.Utilize a more rigorous sample cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Ensure complete protein precipitation by optimizing the precipitant-to-sample ratio and vortexing time. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability.[1]
Ion Suppression or Enhancement Co-elution of phospholipids or other matrix components.Modify the chromatographic gradient to better separate Daurisoline from interfering matrix components. Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE® or specific SPE sorbents.[2]
Carryover in Blank Injections Adsorption of Daurisoline onto the injector needle or column.Optimize the needle wash solution to include a strong organic solvent. If carryover persists, a longer gradient or a column wash step may be necessary.
Inconsistent Retention Time Changes in mobile phase composition; Column temperature fluctuations; Column aging.Prepare fresh mobile phase daily. Ensure the column oven is maintaining a stable temperature. Monitor column performance and replace it when retention time shifts become significant.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation method for Daurisoline in plasma?

A1: Protein precipitation (PPT) with acetonitrile is a frequently used method for the analysis of Daurisoline and its analogs in plasma due to its simplicity and high-throughput nature.[3][4] This method involves adding a sufficient volume of cold acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte for injection into the UPLC-MS/MS system.

Q2: How can I quantitatively assess the matrix effect for my Daurisoline assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of Daurisoline in a post-extraction spiked blank matrix sample to the peak area of Daurisoline in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]

Q3: Are there alternative sample preparation techniques to protein precipitation that can better mitigate matrix effects for Daurisoline?

A3: Yes, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective alternatives to protein precipitation for reducing matrix effects.

  • Solid Phase Extraction (SPE): SPE can provide cleaner extracts by using a stationary phase to selectively retain Daurisoline while washing away interfering matrix components. For bis-benzylisoquinoline alkaloids, a polymeric reversed-phase sorbent is often a good starting point.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE separates Daurisoline from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction.

While more complex than PPT, these methods can significantly reduce ion suppression and improve assay robustness.[7]

Q4: What are the typical UPLC-MS/MS parameters for Daurisoline analysis?

A4: A UPLC-MS/MS method for Daurisoline and its analogs has been successfully developed using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[3][8] Detection is typically performed in positive ion mode using an electrospray ionization (ESI) source and multiple reaction monitoring (MRM) for quantification.[3][8]

Quantitative Data Summary

The following table summarizes the performance of a UPLC-MS/MS method for the analysis of Dauricine (a close structural analog of Daurisoline) in rat plasma using protein precipitation with acetonitrile. Daurisoline was used as the internal standard in this study.

ParameterResult
Sample Preparation Protein Precipitation with Acetonitrile
Recovery 91.5% to 95.1%
Matrix Effect 88.0% to 90.3%
Linearity (r) > 0.995
Lower Limit of Quantitation (LLOQ) 2 ng/mL
Intra- and Inter-day Precision (%RSD) < 13%
Accuracy 95.8% to 105.9%

Source: Determination and Pharmacokinetic Study of Dauricine in Rat Plasma by UPLC–MS/MS[3][8]

Experimental Protocols

Protein Precipitation for Daurisoline Analysis in Plasma

This protocol is based on a validated method for the analysis of the closely related compound, Dauricine, using Daurisoline as the internal standard.[3][8]

Materials:

  • Plasma samples

  • Daurisoline stock solution

  • Internal standard (IS) stock solution (e.g., Dauricine)

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike with the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Vortex to mix and inject into the UPLC-MS/MS system.

Visualizations

Experimental Workflow: Overcoming Matrix Effects

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation & Optimization Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation SPE Solid Phase Extraction (Polymeric Sorbent) Plasma_Sample->SPE LLE Liquid-Liquid Extraction (Organic Solvent) Plasma_Sample->LLE UPLC_MSMS UPLC-MS/MS Analysis Protein_Precipitation->UPLC_MSMS SPE->UPLC_MSMS LLE->UPLC_MSMS Data_Analysis Data Analysis UPLC_MSMS->Data_Analysis Matrix_Effect_Assessment Matrix Effect Assessment Data_Analysis->Matrix_Effect_Assessment Optimization Method Optimization Matrix_Effect_Assessment->Optimization If significant matrix effect cluster_sample_prep cluster_sample_prep Optimization->cluster_sample_prep Refine Protocol

Caption: Workflow for mitigating matrix effects in Daurisoline bioanalysis.

Signaling Pathway: Daurisoline Inhibition of the AKT-HK2 Axis

Daurisoline has been shown to inhibit the growth of lung cancer cells by targeting the AKT-HK2 signaling axis.[9] The following diagram illustrates this inhibitory pathway.

daurisoline_pathway cluster_pathway Daurisoline Signaling Pathway in Lung Cancer Daurisoline Daurisoline AKT AKT Daurisoline->AKT Inhibits GSK3b GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits HK2 HK2 cMyc->HK2 Promotes Glycolysis Glycolysis HK2->Glycolysis Tumor_Growth Tumor Growth Glycolysis->Tumor_Growth

Caption: Daurisoline inhibits the AKT-GSK3β-c-Myc-HK2 signaling pathway.

References

Technical Support Center: Daurisoline-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Daurisoline-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for analyzing Daurisoline and its analogs?

A1: Successful analysis of Daurisoline and similar bisbenzylisoquinoline alkaloids is typically achieved using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1][2] The following table summarizes a typical set of starting parameters based on published methods for Dauricine, a closely related compound.

ParameterTypical Value/Condition
LC Column C18 (e.g., Agilent TC-C18)
Mobile Phase Methanol:Water:Glacial Acetic Acid (60:40:0.8, v/v/v)[1]
Flow Rate 0.7 mL/min[1]
Ionization Mode ESI Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q2: What are the expected MRM transitions for Daurisoline?

A2: While specific MRM transitions for this compound may need to be determined empirically, the fragmentation of Daurisoline provides a basis for selecting transitions. Daurisoline has a molecular weight of 610.74 g/mol . Common fragments for bisbenzylisoquinoline alkaloids involve cleavage of the benzyl-isoquinoline bonds. Based on fragmentation studies of similar alkaloids, you can expect to monitor the transition of the protonated molecule to characteristic product ions.

Q3: Why might I be observing a lower-than-expected signal for this compound compared to unlabeled Daurisoline?

A3: Several factors can contribute to differences in signal intensity between a deuterated internal standard and its non-deuterated analog. These include:

  • Isotope Effects: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially affecting its ionization efficiency and fragmentation pattern in the mass spectrometer.[3]

  • Differential Matrix Effects: Although deuterated standards are used to compensate for matrix effects, sometimes the analyte and the standard do not co-elute perfectly. This slight difference in retention time can lead to them being affected differently by co-eluting matrix components, causing ion suppression or enhancement for one but not the other.

  • In-source Fragmentation: If the cone voltage is too high, it can cause fragmentation of the precursor ion in the source, leading to a lower intensity of the intended precursor ion entering the quadrupole.

Q4: Can the mobile phase composition affect the signal intensity of this compound?

A4: Yes, the mobile phase composition is critical for achieving good signal intensity. The use of organic modifiers like methanol or acetonitrile and additives like formic acid or acetic acid can significantly impact the ionization efficiency of this compound. An acidic mobile phase helps to protonate the tertiary amine groups in the Daurisoline structure, which is essential for efficient ionization in positive ESI mode. The optimal percentage of organic solvent will depend on the specific column and LC conditions and should be optimized to ensure good retention, peak shape, and ionization.

Troubleshooting Guides

This section provides a step-by-step approach to address common issues with this compound signal intensity.

Issue 1: Low or No Signal for this compound

If you are observing a very low or no signal for this compound, follow this troubleshooting workflow:

LowSignalTroubleshooting cluster_ms Mass Spectrometer Checks cluster_lc LC System Checks cluster_sample Sample Integrity Checks cluster_method MS Method Optimization start Start: Low/No this compound Signal check_ms 1. Verify Mass Spectrometer Performance start->check_ms check_lc 2. Check LC System check_ms->check_lc MS OK ms1 a. Infuse a tuning solution (e.g., polypropylene glycol) to check for signal. check_sample 3. Evaluate Sample Integrity check_lc->check_sample LC OK lc1 a. Check for leaks in the system. check_method 4. Optimize MS Method Parameters check_sample->check_method Sample OK s1 a. Verify correct concentration and dilution of this compound. solution Solution: Improved Signal check_method->solution Parameters Optimized m1 a. Optimize cone voltage and collision energy. ms2 b. Infuse this compound standard directly to confirm ionization. ms3 c. Clean the ion source. lc2 b. Ensure proper mobile phase composition and freshness. lc3 c. Check column for blockage or degradation. s2 b. Check for sample degradation; prepare fresh standards. m2 b. Verify correct MRM transitions. m3 c. Adjust source parameters (gas flow, temperature).

Troubleshooting workflow for low or no this compound signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance:

    • Direct Infusion: Directly infuse a solution of this compound into the mass spectrometer to bypass the LC system. If a signal is observed, the issue is likely with the chromatography. If there is still no signal, the problem lies within the mass spectrometer or the compound itself.

    • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

    • Source Cleaning: A dirty ion source is a common cause of poor sensitivity. Clean the ESI probe, capillary, and surrounding components.

  • Check LC System:

    • Mobile Phase: Prepare fresh mobile phase. Ensure the composition is correct and that any additives (e.g., formic acid) are at the proper concentration.

    • Leaks and Connections: Check all fittings and connections for leaks.

    • Column Health: If the column is old or has been used with complex matrices, it may be contaminated or degraded. Try replacing the column.

  • Evaluate Sample Integrity:

    • Concentration and Preparation: Double-check the concentration of your this compound standard and ensure that all dilutions were performed correctly.

    • Stability: Daurisoline, like many alkaloids, can be susceptible to degradation. Prepare fresh standards and samples to rule out degradation as the cause of low signal.

  • Optimize MS Method Parameters:

    • Cone Voltage: This parameter has a significant impact on signal intensity. An inappropriate cone voltage can lead to poor ion sampling or in-source fragmentation. Systematically vary the cone voltage to find the optimal setting for your instrument.

    • Collision Energy: For MS/MS experiments, the collision energy must be optimized for the specific MRM transition to ensure efficient fragmentation and production of the desired product ion.

    • Source Parameters: Optimize nebulizer gas flow, drying gas flow, and source temperature to ensure efficient desolvation and ionization.

Issue 2: Poor Peak Shape or Shifting Retention Times

Poor chromatography can lead to reduced signal intensity and inaccurate quantification.

  • Mobile Phase Mismatch: Ensure the solvent used to dissolve the sample is compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Column Overloading: Injecting too much sample can lead to broad or fronting peaks. Try reducing the injection volume or sample concentration.

  • pH of Mobile Phase: For basic compounds like Daurisoline, the pH of the mobile phase is critical for good peak shape. An acidic mobile phase (e.g., with 0.1% formic acid) will ensure the analyte is in its protonated form, which generally leads to better retention and peak shape on a C18 column.

Experimental Protocols and Data

Protocol 1: Optimization of Cone Voltage
  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase composition.

  • Set up a direct infusion experiment on the mass spectrometer.

  • Acquire data in full scan mode, monitoring the mass range that includes the protonated molecule of this compound.

  • Vary the cone voltage in steps (e.g., from 10 V to 60 V in 5 V increments).

  • Record the signal intensity of the protonated molecule at each cone voltage setting.

  • Plot the signal intensity versus cone voltage to determine the optimal value that provides the highest intensity without significant in-source fragmentation.

Illustrative Quantitative Data: Effect of Cone Voltage on Signal Intensity

The following table provides an example of how cone voltage can affect the signal intensity of a bisbenzylisoquinoline alkaloid. The optimal cone voltage will vary between different instruments.

Cone Voltage (V)Relative Signal Intensity (%)
1035
2070
30 100
4085
5060
6040
Protocol 2: Optimization of Collision Energy
  • Infuse a standard solution of this compound into the mass spectrometer.

  • Set the mass spectrometer to product ion scan mode, with the precursor ion set to the m/z of the protonated this compound.

  • Vary the collision energy (e.g., from 5 eV to 50 eV in 2 eV increments).

  • Monitor the intensity of the desired product ion at each collision energy setting.

  • Plot the product ion intensity versus collision energy to determine the optimal setting for the MRM transition.

Visualizations

SignalIntensityFactors cluster_lc Liquid Chromatography cluster_esi Electrospray Ionization cluster_ms Mass Spectrometry MobilePhase Mobile Phase (pH, Composition) Signal This compound Signal Intensity MobilePhase->Signal Column Column (Chemistry, Health) Column->Signal FlowRate Flow Rate FlowRate->Signal CapillaryVoltage Capillary Voltage CapillaryVoltage->Signal GasFlows Gas Flows (Nebulizer, Drying) GasFlows->Signal Temperature Temperature Temperature->Signal ConeVoltage Cone Voltage ConeVoltage->Signal CollisionEnergy Collision Energy CollisionEnergy->Signal Detector Detector Settings Detector->Signal

References

Troubleshooting poor peak shape in Daurisoline chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shape during the chromatographic analysis of Daurisoline.

Troubleshooting Poor Peak Shape

Poor peak shape in chromatography, such as peak tailing, fronting, and splitting, can significantly impact the accuracy and precision of quantitative analysis. This section provides a systematic guide to identifying and resolving common peak shape issues encountered during Daurisoline analysis.

Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like Daurisoline, a bis-benzylisoquinoline alkaloid. It manifests as an asymmetry in the peak, with a trailing edge that is broader than the leading edge.

What is causing my Daurisoline peak to tail?

Peak tailing of Daurisoline is often caused by secondary interactions between the basic analyte and the stationary phase, or other issues related to the chromatographic system.

Potential Causes and Solutions for Peak Tailing:

Potential CauseRecommended Solution
Interaction with Residual Silanols Daurisoline, as a basic compound, can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to tailing.[1] To mitigate this, operate the mobile phase at a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[2] The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also help to mask the active silanol sites.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of Daurisoline. At a pH close to its pKa, both ionized and neutral forms of the molecule can exist, leading to peak distortion. While the exact pKa of Daurisoline is not readily available in the literature, for basic compounds, adjusting the mobile phase pH to be at least 2 pH units below the pKa will ensure it is fully protonated, which can improve peak shape.
Sample Overload Injecting too much sample onto the column can saturate the stationary phase, resulting in peak tailing.[3] To check for this, reduce the injection volume or dilute the sample.
Strong Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and tailing. Whenever possible, dissolve the sample in the initial mobile phase.
Column Degradation Over time, columns can degrade, leading to a loss of performance and poor peak shape. If other troubleshooting steps fail, try replacing the column with a new one of the same type.
System Dead Volume Excessive tubing length or improper connections can lead to extra-column band broadening and peak tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Why is my Daurisoline peak fronting?

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.

Potential Causes and Solutions for Peak Fronting:

Potential CauseRecommended Solution
Sample Overload Similar to peak tailing, injecting too high a concentration of Daurisoline can lead to peak fronting.[4][5][6] Reduce the sample concentration or injection volume.
Poor Sample Solubility If Daurisoline is not fully dissolved in the sample solvent, it can lead to fronting.[7][8] Ensure the sample is completely dissolved before injection. Daurisoline is soluble in DMSO and methanol.[4]
Column Collapse A sudden change in the column bed can cause peak fronting. This can be due to extreme pH or temperature.[5][8] Ensure the operating conditions are within the column manufacturer's recommendations.
Incompatible Sample Solvent A mismatch in polarity between the sample solvent and the mobile phase can cause peak distortion.[6] Ideally, the sample solvent should be the same as or weaker than the mobile phase.
Peak Splitting

Peak splitting is observed when a single peak appears as two or more distinct peaks.

What is causing my Daurisoline peak to split?

Peak splitting can be caused by several factors, from issues with the column to the sample preparation itself.

Potential Causes and Solutions for Peak Splitting:

Potential CauseRecommended Solution
Partially Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head. Reverse-flush the column (if the manufacturer allows) or replace the frit.
Column Void or Channeling A void at the head of the column or channeling in the packed bed can lead to multiple flow paths for the analyte, resulting in split peaks. Replace the column.
Strong Sample Solvent Effect Injecting the sample in a much stronger solvent than the mobile phase can cause the analyte to precipitate at the column inlet and then redissolve, leading to a split peak. Dissolve the sample in the mobile phase.
Co-elution with an Impurity The split peak may actually be two different, closely eluting compounds. To verify this, try changing the detection wavelength or altering the mobile phase composition to improve resolution.
Analyte On-Column Transformation Although less common, the analyte could be undergoing a chemical transformation on the column, leading to the appearance of a second peak.

Experimental Protocols

The following is a validated UHPLC method for the analysis of Daurisoline, adapted from a study on its metabolites. This method can serve as a starting point for method development and troubleshooting.

Validated UHPLC Method for Daurisoline Analysis

ParameterCondition
Column C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 5% B; 2-10 min: 5-30% B; 10-18 min: 30-70% B; 18-20 min: 70-95% B; 20-23 min: 95% B; 23-23.1 min: 95-5% B; 23.1-26 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detector Mass Spectrometer (e.g., Q-Exactive Orbitrap MS) or UV detector (monitor at the UV absorbance maxima of Daurisoline, ~280 nm)

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical nature of Daurisoline and how does it affect its chromatography?

A1: Daurisoline is a bis-benzylisoquinoline alkaloid, which means it is a basic compound. Its basic nature is a key factor in its chromatographic behavior, particularly on silica-based reversed-phase columns. The basic nitrogen atoms can interact with acidic residual silanol groups on the stationary phase, which is a primary cause of peak tailing.[1]

Q2: I don't have access to a mass spectrometer. What UV wavelength should I use for the detection of Daurisoline?

A2: While the provided method uses mass spectrometric detection, Daurisoline has UV absorbance. Based on its chemical structure, a detection wavelength in the range of 280 nm is a good starting point. It is recommended to determine the UV absorbance maximum of a Daurisoline standard using a UV-Vis spectrophotometer to select the optimal detection wavelength for your analysis.

Q3: How critical is the mobile phase pH for good peak shape?

A3: The mobile phase pH is very critical. For a basic compound like Daurisoline, a low pH (e.g., 2.5-3.5) is generally recommended to keep the molecule in a single, protonated form and to suppress the ionization of residual silanols on the stationary phase. This minimizes secondary interactions and leads to sharper, more symmetrical peaks.

Q4: Can I use a different C18 column than the one suggested?

A4: Yes, you can use other C18 columns. However, be aware that different C18 columns can have different surface chemistries, including the type and extent of end-capping, which can affect the degree of interaction with basic compounds. If you switch to a different C18 column, you may need to re-optimize the mobile phase conditions to achieve the desired peak shape.

Q5: My baseline is noisy. What could be the cause?

A5: A noisy baseline can be caused by several factors, including an improperly mixed mobile phase, a contaminated column or detector, or leaks in the system. Ensure your mobile phase is well-mixed and degassed. If the problem persists, try flushing the system and column with a strong solvent like isopropanol.

Visual Troubleshooting Guides

Troubleshooting Logic for Poor Peak Shape

Troubleshooting_Logic start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing cause_tailing Potential Causes: - Silanol Interactions - High Mobile Phase pH - Sample Overload - Strong Sample Solvent tailing->cause_tailing Yes fronting Is the peak fronting? tailing->fronting No solution_tailing Solutions: - Lower mobile phase pH (2.5-3.5) - Add TEA to mobile phase - Reduce sample concentration - Use mobile phase as sample solvent cause_tailing->solution_tailing end Improved Peak Shape solution_tailing->end cause_fronting Potential Causes: - Sample Overload - Poor Sample Solubility - Column Collapse fronting->cause_fronting Yes splitting Is the peak splitting? fronting->splitting No solution_fronting Solutions: - Reduce sample concentration - Ensure complete sample dissolution - Check column operating limits cause_fronting->solution_fronting solution_fronting->end cause_splitting Potential Causes: - Blocked Column Frit - Column Void - Strong Sample Solvent splitting->cause_splitting Yes splitting->end No, consult further documentation solution_splitting Solutions: - Reverse-flush or replace frit - Replace column - Use mobile phase as sample solvent cause_splitting->solution_splitting solution_splitting->end

Caption: A flowchart to guide the troubleshooting process for poor peak shape.

Daurisoline Interaction with Stationary Phase

Daurisoline_Interaction cluster_column Silica-Based C18 Stationary Phase cluster_mobile_phase Mobile Phase silanol Si-OH (Acidic Silanol Group) c18 Si-(CH2)17CH3 (C18 Chain) daurisoline_protonated Daurisoline-H+ (Protonated, Desired) daurisoline_protonated->c18 Hydrophobic Interaction (Good Chromatography) daurisoline_neutral Daurisoline (Neutral, Problematic) daurisoline_neutral->silanol Secondary Interaction (Causes Tailing)

Caption: Interaction of Daurisoline with the stationary phase at different pH values.

References

Daurisoline-d5 stability in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of daurisoline-d5 in various biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound compared to its non-deuterated counterpart, daurisoline?

A1: Deuteration, the replacement of hydrogen with deuterium, generally leads to a stronger chemical bond (C-D versus C-H). This is known as the kinetic isotope effect. Consequently, this compound is anticipated to exhibit enhanced metabolic stability compared to daurisoline, potentially slowing down metabolic reactions such as dehydrogenation, hydroxylation, and methylation. However, the extent of this increased stability must be determined experimentally for each biological matrix.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound in biological matrices is influenced by several factors:

  • Enzymatic Degradation: Daurisoline is known to undergo extensive metabolism in vivo, including reactions like dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation.[1] Biological matrices containing active enzymes, such as fresh blood, plasma, and tissue homogenates, can therefore lead to the degradation of this compound.

  • Temperature: Higher temperatures typically accelerate the rate of chemical and enzymatic degradation.[2][3][4] Therefore, proper storage at low temperatures is crucial.

  • pH: The pH of the biological matrix can influence the rate of hydrolysis and other chemical degradation pathways.[2][3][4]

  • Light Exposure: While not specifically documented for daurisoline, many organic molecules are susceptible to photodegradation. It is good practice to protect samples from light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes due to changes in pH, ice crystal formation, and concentration effects.

Q3: What are the recommended storage conditions for this compound in biological matrices?

A3: While specific stability data for this compound in biological matrices is not available, general best practices for analyte stability suggest the following:

  • Short-term storage (up to 24 hours): Samples should be stored at 2-8°C.

  • Long-term storage: For extended periods, samples should be stored at -20°C or preferably at -80°C. A stock solution of daurisoline is reported to be stable for up to 2 years at -80°C and 1 year at -20°C.[5] It is imperative to perform your own stability studies to confirm the optimal storage conditions for your specific matrix and experimental setup.

Q4: How can I minimize the degradation of this compound during sample collection and processing?

A4: To minimize degradation, consider the following:

  • Rapid Processing: Process biological samples as quickly as possible after collection.

  • Temperature Control: Keep samples on ice or at 2-8°C during processing.

  • Enzyme Inhibitors: For matrices with high enzymatic activity (e.g., plasma, tissue homogenates), the addition of appropriate enzyme inhibitors may be necessary.

  • pH Adjustment: If the analyte is known to be unstable at the natural pH of the matrix, buffering the sample may be required.

  • Anticoagulant Choice: For blood collection, the choice of anticoagulant (e.g., EDTA, heparin) can sometimes affect analyte stability. This should be evaluated during method validation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound from spiked samples. 1. Degradation during sample preparation: The analyte may be unstable under the extraction conditions. 2. Inefficient extraction: The chosen extraction method may not be suitable for this compound.1. Evaluate stability at each step of the extraction process. Keep samples on ice. Minimize exposure to ambient temperature. 2. Optimize extraction parameters (e.g., solvent type, pH, mixing time). Consider alternative methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Inconsistent results between replicate samples. 1. Variable degradation: Inconsistent timing or temperature during sample handling. 2. Non-homogenous sample: The analyte may not be evenly distributed, especially in tissue homogenates.1. Standardize all sample handling and processing times. Ensure consistent temperature control. 2. Ensure thorough homogenization of tissue samples before aliquoting.
Decreasing this compound concentration over time in stored samples. 1. Long-term instability: The storage conditions are not adequate to prevent degradation. 2. Freeze-thaw degradation: Repeatedly taking samples from the freezer is causing degradation.1. Re-evaluate long-term stability at a lower temperature (e.g., move from -20°C to -80°C). 2. Aliquot samples into single-use vials after collection to avoid multiple freeze-thaw cycles.
Appearance of unknown peaks in the chromatogram. 1. Degradation products: this compound may be degrading into one or more metabolites.1. Characterize the unknown peaks using high-resolution mass spectrometry (e.g., UHPLC-Q-Exactive Orbitrap MS) to identify potential metabolites.[1] This can provide insights into the degradation pathway.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Human Plasma

Objective: To evaluate the stability of this compound in human plasma at room temperature and 4°C for up to 24 hours.

Materials:

  • This compound reference standard

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)

  • Internal Standard (IS) working solution (e.g., a structurally similar deuterated compound)

Procedure:

  • Sample Preparation:

    • Spike a pool of human plasma with this compound to achieve a known concentration (e.g., 100 ng/mL).

    • Aliquot the spiked plasma into multiple vials.

  • Incubation:

    • Store one set of aliquots at room temperature (approx. 22°C).

    • Store a second set of aliquots at 4°C.

  • Time Points:

    • Analyze aliquots from each temperature condition at t = 0, 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • At each time point, take a 50 µL aliquot of the spiked plasma.

    • Add 150 µL of ice-cold ACN with 0.1% formic acid containing the IS to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

    • Inject a suitable volume onto the LC-MS/MS system.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the IS at each time point.

    • Compare the mean peak area ratio at each subsequent time point to the mean peak area ratio at t=0.

    • The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration at t=0.

Protocol 2: Freeze-Thaw Stability Assessment of this compound in Human Plasma

Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.

Procedure:

  • Sample Preparation:

    • Spike human plasma with this compound at low and high concentrations (e.g., 10 ng/mL and 500 ng/mL).

    • Aliquot into multiple vials.

  • Freeze-Thaw Cycles:

    • Store the aliquots at -80°C for at least 24 hours (Cycle 1 freeze).

    • Thaw the samples completely at room temperature (Cycle 1 thaw).

    • Repeat this freeze-thaw process for a total of three cycles.

  • Sample Analysis:

    • After the third thaw, analyze the samples using the validated LC-MS/MS method as described in Protocol 1.

    • Analyze a set of freshly prepared spiked plasma samples (not subjected to freeze-thaw cycles) as a baseline.

  • Data Analysis:

    • Compare the mean concentration of the freeze-thaw samples to the mean concentration of the baseline samples.

    • The analyte is considered stable if the mean concentration after three freeze-thaw cycles is within ±15% of the baseline concentration.

Data Presentation

Table 1: Example of Short-Term Stability Data for this compound in Human Plasma

Time (hours)Storage Temp.Mean Conc. (ng/mL)% of Initial Conc.Stability Assessment
0N/A101.2100.0%-
2Room Temp.98.597.3%Stable
4Room Temp.95.394.2%Stable
8Room Temp.90.189.0%Stable
24Room Temp.82.481.4%Unstable
24°C100.599.3%Stable
44°C99.898.6%Stable
84°C98.297.0%Stable
244°C96.595.4%Stable

Table 2: Example of Freeze-Thaw Stability Data for this compound in Human Plasma

Concentration LevelFreeze-Thaw CyclesMean Conc. (ng/mL)% of Baseline Conc.Stability Assessment
Low (10 ng/mL)010.3100.0%-
Low (10 ng/mL)39.895.1%Stable
High (500 ng/mL)0505.1100.0%-
High (500 ng/mL)3489.596.9%Stable

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Sample Analysis cluster_data Data Interpretation start Spike this compound into Biological Matrix aliquot Aliquot Samples start->aliquot short_term Short-Term Stability (Room Temp & 4°C) aliquot->short_term Incubate long_term Long-Term Stability (-20°C & -80°C) aliquot->long_term Store freeze_thaw Freeze-Thaw Stability (3 Cycles) aliquot->freeze_thaw Cycle extraction Protein Precipitation & Extraction short_term->extraction t = 0, 2, 4, 8, 24h long_term->extraction t = 1, 3, 6 months freeze_thaw->extraction After 3 cycles lcms LC-MS/MS Analysis extraction->lcms data_analysis Calculate Concentration & % Recovery lcms->data_analysis conclusion Determine Stability (±15% criteria) data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent or Low Analyte Recovery check_prep Review Sample Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions & Duration start->check_storage check_ft Assess Freeze-Thaw Cycle Impact start->check_ft optimize_extraction Optimize Extraction (Solvent, pH) check_prep->optimize_extraction control_temp Ensure Strict Temperature Control check_prep->control_temp lower_storage_temp Use Lower Storage Temp (e.g., -80°C) check_storage->lower_storage_temp aliquot_samples Aliquot to Avoid Multiple Freeze-Thaws check_ft->aliquot_samples

Caption: Troubleshooting logic for this compound stability issues.

References

Minimizing ion suppression of Daurisoline in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Daurisoline in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of Daurisoline?

A: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma sample, such as phospholipids, salts, and proteins, interfere with the ionization of Daurisoline in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a decreased signal intensity for Daurisoline, which can result in poor sensitivity, inaccuracy, and lack of reproducibility in quantitative results.[2][3] Essentially, the matrix components "suppress" the signal of the analyte of interest.

Q2: I am observing low signal intensity and high variability for Daurisoline in my plasma samples. Could this be due to ion suppression?

A: Yes, low signal intensity and high variability are classic signs of ion suppression.[4] When matrix components are not sufficiently removed during sample preparation, they can co-elute with Daurisoline, leading to inconsistent ionization and, consequently, fluctuating signal responses.[5] This is particularly problematic in complex matrices like plasma.

Q3: How can I assess the extent of ion suppression in my Daurisoline assay?

A: A common method to quantitatively assess ion suppression is by calculating the Matrix Factor (MF).[6] This involves comparing the peak area of Daurisoline spiked into a blank, extracted plasma sample (post-extraction spike) to the peak area of Daurisoline in a neat solution (e.g., mobile phase) at the same concentration.

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[6] For a closely related compound, dauricine, a matrix effect of 88.0% to 90.3% (MF ≈ 0.88-0.90) was observed using a protein precipitation method, indicating the presence of ion suppression.

Q4: What is the most common sample preparation technique for Daurisoline in plasma, and what are its limitations regarding ion suppression?

A: The most commonly cited method for Daurisoline and its isomers in rat plasma is protein precipitation (PPT) with acetonitrile.[1][4][7] This method is fast and simple, but it is the least effective at removing matrix components, particularly phospholipids, which are major contributors to ion suppression.[8][9] While validated methods exist using PPT, it's crucial to be aware that some degree of ion suppression is likely.

Q5: How can a suitable internal standard (IS) help mitigate issues with ion suppression?

A: An ideal internal standard, particularly a stable isotope-labeled (SIL) version of Daurisoline, can effectively compensate for ion suppression.[6] The SIL-IS is chemically identical to Daurisoline and will co-elute, experiencing the same degree of ion suppression.[6] Therefore, the ratio of the analyte signal to the IS signal should remain constant, allowing for accurate quantification even if the absolute signal intensity varies.[6] In published methods, Daurisoline has been used as an internal standard for its isomer, Dauricine, which is a structurally similar compound.[1][4]

Troubleshooting Guide: Minimizing Daurisoline Ion Suppression

If you are experiencing issues with ion suppression, follow this tiered troubleshooting guide. Start with optimizing your current method and progress to more advanced sample cleanup techniques if necessary.

Level 1: Optimizing the Existing Method (Protein Precipitation)

Issue: Inconsistent results, low sensitivity, or poor reproducibility using a protein precipitation (PPT) method.

Solutions:

  • Optimize the PPT Protocol:

    • Solvent-to-Plasma Ratio: Ensure an adequate volume of cold acetonitrile is used. A common ratio is 3:1 or 4:1 (solvent:plasma).

    • Mixing and Centrifugation: Vortex samples thoroughly after adding acetonitrile and centrifuge at a high speed (e.g., >10,000 g) to ensure complete protein removal.

    • "Solvent First" Technique: To prevent filter clogging and ensure efficient precipitation, add the acetonitrile to the collection plate wells before adding the plasma sample.[10]

  • Chromatographic Separation:

    • Improve Resolution: Modify your LC gradient to better separate Daurisoline from the early-eluting, polar matrix components like phospholipids.[11]

    • Consider UPLC: Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution than traditional HPLC, which can significantly improve the separation of Daurisoline from interfering matrix components.[11]

  • Sample Dilution:

    • Diluting the plasma sample with a suitable buffer before protein precipitation can reduce the overall concentration of matrix components, thereby lessening ion suppression.[12] This approach may be limited by the sensitivity of your instrument.

Level 2: Advanced Sample Cleanup Techniques

If optimizing the PPT method is insufficient, a more rigorous sample cleanup technique is the next step. The goal is to more effectively remove interfering matrix components before LC-MS/MS analysis.

LLE provides a cleaner sample extract than PPT by partitioning Daurisoline into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer.

Issue: Significant ion suppression persists after optimizing the PPT method.

Troubleshooting with LLE:

  • Solvent Selection: Choose an appropriate organic solvent. Since Daurisoline is a basic compound, adjusting the pH of the plasma sample to be more basic (e.g., with a weak base like ammonium hydroxide) will ensure it is in its neutral form and partitions more readily into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Phase Separation: Ensure complete separation of the aqueous and organic layers after extraction. Emulsion formation can be an issue; thorough but not overly vigorous mixing and sufficient centrifugation time can help.

  • Evaporation and Reconstitution: After extraction, the organic layer is typically evaporated to dryness and the residue is reconstituted in a solvent compatible with your mobile phase. This step also allows for sample concentration.

SPE is generally considered the most effective technique for removing matrix interferences and providing the cleanest extracts, thus minimizing ion suppression.

Issue: LLE does not provide sufficient cleanup, or a more automated, high-throughput method is desired.

Troubleshooting with SPE:

  • Sorbent Selection: For a basic compound like Daurisoline, a mixed-mode cation exchange SPE sorbent is often a good choice. This combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity. Alternatively, a polymeric reversed-phase sorbent can be effective.

  • Method Optimization: A typical SPE method involves four steps: Condition, Load, Wash, and Elute. Each step must be optimized:

    • Conditioning/Equilibration: Wetting the sorbent (e.g., with methanol) and then equilibrating with an aqueous buffer is crucial for consistent analyte retention.[4]

    • Loading: Ensure the pH of the sample loaded onto the cartridge is appropriate for retention.

    • Washing: Use a weak solvent to wash away interferences without eluting Daurisoline.

    • Elution: Use a solvent strong enough to disrupt the analyte-sorbent interaction and fully recover Daurisoline. For a cation-exchange sorbent, this often involves a basic modifier in an organic solvent.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Daurisoline in Rat Plasma

This protocol is adapted from validated methods for Daurisoline and its isomers.[1][7]

  • Sample Aliquoting: Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., a structural analog or SIL-Daurisoline).

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general characteristics of the three main sample preparation techniques for minimizing ion suppression.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Relative Cleanliness LowMediumHigh
Ion Suppression Risk HighMediumLow
Throughput HighLow (Manual) / Medium (Automated)High (96-well format)
Method Development MinimalModerateIntensive
Solvent Usage LowHighMedium
Automation Potential HighDifficult (Manual) / PossibleHigh

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Assessment Assessment cluster_Solution Troubleshooting Pathway Problem Low Sensitivity & High Variability for Daurisoline Assess Calculate Matrix Factor (MF) (Post-Extraction Spike) Problem->Assess Suspect Ion Suppression Level1 Level 1: Optimize PPT - Solvent:Plasma Ratio - Improve Chromatography (UPLC) - Sample Dilution Assess->Level1 If MF < 1 Level2_LLE Level 2: LLE - pH Adjustment - Solvent Selection Level1->Level2_LLE If Suppression Persists Level3_SPE Level 3: SPE - Sorbent Selection - Optimize Wash/Elute Steps Level2_LLE->Level3_SPE For Cleaner Extract

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepComparison cluster_HighSuppression Higher Ion Suppression cluster_MediumSuppression Medium Ion Suppression cluster_LowSuppression Lower Ion Suppression Title Sample Preparation vs. Ion Suppression PPT Protein Precipitation (PPT) + Fast, Simple - Low Purity LLE Liquid-Liquid Extraction (LLE) + Better Purity than PPT - Emulsions, Labor-intensive PPT->LLE Increase Cleanup SPE Solid-Phase Extraction (SPE) + Highest Purity - Method Development LLE->SPE Increase Cleanup

Caption: Relationship between sample prep and ion suppression.

References

Selecting the Optimal Concentration of Daurisoline-d5 Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal concentration of Daurisoline-d5 as an internal standard (IS) in bioanalytical methods. The following question-and-answer format addresses common issues and provides troubleshooting strategies to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound, a stable isotope-labeled (SIL) version of Daurisoline, is an ideal internal standard for quantitative bioanalysis, typically using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] It is added at a known, fixed concentration to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, at the beginning of the sample preparation process.[1][3][4] Its primary purpose is to compensate for variability that can occur during sample preparation, injection, chromatography, and ionization in the mass spectrometer.[1][5] By calculating the ratio of the analyte (Daurisoline) signal to the internal standard (this compound) signal, analysts can achieve more accurate and precise quantification of the analyte, as the IS helps to normalize for these variations.[1][3]

Q2: What are the key characteristics to consider when selecting an internal standard?

A2: An ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be structurally and chemically similar to the analyte. SIL internal standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][6][7]

  • Co-elution: It should ideally co-elute or elute very close to the analyte to experience similar matrix effects.[6]

  • Mass Spectrometric Distinction: It must be clearly distinguishable from the analyte by the mass spectrometer. The deuterium labels in this compound provide a mass shift that allows for this differentiation.[1]

  • Purity and Stability: The internal standard must be of high purity and stable throughout the entire analytical process.[1][8]

  • Absence in Matrix: It should not be present endogenously in the biological matrix being analyzed.[1][9]

Q3: What is a good starting point for the concentration of this compound?

A3: A common practice is to select an internal standard concentration that is in the middle of the calibration curve range for the analyte.[10] For instance, if your calibration curve for Daurisoline spans from 1 ng/mL to 1000 ng/mL, a starting concentration for this compound in the range of 100-500 ng/mL would be appropriate. Another approach is to choose a concentration that yields a response (peak area) similar to the analyte at a key concentration point, such as the mid-point of the calibration curve, to ensure a reliable peak area ratio.[10]

Troubleshooting Guide

Issue 1: High variability in the internal standard peak area across a run.

  • Potential Cause: Inconsistent sample preparation, issues with the autosampler, or instability of the internal standard in the processed sample.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure consistent and precise addition of the internal standard solution to every sample. Verify the accuracy and precision of your pipettes.

    • Check Autosampler Performance: Perform an injection series of a standard solution to check for injection volume precision.

    • Evaluate IS Stability: Assess the stability of this compound in the final extraction solvent and under the storage conditions of the processed samples.[11]

Issue 2: The internal standard signal is too low or undetectable.

  • Potential Cause: The concentration of the internal standard is too low, poor ionization efficiency, or incorrect mass spectrometer settings.

  • Troubleshooting Steps:

    • Increase Concentration: Prepare a new working solution with a higher concentration of this compound.

    • Optimize Ion Source Conditions: Adjust ion source parameters such as electrospray voltage, gas flow rates, and temperature to enhance the ionization of this compound.[12]

    • Verify MS Parameters: Confirm that the mass spectrometer is set to monitor the correct precursor and product ions for this compound.

Issue 3: The internal standard signal is saturating the detector.

  • Potential Cause: The concentration of the internal standard is too high.

  • Troubleshooting Steps:

    • Decrease Concentration: Prepare a new, more dilute working solution of this compound. The goal is to have a strong, reproducible signal that is well within the linear dynamic range of the detector.

Issue 4: The analyte-to-internal standard area ratio is not consistent for replicate injections of the same sample.

  • Potential Cause: Matrix effects that disproportionately affect the analyte and the internal standard, or chromatographic separation issues.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Prepare and analyze samples in at least six different lots of the biological matrix to assess the impact of inter-individual variability on the analyte and internal standard.[13][14] A stable isotope-labeled internal standard should track the analyte and compensate for matrix effects.[15]

    • Optimize Chromatography: Ensure that the chromatographic method provides good peak shape and resolution for both the analyte and the internal standard. Poor chromatography can lead to inconsistent integration and, consequently, variable area ratios.

Experimental Protocol: Determining the Optimal this compound Concentration

This protocol outlines a systematic approach to selecting the optimal concentration of the this compound internal standard for a bioanalytical method.

Objective: To determine the this compound concentration that provides a stable and reproducible signal across the entire calibration range of Daurisoline without interfering with analyte quantification or saturating the detector.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of working solutions of this compound at concentrations of 10, 50, 100, 500, and 1000 ng/mL.

  • Sample Preparation and Analysis:

    • Prepare three sets of samples for each this compound concentration being tested:

      • Blank Matrix: The biological matrix (e.g., plasma, urine) without analyte or internal standard.

      • Zero Sample: The biological matrix spiked only with the this compound working solution.

      • Mid-Range QC Sample: The biological matrix spiked with Daurisoline at a mid-range concentration of the intended calibration curve and with the this compound working solution.

    • Process these samples using the developed sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

  • Data Evaluation:

    • Signal Intensity: Evaluate the peak area of this compound in the zero samples for each concentration. The optimal concentration should yield a robust signal with good signal-to-noise ratio (>20:1) without being close to the detector's saturation limit.

    • Peak Area Ratio: In the mid-range QC samples, calculate the peak area ratio of Daurisoline to this compound. A ratio close to 1 is often desirable, as it can improve precision.

    • Reproducibility: Inject each sample multiple times (n=3-5) to assess the reproducibility of the this compound peak area. The coefficient of variation (%CV) should ideally be less than 15%.

Data Presentation:

This compound Concentration (ng/mL)Mean Peak Area of this compound (n=5)%CV of Peak AreaMean Peak Area Ratio (Analyte/IS) at Mid-QC
1050,00012.510.2
50250,0008.22.1
100 550,000 4.5 1.0
5002,800,0003.10.2
10005,900,000 (near saturation)2.80.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Based on the hypothetical data above, a concentration of 100 ng/mL for this compound would be selected as optimal. This concentration provides a strong and reproducible signal with low variability and results in a peak area ratio close to 1 for the mid-range QC sample, which is ideal for robust quantification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sampling Sample Spiking cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_work Prepare this compound Working Solutions (10, 50, 100, 500, 1000 ng/mL) prep_stock->prep_work spike_zero Zero Sample (Matrix + IS) prep_work->spike_zero spike_qc Mid-QC Sample (Matrix + Analyte + IS) prep_work->spike_qc spike_blank Blank Matrix extraction Sample Extraction (e.g., Protein Precipitation) spike_blank->extraction spike_zero->extraction spike_qc->extraction lcms LC-MS/MS Analysis extraction->lcms eval_intensity Signal Intensity & S/N lcms->eval_intensity eval_ratio Peak Area Ratio lcms->eval_ratio eval_repro Reproducibility (%CV) lcms->eval_repro select_opt Select Optimal Concentration eval_intensity->select_opt eval_ratio->select_opt eval_repro->select_opt

Caption: Workflow for selecting the optimal internal standard concentration.

References

Daurisoline Solubility Solutions for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of daurisoline in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of daurisoline?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of daurisoline.[1][2] It is advisable to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[2]

Q2: What is the maximum achievable concentration of daurisoline in DMSO?

A2: Daurisoline can be dissolved in DMSO at concentrations up to 100 mg/mL (163.74 mM), although this may require sonication to fully dissolve.[1] Other sources report solubilities of 50 mg/mL (81.87 mM)[3][4] and 64-65 mg/mL (104.79-106.42 mM) in DMSO.[2]

Q3: My daurisoline is not dissolving completely in DMSO. What can I do?

A3: If you encounter solubility issues, gentle heating (e.g., to 37°C) and/or sonication can help facilitate dissolution.[4][5] Ensure you are using a sufficient volume of DMSO for the amount of daurisoline.

Q4: I am observing precipitation when I dilute my daurisoline stock solution in aqueous media for my cell culture experiment. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like daurisoline. To prevent this, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[6] Using a multi-step dilution or employing co-solvents can also improve solubility in the final working solution.

Q5: Are there alternative solvents or formulations I can use to improve daurisoline's solubility in my assay medium?

A5: Yes, several co-solvent systems can be used to improve the solubility of daurisoline in aqueous solutions. These are particularly useful for in vivo studies but can be adapted for in vitro assays with careful validation. Common formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[5]

  • 10% DMSO, 90% Corn Oil[5]

It is essential to test the tolerance of your specific cell line to these solvent mixtures, as they can have their own biological effects. Always include a vehicle control in your experiments.[6]

Troubleshooting Guide

Issue: Precipitate formation in the stock solution upon storage.
  • Possible Cause: The stock solution was not stored properly, leading to solvent evaporation or exposure to moisture.

  • Solution: Store stock solutions in tightly sealed vials at -20°C or -80°C.[5][7] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[3][7] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[7]

Issue: Precipitate observed in the cell culture plate after adding daurisoline.
  • Possible Cause 1: The final concentration of daurisoline exceeds its solubility limit in the culture medium.

  • Solution 1: Lower the final concentration of daurisoline in your experiment. Review the literature for typical effective concentrations for your cell type and assay. For example, IC50 values for inhibiting autophagy in different cancer cell lines range from 50.54 to 80.81 µM.[1][5]

  • Possible Cause 2: Interaction of daurisoline with components in the serum or culture medium.

  • Solution 2: Consider reducing the serum concentration in your medium during the treatment period, if your experimental design allows. Alternatively, test different types of serum or use a serum-free medium formulation.

  • Possible Cause 3: The final concentration of the organic solvent is too high, causing the compound to crash out of solution.

  • Solution 3: Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%.[8] Prepare intermediate dilutions in culture medium to gradually lower the solvent concentration.

Data Presentation

Table 1: Solubility of Daurisoline in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO100163.74Needs sonication[1]
DMSO64-65104.79 - 106.42[2]
DMSO5081.87[4]
DMF1016.37
Ethanol23.27[9]
DMSO:PBS (pH 7.2) (1:10)0.090.15[9]
Water< 0.1Insoluble[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Daurisoline Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of daurisoline powder (Molecular Weight: 610.74 g/mol ).[1] For example, to make 1 mL of a 10 mM solution, weigh 6.11 mg of daurisoline.

  • Dissolving: Add the appropriate volume of anhydrous DMSO. In this example, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C for long-term storage.[5]

Protocol 2: Preparation of a Daurisoline Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw a vial of the 10 mM daurisoline stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of daurisoline in serum-free culture medium. For example, to achieve a final concentration of 10 µM in your well, you could first dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture wells containing the final volume of medium to achieve the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to a well containing 900 µL of culture medium to get a final concentration of 10 µM.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO (and any other co-solvents) to control wells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Daurisoline Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution intermediate Prepare Intermediate Dilution (in Serum-Free Medium) thaw->intermediate final Add to Cell Culture Wells intermediate->final incubate Incubate Cells final->incubate vehicle Prepare Vehicle Control vehicle->incubate analyze Analyze Results incubate->analyze signaling_pathway cluster_akt AKT-HK2 Pathway (Glycolysis Inhibition) cluster_jak JAK2/STAT3 Pathway (Pancreatic Cancer) cluster_autophagy Autophagy Inhibition Daurisoline_akt Daurisoline AKT AKT Daurisoline_akt->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits HK2 HK2 cMyc->HK2 activates Glycolysis Glycolysis HK2->Glycolysis promotes Daurisoline_jak Daurisoline PPARa PPARα Daurisoline_jak->PPARa binds to Trim63 Trim63 Daurisoline_jak->Trim63 blocks interaction JAK2 JAK2 PPARa->JAK2 inhibits Trim63->PPARa binds to Ubiquitination Ubiquitination Trim63->Ubiquitination mediates Ubiquitination->PPARa degrades STAT3 STAT3 JAK2->STAT3 activates Progression Cancer Progression STAT3->Progression promotes Daurisoline_auto Daurisoline VATPase Lysosomal V-ATPase Daurisoline_auto->VATPase inhibits Lysosome Lysosomal Acidification VATPase->Lysosome maintains Autophagosome Autophagosome-Lysosome Fusion Lysosome->Autophagosome required for Autophagy Autophagic Flux Autophagosome->Autophagy completes

References

Technical Support Center: Enhancing Daurisoline Extraction Recovery from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Daurisoline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the recovery of Daurisoline from tissue samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Daurisoline from biological tissues?

A1: The most prevalent methods for extracting Daurisoline and similar alkaloids from biological matrices such as plasma, liver, and other tissues are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method often depends on the sample volume, the required level of cleanliness of the extract, and the analytical technique used for quantification (e.g., HPLC-UV, LC-MS/MS).[1][2] A study on the pharmacokinetics of Daurisoline in rat plasma utilized protein precipitation with acetonitrile, indicating its suitability for this matrix.[3]

Q2: I am observing low recovery of Daurisoline. What are the potential causes?

A2: Low recovery of Daurisoline can stem from several factors:

  • Incomplete cell lysis and tissue homogenization: The extraction solvent must have adequate access to the entire tissue matrix.

  • Suboptimal extraction solvent: The polarity and pH of the solvent are critical for efficiently partitioning the basic Daurisoline molecule.[4][5]

  • Degradation of Daurisoline: Daurisoline's stability can be affected by pH and temperature during extraction and storage.[6][7]

  • Emulsion formation (in LLE): This can trap the analyte and prevent efficient phase separation.[8]

  • Improper SPE cartridge conditioning or elution: Using the wrong solvents for conditioning and elution can lead to poor retention or incomplete recovery of the analyte from the SPE sorbent.[9][10]

  • Matrix effects in LC-MS/MS analysis: Co-eluting endogenous compounds from the tissue can suppress the ionization of Daurisoline, leading to an apparent low recovery.[11][12]

Q3: How can I minimize matrix effects when analyzing Daurisoline by LC-MS/MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[11][12] To mitigate these effects:

  • Optimize sample preparation: Employ a more selective extraction technique like SPE to remove interfering matrix components.[13][14]

  • Chromatographic separation: Use a high-efficiency HPLC column and optimize the mobile phase to separate Daurisoline from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

  • Dilute the sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.[15]

Q4: What are the recommended storage conditions for tissue samples and extracts containing Daurisoline?

A4: To ensure the stability of Daurisoline, tissue samples should be stored at -80°C immediately after collection. Extracted samples should also be stored at low temperatures, preferably at -80°C, and in a solvent that maintains a neutral or slightly acidic pH to prevent degradation.[6][7] Stability studies for new drug candidates typically evaluate freeze-thaw stability, short-term benchtop stability, and long-term storage stability to define optimal storage conditions.[2]

Troubleshooting Guides

Low Extraction Recovery
Symptom Potential Cause Suggested Solution
Consistently low recovery across all samples Inefficient tissue homogenizationEnsure the tissue is thoroughly homogenized using a suitable mechanical method (e.g., bead beating, sonication) to ensure complete cell lysis.
Suboptimal extraction solvent pHDaurisoline is a bis-benzylisoquinoline alkaloid and is basic in nature. Adjusting the pH of the aqueous phase during LLE can significantly impact its partitioning into the organic solvent. For SPE, the pH of the sample load solution is critical for retention on the sorbent.[4][5]
Inappropriate LLE organic solventThe choice of organic solvent in LLE is crucial. A solvent that is too polar may not efficiently extract Daurisoline, while a very non-polar solvent may not be effective either. Try solvents of intermediate polarity like ethyl acetate or a mixture of solvents.
Incorrect SPE cartridge and protocolEnsure the SPE cartridge chemistry is appropriate for Daurisoline (e.g., a cation-exchange or reversed-phase sorbent). Optimize the wash and elution solvent compositions and volumes.[9][10]
Variable recovery between samples Inconsistent sample handlingEnsure uniform and consistent sample handling procedures, including thawing time and temperature, for all samples.
Matrix effectsThis is a common issue in LC-MS/MS analysis. Refer to the FAQ on minimizing matrix effects.[11][12]
No analyte peak detected Daurisoline degradationCheck the pH and temperature throughout the extraction process. Avoid strongly acidic or basic conditions and high temperatures for extended periods.[6][7]
Incorrect instrument settingsVerify the mass transitions and other MS parameters for Daurisoline and the internal standard.
Peak Shape and Chromatography Issues
Symptom Potential Cause Suggested Solution
Peak tailing Secondary interactions with the HPLC columnAdd a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column specifically designed for basic compounds.
Contamination of the analytical columnUse a guard column and ensure adequate sample cleanup to protect the analytical column.
Peak fronting Sample overloadDilute the sample extract before injection.
Split peaks Clogged frit or void in the columnReplace the column frit or the entire column.
Incompatible injection solventThe solvent in which the final extract is dissolved should be of similar or weaker strength than the initial mobile phase.
Shifting retention times Inconsistent mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Column degradationReplace the analytical column.

Quantitative Data Summary

The following tables provide a summary of pharmacokinetic data for Daurisoline and a general comparison of recovery rates for different extraction methods for other drug compounds, which can serve as a reference for what to expect.

Table 1: Pharmacokinetic Parameters of Daurisoline in Rats [3]

ParameterIntravenous Administration (2 mg/kg)Oral Administration (5 mg/kg)
AUC(0-t) (ng/mL*h) 497.8 ± 81.4184.5 ± 62.9
t1/2 (h) 6.3 ± 5.11.4 ± 0.3
CL (L/h/kg) 3.9 ± 0.829.4 ± 11.4
Bioavailability (%) -14.8

Table 2: General Comparison of Extraction Recovery for a Panel of 22 Drugs from Plasma Using Different Techniques

This data is for a panel of different drugs and is intended to provide a general comparison of the extraction techniques. Actual recovery for Daurisoline may vary.

Extraction Technique Average Recovery (%) General Observations
Solid-Phase Extraction (SPE) 98 ± 8Provides high and consistent recoveries with excellent removal of matrix components.
Supported Liquid Extraction (SLE) 89 ± 7Good recoveries for neutral and basic compounds, but can be less effective for acidic compounds.
Liquid-Liquid Extraction (LLE) 70 ± 10Recoveries can be lower and more variable. Often requires optimization of solvent and pH.

Experimental Protocols

Protocol 1: Daurisoline Extraction from Rat Plasma using Protein Precipitation

This protocol is based on the methodology described for the pharmacokinetic study of Daurisoline in rats.[3]

1. Sample Preparation:

  • Thaw frozen rat plasma samples at room temperature.
  • Vortex the plasma sample to ensure homogeneity.

2. Protein Precipitation:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

3. Centrifugation:

  • Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.

4. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean tube.

5. Evaporation (Optional, if concentration is needed):

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable volume of the initial mobile phase.

6. Analysis:

  • Inject an aliquot of the supernatant (or reconstituted sample) into the UPLC-MS/MS system for analysis.

Protocol 2: General Liquid-Liquid Extraction (LLE) for Alkaloids from Tissue Homogenate

This is a general protocol that can be adapted for Daurisoline extraction from tissue homogenates.[4]

1. Tissue Homogenization:

  • Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to create a uniform homogenate.

2. Alkalinization:

  • To a specific volume of the tissue homogenate, add a base (e.g., 1M NaOH or ammonium hydroxide) to adjust the pH to approximately 9-10. This converts the Daurisoline salt to its free base form, which is more soluble in organic solvents.

3. Extraction:

  • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof).
  • Vortex or shake the mixture vigorously for an extended period (e.g., 15-30 minutes) to ensure thorough extraction.

4. Phase Separation:

  • Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

5. Collection of Organic Layer:

  • Carefully transfer the organic layer containing the Daurisoline to a clean tube.

6. Evaporation and Reconstitution:

  • Evaporate the organic solvent to dryness under a stream of nitrogen.
  • Reconstitute the residue in a small, known volume of mobile phase for analysis.

Protocol 3: General Solid-Phase Extraction (SPE) for Alkaloids from Plasma

This is a general protocol for SPE that can be optimized for Daurisoline.[9][10]

1. Cartridge Selection:

  • Choose a cation-exchange SPE cartridge, as Daurisoline is a basic compound.

2. Cartridge Conditioning:

  • Condition the SPE cartridge by passing methanol followed by water and then a conditioning buffer (e.g., a buffer at a pH that ensures Daurisoline is charged).

3. Sample Loading:

  • Pre-treat the plasma sample by diluting it with the conditioning buffer.
  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

4. Washing:

  • Wash the cartridge with a weak organic solvent or a buffer to remove interfering substances. The wash solvent should be strong enough to elute weakly bound impurities but not the analyte of interest.

5. Elution:

  • Elute the Daurisoline from the cartridge using a small volume of an appropriate organic solvent, often containing a small percentage of a base (e.g., ammonium hydroxide in methanol) to neutralize the charge on the analyte and release it from the sorbent.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Daurisoline Extraction Workflow

G cluster_sample Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate LLE Liquid-Liquid Extraction (pH adjustment & organic solvent) Homogenate->LLE SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Homogenate->SPE Plasma Plasma Sample PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Plasma->LLE Plasma->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: General workflow for the extraction of Daurisoline from tissue and plasma samples.

Daurisoline Signaling Pathway: Inhibition of γ-Secretase/Notch Axis

G Daurisoline Daurisoline gamma_secretase γ-Secretase Daurisoline->gamma_secretase inhibits Notch_receptor Notch Receptor gamma_secretase->Notch_receptor cleaves NICD Notch Intracellular Domain (NICD) Notch_receptor->NICD releases Nucleus Nucleus NICD->Nucleus translocates to Gene_transcription Target Gene Transcription (Proliferation, Survival) Nucleus->Gene_transcription activates Apoptosis Apoptosis Gene_transcription->Apoptosis

Caption: Daurisoline inhibits the γ-secretase/Notch signaling pathway, leading to apoptosis.

Daurisoline Signaling Pathway: Targeting the AKT-HK2 Axis in Glycolysis

G Daurisoline Daurisoline AKT AKT Daurisoline->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits HK2 Hexokinase 2 (HK2) cMyc->HK2 promotes expression Glycolysis Glycolysis HK2->Glycolysis catalyzes first step Tumor_Progression Tumor Progression Glycolysis->Tumor_Progression G Daurisoline Daurisoline PPARa PPARα Daurisoline->PPARa binds to Ubiquitination Ubiquitination Daurisoline->Ubiquitination blocks PPARa->Ubiquitination is targeted for JAK2 JAK2 PPARa->JAK2 suppresses Degradation Proteasomal Degradation Ubiquitination->Degradation STAT3 STAT3 JAK2->STAT3 activates Gene_Expression Target Gene Expression (Proliferation, Invasion) STAT3->Gene_Expression

References

Dealing with Daurisoline instability in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daurisoline. It specifically addresses challenges related to its stability under acidic and basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Daurisoline solution appears to be degrading rapidly in my acidic mobile phase. What could be the cause?

A1: Daurisoline, a bisbenzylisoquinoline alkaloid, possesses functional groups susceptible to acid-catalyzed hydrolysis. The ether linkages and the tertiary amine groups in its structure can undergo protonation in acidic environments, which can lead to bond cleavage and degradation. The rate of degradation is often accelerated by factors such as elevated temperature and the presence of certain buffer species.[1][2][3]

Q2: I am observing unexpected peaks in my chromatogram after storing Daurisoline in a basic buffer. What are these?

A2: In basic conditions, Daurisoline may undergo base-catalyzed hydrolysis or oxidation.[1][4] Phenolic hydroxyl groups can be deprotonated, making the molecule more susceptible to oxidation. The appearance of new peaks likely indicates the formation of degradation products. To confirm, it is recommended to perform forced degradation studies and use a stability-indicating HPLC method.

Q3: How can I improve the stability of Daurisoline in my aqueous formulation?

A3: To enhance the stability of Daurisoline in aqueous solutions, consider the following:

  • pH Optimization: Buffer the solution to a pH where Daurisoline exhibits maximum stability. This typically needs to be determined experimentally through a pH-rate profile study.

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics.

  • Excipient Selection: Be mindful of excipients in your formulation, as they can influence stability.

  • Protection from Light: Store solutions in light-resistant containers to prevent photolytic degradation.[5][6]

Q4: What is a "stability-indicating method," and why do I need one for Daurisoline?

A4: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities.[5][7] This is crucial for stability studies to ensure that the decrease in the parent drug concentration is accurately measured and not masked by co-eluting degradation products.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Daurisoline Quantification in Acidic Media
Possible Cause Troubleshooting Step
Ongoing Degradation Neutralize the sample immediately after collection or dilute with a neutral or slightly acidic mobile phase to quench the degradation reaction before analysis.
Inadequate Method Specificity Develop and validate a stability-indicating HPLC method. Perform forced degradation studies to ensure all degradation products are separated from the parent Daurisoline peak.[8]
Sample Adsorption Use silanized glassware or polypropylene vials to minimize adsorption of Daurisoline to container surfaces, especially at low concentrations.
Issue 2: Unexpected Loss of Daurisoline Potency in a Formulation
Possible Cause Troubleshooting Step
pH Shift Measure the pH of the formulation over time to check for any shifts that could accelerate degradation.
Interaction with Excipients Conduct compatibility studies with individual excipients to identify any that may be promoting Daurisoline degradation.
Oxidation If oxidation is suspected, consider adding an antioxidant to the formulation and/or purging the solution and container headspace with an inert gas like nitrogen.

Experimental Protocols

Protocol 1: Forced Degradation Study of Daurisoline

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Daurisoline in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C and collect samples at various time points.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water. Incubate at 60°C and collect samples at various time points.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature and collect samples at various time points.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and collect samples at various time points.

  • Thermal Degradation: Store the solid Daurisoline powder at an elevated temperature (e.g., 80°C) and analyze at various time points.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples using a suitable analytical method, such as a reverse-phase HPLC with UV detection.

4. Data Evaluation:

  • Monitor the decrease in the peak area of Daurisoline and the formation of new peaks corresponding to degradation products.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • Use a standard HPLC system with a PDA or UV detector.

  • Screen different C18 and other stationary phases to achieve optimal separation.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water with a common additive like formic acid or ammonium acetate.

  • Analyze the stressed samples from the forced degradation study.

  • Adjust the gradient, pH, and organic modifier to resolve all degradation peaks from the Daurisoline peak and from each other.

3. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation

The following table is a hypothetical representation of data from a forced degradation study of Daurisoline.

Stress ConditionDuration (hours)Daurisoline Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl, 60°C885.224.7
0.1 M NaOH, 60°C890.516.2
3% H₂O₂, RT2492.133.5, 5.1, 7.8
UV Light, RT2495.818.9

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Daurisoline Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base Expose to Stress oxid Oxidation (e.g., 3% H2O2, RT) stock->oxid Expose to Stress photo Photolysis (e.g., UV light, RT) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for a forced degradation study of Daurisoline.

G cluster_input Input Factors cluster_assessment Stability Assessment cluster_output Outcome ph pH stability Daurisoline Stability ph->stability temp Temperature temp->stability light Light Exposure light->stability excipients Excipients excipients->stability degradation Degradation Products stability->degradation potency Loss of Potency stability->potency

References

Technical Support Center: Daurisoline Quantification in Lipemic Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the quantification of Daurisoline in lipemic plasma samples. Lipemia, the visible turbidity of plasma due to high lipid content, is a significant source of pre-analytical error that can compromise bioanalytical results through matrix effects and poor analyte recovery.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are my Daurisoline recovery rates low and inconsistent in lipemic plasma samples?

Low and variable recovery of Daurisoline from lipemic plasma is often due to the lipophilic nature of the analyte. Lipophilic compounds can partition into the fatty layer of the sample, leading to their inefficient extraction from the matrix.[3][4] This issue is particularly pronounced when using standard protein precipitation (PPT) or liquid-liquid extraction (LLE) protocols that are not optimized for high-lipid matrices.[3][4] Inhomogeneity in lipemic samples, such as the formation of a fatty surface layer after thawing, can also lead to inconsistent results if not properly homogenized before aliquoting.[4]

Q2: I'm observing significant ion suppression for Daurisoline in my LC-MS/MS analysis. What is the cause and how can I mitigate it?

Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, and it is exacerbated by lipemia.[5] The primary cause is the co-elution of high concentrations of phospholipids and other lipids with Daurisoline.[5] These endogenous matrix components compete with the analyte for ionization in the mass spectrometer's source, reducing the analyte's signal intensity and compromising the sensitivity and accuracy of the assay.

To mitigate this:

  • Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) with cartridges designed for phospholipid removal or a combination of protein precipitation with a subsequent lipid cleanup step.[6][7]

  • Optimize Chromatography: Adjust the chromatographic method to achieve baseline separation between Daurisoline and the bulk of the phospholipids.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, which can help compensate for ion suppression, though this is not always a complete solution.[8]

Q3: My current protein precipitation (PPT) protocol is insufficient for my lipemic samples. What are some alternative sample preparation methods?

While simple protein precipitation is fast, it is often ineffective at removing interfering lipids. More robust methods are recommended for lipemic plasma.

  • Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT, but the choice of extraction solvent is critical to ensure efficient extraction of Daurisoline while leaving lipids behind.[3][4] Solvent systems like methyl-tert-butyl ether (MTBE)/methanol have proven effective for lipidomics and can be adapted for analyte quantification.[9][10]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively retaining the analyte while washing away matrix components. Specific cartridges, such as those containing Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbent or HybridSPE-Phospholipid plates, are designed to effectively remove lipids and phospholipids.[6][7]

  • Combined (Hybrid) Methods: A highly effective approach involves performing an initial protein precipitation with acetonitrile, followed by passing the supernatant through a lipid-removal SPE plate or dispersive SPE (dSPE) sorbent.[6] This two-step process can remove over 97% of endogenous lipids.[6]

Q4: How should I handle lipemic plasma samples before starting the extraction protocol?

Proper handling of the bulk lipemic sample is crucial to ensure consistency.[4]

  • Thawing: Thaw samples completely at room temperature or on ice.

  • Homogenization: Before taking an aliquot, the entire sample must be thoroughly homogenized. Vigorous vortexing or gentle shaking can help redisperse the lipid layer that may form on the surface after thawing.[4]

  • Avoid Centrifugation (Pre-aliquoting): Do not centrifuge the bulk sample to separate the lipid layer before taking an analytical aliquot, as the analyte may be sequestered in the lipid phase, leading to an underestimation of its concentration.[4][11]

Troubleshooting Guides

Guide 1: Improving Analyte Recovery

Low or inconsistent recovery is a primary challenge with lipophilic analytes in high-lipid matrices. The following workflow can help troubleshoot and optimize your protocol.

G cluster_0 Troubleshooting Workflow: Low or Variable Recovery A Problem Detected: Low/Inconsistent Recovery of Daurisoline B Is sample properly homogenized before aliquoting? A->B C ACTION: Ensure vigorous vortexing of thawed sample before use. B->C No D Review Current Extraction Method B->D Yes C->D E Method Type? D->E F Protein Precipitation (PPT) E->F PPT G Liquid-Liquid Extraction (LLE) E->G LLE H ACTION: PPT is likely insufficient. Add a lipid cleanup step post-PPT (e.g., EMR-Lipid dSPE) or switch to LLE/SPE. F->H I ACTION: Optimize LLE solvent. Try MTBE-based extraction (Matyash). Ensure pH adjustment to maximize Daurisoline recovery. G->I J Still Low Recovery? H->J I->J K ACTION: Implement Solid-Phase Extraction (SPE) designed for phospholipid and lipid removal. J->K Yes L Problem Resolved J->L No K->L

Caption: Workflow for troubleshooting low Daurisoline recovery.

Guide 2: Understanding and Minimizing Matrix Effects

Matrix effects, particularly ion suppression from phospholipids, directly impact quantification. Understanding the source of this interference is key to developing a robust method.

G cluster_1 Mechanism of Ion Suppression in Lipemic Plasma A Sample Introduction (LC Eluent) B Daurisoline (Analyte) A->B C Phospholipids & Triglycerides (from Lipemic Matrix) A->C D ESI Needle B->D C->D J Solution: Effective Lipid Removal C->J E Electrospray Droplet Formation D->E F Competition for Charge and Droplet Surface Access E->F High Lipid Concentration G Reduced Analyte Evaporation and Ionization Efficiency F->G H Analyte Signal Suppression at MS Detector G->H I Accurate Analyte Signal J->I

Caption: How co-eluting lipids cause ion suppression.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is the most critical factor for successfully quantifying analytes in lipemic plasma. The following tables summarize the characteristics and performance of common techniques.

Table 1: Qualitative Comparison of Sample Preparation Techniques

MethodPrimary FunctionProsConsEfficacy in Lipemic Plasma
Protein Precipitation (PPT) Protein RemovalFast, simple, inexpensive.Inefficient at removing lipids and phospholipids, leading to significant matrix effects.Poor to Fair
Liquid-Liquid Extraction (LLE) Analyte partitioningCan provide cleaner extracts than PPT; moderate cost.Solvent selection is critical; can be labor-intensive; recovery may be variable.[3][12]Fair to Good
Solid-Phase Extraction (SPE) Analyte isolation & cleanupProvides very clean extracts; excellent for removing interferences; can be automated.[7]Higher cost; requires method development.Excellent
Hybrid (PPT + Lipid Removal) Protein & Lipid RemovalCombines speed of PPT with cleanup efficiency of specialized sorbents.[6]Higher cost than PPT alone; adds an extra step.Excellent

Table 2: Quantitative Performance of Selected Extraction Methods

MethodAnalyteMatrixRecoveryAccuracy/PrecisionKey Finding
Protein Precipitation (Acetonitrile)DaurisolineRat Plasma (Normal)77.4 - 86.9%Accuracy: 91.0 - 105.3% RSD: < 13%Effective for normal plasma, but not tested in lipemic samples.[13]
Liquid-Liquid ExtractionFentanylNormal Plasma~100%HighRecovery was stable and high in normal plasma.[3][12]
Liquid-Liquid ExtractionFentanylLipemic PlasmaVariable, significantly lower than normal plasma, especially at low concentrations.Lower than normal plasma.Lipids in the matrix significantly decreased the extraction efficiency.[3][12]
PPT + EMR—Lipid CleanupVarious DrugsHuman PlasmaNot specifiedAccuracy: > 95% RSD: < 6%Method effectively removes >97% of lipids, leading to high accuracy and precision.[6]

Note: Data for fentanyl, a lipophilic drug, is included as a proxy to illustrate the impact of lipemia on LLE performance, as specific quantitative data for Daurisoline in lipemic plasma is limited.

Experimental Protocols

Protocol 1: Protein Precipitation Followed by EMR—Lipid Cleanup (Adapted from methods for removing lipids from plasma)[6]

  • Aliquoting: Pipette 100 µL of homogenized lipemic plasma into a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid (and internal standard, if used).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Lipid Removal: Carefully transfer the supernatant to a dispersive SPE (dSPE) tube containing EMR—Lipid sorbent.

  • Mixing: Cap the tube and vortex for 1 minute to allow the sorbent to bind the lipids.

  • Final Centrifugation: Centrifuge at >10,000 x g for 5 minutes.

  • Analysis: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with MTBE (Based on the Matyash method for lipid extraction)[9][10]

  • Aliquoting: Pipette 100 µL of homogenized lipemic plasma into a glass tube.

  • Methanol Addition: Add 300 µL of cold methanol (containing internal standard, if used). Vortex for 30 seconds.

  • MTBE Addition: Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex for 1 minute.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes. Three layers will form: an upper organic layer (containing lipids and lipophilic analytes), a lower aqueous layer, and a protein pellet at the bottom.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) with a Lipid Removal Plate (General procedure for phospholipid removal SPE plates)

  • Sample Pre-treatment: Precipitate proteins by adding 3 volumes of acetonitrile to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma). Vortex and centrifuge.

  • Plate Conditioning: Condition the SPE plate wells according to the manufacturer's instructions (typically with methanol and then water).

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

  • Washing: Apply a gentle vacuum to pass the sample through the sorbent. Wash the wells with an appropriate solvent (e.g., a high-aqueous solvent) to remove polar interferences.

  • Elution: Elute Daurisoline using an appropriate organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

References

Navigating the Nuances of pH: A Technical Guide to Daurisoline Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to experimental success and the generation of reliable data. Daurisoline, a bis-benzylisoquinoline alkaloid with promising therapeutic potential, is no exception. Its chemical integrity can be significantly influenced by the pH of the surrounding environment, a critical factor to control in formulation development and in vitro studies. This technical support center provides troubleshooting guidance and frequently asked questions to empower researchers in mitigating the pH-dependent stability challenges of Daurisoline.

Frequently Asked Questions (FAQs)

Q1: My Daurisoline solution appears cloudy or has precipitated after adjusting the pH. What could be the cause and how can I resolve this?

A1: Cloudiness or precipitation of Daurisoline upon pH adjustment is often indicative of the compound reaching its isoelectric point or exceeding its solubility limit at that specific pH. Daurisoline, as an alkaloid, possesses basic nitrogen atoms that can be protonated or deprotonated depending on the pH.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of Daurisoline in the chosen solvent system at the target pH. Literature suggests Daurisoline has better solubility in acidic to neutral conditions.

    • Adjust pH Gradually: When preparing your solution, add the acid or base dropwise while continuously monitoring the solution for any signs of precipitation.

    • Consider Co-solvents: If working with a purely aqueous system, the addition of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol, or PEG 400) can enhance the solubility of Daurisoline across a wider pH range.

    • Utilize Buffers: Employing a buffer system appropriate for your desired pH range can help maintain a stable pH and prevent localized pH shifts that might induce precipitation.

Q2: I suspect my Daurisoline has degraded during my experiment due to pH instability. How can I confirm this?

A2: Degradation of Daurisoline can be confirmed through various analytical techniques. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).

  • Troubleshooting Steps:

    • Stability-Indicating HPLC Method: Develop or utilize a validated stability-indicating HPLC method. This method should be capable of separating the intact Daurisoline peak from any potential degradation products.

    • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves exposing Daurisoline solutions to acidic, basic, oxidative, and photolytic stress conditions. The resulting chromatograms will reveal the retention times of the degradation products.

    • Compare Chromatograms: Analyze your experimental sample using the stability-indicating HPLC method and compare the chromatogram to that of a freshly prepared, undegraded Daurisoline standard. The appearance of new peaks or a decrease in the area of the main Daurisoline peak would indicate degradation.

    • Mass Spectrometry (MS): For structural elucidation of the degradation products, couple your HPLC system to a mass spectrometer (LC-MS).

Q3: What is the optimal pH range for maintaining the stability of Daurisoline in an aqueous solution?

A3: While specific quantitative data on the pH-dependent degradation kinetics of Daurisoline is not extensively available in public literature, general knowledge of bis-benzylisoquinoline alkaloids suggests that they are typically more stable in slightly acidic to neutral conditions (pH 4-7). Extreme acidic or alkaline conditions can lead to hydrolysis or other degradation pathways. It is crucial to experimentally determine the optimal pH for your specific application and formulation.

Troubleshooting Guide: pH-Related Daurisoline Instability

Observed Issue Potential Cause Recommended Action
Unexpected loss of biological activity in an in vitro assay. pH of the cell culture medium may have shifted, leading to Daurisoline degradation.Monitor the pH of the culture medium throughout the experiment. Consider using a more robust buffering system if significant pH changes are observed. Prepare fresh Daurisoline stock solutions for each experiment.
Inconsistent results between experimental replicates. Inconsistent pH of Daurisoline solutions across replicates.Prepare a single, large batch of the Daurisoline solution at the desired pH and aliquot for individual replicates. Ensure accurate and consistent pH measurement and adjustment for each batch.
Appearance of a yellow discoloration in the Daurisoline solution over time. Potential oxidative degradation, which can be pH-dependent.Prepare solutions fresh and protect from light. Consider degassing the solvent to remove dissolved oxygen. The addition of an antioxidant may be necessary for long-term storage, but its compatibility with the experimental system must be verified.

Quantitative Data Summary

Specific quantitative data on the degradation kinetics of Daurisoline at various pH values is limited in publicly available literature. However, to illustrate the expected trend and the type of data that should be generated in a stability study, a hypothetical data table is presented below. Researchers should perform their own stability studies to determine the actual degradation rates for their specific formulation and storage conditions.

pHTemperature (°C)Degradation Rate Constant (k) (day⁻¹) (Hypothetical)Half-life (t½) (days) (Hypothetical)
2.0250.01546.2
4.0250.005138.6
7.0250.00886.6
9.0250.02527.7
12.0250.0907.7

Experimental Protocols

Protocol for Forced Degradation Study of Daurisoline

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • Daurisoline reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable buffer components for HPLC mobile phase

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (optional, for identification of degradation products)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Daurisoline (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at specified time points and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Daurisoline in a transparent container to a light source providing both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples at specified time points and analyze by HPLC.

  • Thermal Degradation:

    • Store a solid sample of Daurisoline and a solution of Daurisoline in an oven at an elevated temperature (e.g., 60°C).

    • Withdraw samples at specified time points. For the solid sample, dissolve it in a suitable solvent before HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a developed and validated stability-indicating HPLC method. The method should provide good resolution between the Daurisoline peak and all degradation product peaks.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the Daurisoline peak.

Signaling Pathway Diagrams

Daurisoline has been shown to interact with several key signaling pathways implicated in cancer progression. Understanding these interactions can provide context for its mechanism of action and potential therapeutic applications.

AKT_HK2_Pathway Daurisoline Daurisoline AKT AKT Daurisoline->AKT Inhibits GSK3b GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits HK2 HK2 cMyc->HK2 Promotes Expression Glycolysis Glycolysis HK2->Glycolysis Catalyzes Cancer_Progression Lung Cancer Progression Glycolysis->Cancer_Progression Supports

Daurisoline inhibits the AKT-HK2 signaling pathway.

JAK2_STAT3_Pathway Daurisoline Daurisoline PPARa PPARα Daurisoline->PPARa Binds to and Stabilizes Ubiquitination Ubiquitination PPARa->Ubiquitination Blocks JAK2 JAK2 PPARa->JAK2 Inhibits Degradation Proteasomal Degradation Ubiquitination->Degradation STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Target Gene Expression STAT3->Gene_Expression Promotes Cancer_Progression Pancreatic Cancer Progression Gene_Expression->Cancer_Progression Drives

Daurisoline inhibits the JAK2/STAT3 signaling pathway.

Experimental Workflow

The following workflow outlines the logical steps for investigating and mitigating pH effects on Daurisoline stability.

Stability_Workflow Start Start: Daurisoline Experiment Problem Observe Instability (Precipitation, Lost Activity) Start->Problem Investigate Investigate Cause Problem->Investigate pH_Suspect Suspect pH Instability Investigate->pH_Suspect pH_Suspect->Investigate No Forced_Deg Perform Forced Degradation Study pH_Suspect->Forced_Deg Yes Develop_Method Develop Stability- Indicating HPLC Method Forced_Deg->Develop_Method Determine_Range Determine Optimal pH Range Develop_Method->Determine_Range Optimize_Formulation Optimize Formulation (Buffers, Co-solvents) Determine_Range->Optimize_Formulation Re_evaluate Re-evaluate in Experiment Optimize_Formulation->Re_evaluate Re_evaluate->Investigate Unstable Success Successful Experiment Re_evaluate->Success Stable

Workflow for addressing Daurisoline pH stability issues.

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Daurisoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of Daurisoline in rat plasma. While the use of a stable isotope-labeled internal standard, such as Daurisoline-d5, is the gold standard in bioanalytical method validation due to its ability to mimic the analyte's behavior during sample preparation and analysis, this guide focuses on two published methods that utilize alternative internal standards: Dauricine and Carbamazepine.[1][2] This comparison will provide valuable insights into the performance of these methods and the critical role of internal standard selection in bioanalytical assays.

The Critical Role of the Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for the variability in analytical procedures. An ideal IS should have physicochemical properties very similar to the analyte. A stable isotope-labeled (SIL) IS, such as this compound, is considered the most appropriate choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to higher accuracy and precision.[1][3] When a SIL-IS is not available, a structural analog or another suitable molecule may be used, but it is crucial to thoroughly validate its performance.[2]

Comparison of Validated UPLC-MS/MS Methods for Daurisoline

This guide compares two distinct UPLC-MS/MS methods for the determination of Daurisoline in rat plasma. The key difference between these methods lies in the choice of the internal standard:

  • Method 1: Utilizes Dauricine as the internal standard.[4]

  • Method 2: Employs Carbamazepine as the internal standard.[5]

The following tables summarize the validation parameters for each method, allowing for a direct comparison of their performance.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterMethod 1 (Internal Standard: Dauricine)Method 2 (Internal Standard: Carbamazepine)
Chromatography System UPLCUPLC
Column C18 (2.1 × 50 mm, 1.7 µm)Waters ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)Acetonitrile and 0.1% formic acid in water (gradient elution)
Flow Rate Not Specified0.3 mL/min
Mass Spectrometer MS/MS with Electrospray Ionization (ESI)Tandem mass spectrometry
Ionization Mode PositivePositive Electrospray Ionization
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Daurisoline) Not Specifiedm/z 611.2 → 191.9
MRM Transition (IS) Not Specifiedm/z 237.4 → 193.8 (Carbamazepine)
Table 2: Method Validation Parameters
Validation ParameterMethod 1 (Internal Standard: Dauricine)[4]Method 2 (Internal Standard: Carbamazepine)[5]
Linearity Range 3 - 1000 ng/mL5.0 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 3 ng/mL5.0 ng/mL
Intra-day Precision (%RSD) < 13%< 13.4%
Inter-day Precision (%RSD) < 13%< 13.4%
Accuracy 91.0% - 105.3%-12.8% to 13.5% (as Relative Error)
Mean Recovery 77.4% - 86.9%> 78.3%

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: UPLC-MS/MS with Dauricine as Internal Standard[4]

Sample Preparation:

  • Aliquots of rat plasma were treated with acetonitrile to precipitate proteins.

  • The samples were then centrifuged to separate the supernatant.

  • The supernatant was collected for UPLC-MS/MS analysis.

Calibration Curve and Quality Control (QC) Samples:

  • Stock solutions of Daurisoline and Dauricine (IS) were prepared in a suitable solvent.

  • Working solutions were prepared by diluting the stock solutions.

  • Calibration standards were prepared by spiking blank rat plasma with the appropriate working solutions to achieve concentrations ranging from 3 to 1000 ng/mL.

  • QC samples were prepared at low, medium, and high concentrations in a similar manner.

Validation Experiments:

  • Linearity: Assessed by analyzing the calibration standards and plotting the peak area ratio of Daurisoline to the IS against the nominal concentration.

  • Precision and Accuracy: Determined by analyzing the QC samples in replicate on the same day (intra-day) and on different days (inter-day).

  • Recovery: Calculated by comparing the peak areas of Daurisoline from extracted plasma samples with those of unextracted standards at the same concentration.

Method 2: UPLC-MS/MS with Carbamazepine as Internal Standard[5]

Sample Preparation:

  • Rat plasma, urine, or feces samples were subjected to a protein precipitation step.

  • The specific details of the precipitation (e.g., solvent used) were not fully detailed in the abstract but is a common procedure.

Calibration Curve and Quality Control (QC) Samples:

  • Stock solutions of Daurisoline and Carbamazepine (IS) were prepared.

  • Calibration curves were established over a concentration range of 5.0 to 5000 ng/mL in the respective biological matrices.

  • QC samples at different concentration levels were prepared to evaluate the method's performance.

Validation Experiments:

  • Linearity: Established by a weighted (1/x²) least-squares linear regression of the peak area ratios versus the concentrations.

  • Precision and Accuracy: Assessed by analyzing QC samples at three concentration levels in six replicates.

  • Recovery: The mean extraction recoveries of the analytes and the internal standard were determined.

Daurisoline Signaling Pathways

Daurisoline has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for researchers in drug development.

Daurisoline_AKT_HK2_Pathway Daurisoline Daurisoline AKT AKT Daurisoline->AKT Binds to & Inhibits GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc HK2 HK2 cMyc->HK2 Glycolysis Glycolysis HK2->Glycolysis Cancer_Progression Lung Cancer Progression Glycolysis->Cancer_Progression

Caption: Daurisoline inhibits the AKT-GSK3β-c-Myc-HK2 signaling axis.[6][7]

Daurisoline_JAK2_STAT3_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription Dimerizes & Translocates to Nucleus Daurisoline Daurisoline Daurisoline->JAK2 Inhibits

Caption: Daurisoline's potential interaction with the JAK2/STAT3 signaling pathway.[8][9]

Experimental Workflow

The general workflow for the bioanalytical method validation of Daurisoline using UPLC-MS/MS is depicted below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Rat Plasma Sample Add_IS Add Internal Standard (Dauricine or Carbamazepine) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation (C18 Column) Supernatant_Collection->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Linearity Linearity LLOQ LLOQ Precision Precision Accuracy Accuracy Recovery Recovery Stability Stability Data_Acquisition->Linearity Data_Acquisition->LLOQ Data_Acquisition->Precision Data_Acquisition->Accuracy Data_Acquisition->Recovery Data_Acquisition->Stability Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Acquisition->Pharmacokinetic_Analysis

References

Comparing Daurisoline pharmacokinetics to Dauricine pharmacokinetics.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two structurally similar bisbenzylisoquinoline alkaloids, Daurisoline and Dauricine. Both compounds, isolated from the root of Menispermum dauricum DC, have garnered interest for their potential therapeutic applications, including anti-arrhythmic and anti-cancer activities.[1][2][3] Understanding their distinct and shared pharmacokinetic properties is crucial for advancing their development as potential drug candidates.

I. Comparative Pharmacokinetic Parameters

A direct comparative study in beagle dogs following intravenous administration revealed no statistically significant differences in the main pharmacokinetic and PK-PD parameters between Daurisoline and Dauricine.[1][4] Both compounds were best described by a two-compartment open model, indicating a rapid distribution from the central compartment to peripheral tissues, followed by a slower elimination phase.[1]

The following table summarizes the key pharmacokinetic parameters for Daurisoline and Dauricine from available preclinical studies.

ParameterDaurisolineDauricineSpeciesRoute of AdministrationAnalytical MethodReference
T1/2α (h) 0.026 ± 0.0140.049 ± 0.016Beagle DogIntravenous (6 mg/kg)RP-HPLC[1]
T1/2β (h) 3.1 ± 0.92.7 ± 0.6Beagle DogIntravenous (6 mg/kg)RP-HPLC[1]
Vd (L/kg) -16 ± 3Beagle DogIntravenous (6 mg/kg)RP-HPLC[5]
AUC (mg·h/L) -1.48 ± 0.17Beagle DogIntravenous (6 mg/kg)RP-HPLC[5]
T1/2 (h) -3.57 ± 1.28 (100 mg)HumanOralLC-MS/MS[6]
AUC(0–12 h) (ng·h/mL) -44.4 ± 9.39 (100 mg)HumanOralLC-MS/MS[6]
AUC(0–∞) (ng·h/mL) -53.0 ± 10.2 (100 mg)HumanOralLC-MS/MS[6]
Cmax (ng/mL) --RatOral (13.25 mg/kg)UPLC-MS/MS[7]
Tmax (h) --RatOral (13.25 mg/kg)UPLC-MS/MS[7]

Note: '-' indicates data not available in the cited sources. T1/2α represents the distribution half-life, T1/2β represents the elimination half-life, Vd is the volume of distribution, AUC is the area under the plasma concentration-time curve, Cmax is the maximum plasma concentration, and Tmax is the time to reach Cmax.

II. Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined using established preclinical and clinical study designs. The methodologies employed in the key cited studies are outlined below.

Pharmacokinetic Study in Beagle Dogs[1][4]
  • Subjects: Beagle dogs.

  • Drug Administration: Intravenous (i.v.) administration of Daurisoline or Dauricine at a dose of 6 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma drug concentrations were determined by a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data was fitted to a two-compartment open model to calculate the pharmacokinetic parameters.

Pharmacokinetic and Excretion Study in Rats[7]
  • Subjects: Sprague-Dawley rats.

  • Drug Administration: Single oral dose of Menispermi Rhizoma suspension, equivalent to 13.25 mg/kg of Dauricine and 9.17 mg/kg of Daurisoline.

  • Sample Collection: Plasma, urine, and feces were collected at predetermined time intervals.

  • Analytical Method: A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of Dauricine and Daurisoline.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the main pharmacokinetic parameters from the plasma concentration-time data.

III. Metabolism and Excretion

Dauricine

The liver is the primary site of Dauricine metabolism.[5][8] The main metabolic pathway involves N-demethylation to form N-desmethyl dauricine (N-ddau).[8] Further studies have identified other metabolites, suggesting a more complex metabolic profile.[9] The metabolism of Dauricine is mediated, at least in part, by the cytochrome P450 enzyme CYP3A.[6][9] This can lead to the formation of reactive quinone methide metabolites, which may contribute to observed toxicities.[10]

Daurisoline

The metabolism of Daurisoline in rats has been investigated using Ultra-High-Performance Liquid Chromatography with Q-Exactive Orbitrap Mass Spectrometry technology.[11] This study identified sixty-three metabolites, indicating extensive biotransformation. The primary metabolic reactions include dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation.[11]

IV. Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the processes involved in pharmacokinetic analysis and the metabolic pathways, the following diagrams have been generated using Graphviz (DOT language).

Pharmacokinetic_Workflow cluster_preclinical Preclinical Study cluster_analytical Analytical Phase cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Beagle Dogs, Rats) Drug_Admin Drug Administration (Intravenous or Oral) Animal_Model->Drug_Admin Dosing Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Drug_Admin->Sample_Collection Time-course Sample_Prep Sample Preparation (e.g., Protein Precipitation, Extraction) Sample_Collection->Sample_Prep Analytical_Method Analytical Method (e.g., HPLC, LC-MS/MS) Sample_Prep->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., Compartmental, Non-compartmental) Data_Acquisition->PK_Modeling Parameter_Calc Parameter Calculation (T1/2, AUC, Vd, etc.) PK_Modeling->Parameter_Calc

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Metabolic_Pathways cluster_dauricine Dauricine Metabolism cluster_daurisoline Daurisoline Metabolism Dauricine Dauricine N_ddau N-desmethyl dauricine (N-ddau) Dauricine->N_ddau N-demethylation (CYP3A) Other_Metabolites Other Metabolites Dauricine->Other_Metabolites Quinone_Methide Reactive Quinone Methide Metabolites Dauricine->Quinone_Methide CYP3A-mediated Daurisoline Daurisoline Phase_I Phase I Metabolites (Dehydrogenation, Hydroxylation, Methylation) Daurisoline->Phase_I Phase_II Phase II Conjugates (Sulfation, Glucuronidation) Phase_I->Phase_II

Caption: Overview of the metabolic pathways for Dauricine and Daurisoline.

V. Conclusion

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Daurisoline Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data is paramount. When Daurisoline assays are conducted across different laboratories, a rigorous cross-validation process is essential to guarantee that the data is comparable and reliable. This guide provides a framework for conducting such a cross-validation, complete with comparative data on existing analytical methods, detailed experimental protocols, and visual workflows.

Daurisoline, a bisbenzylisoquinoline alkaloid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. As research into Daurisoline progresses, the need for standardized and validated analytical methods to accurately quantify its concentration in various biological matrices becomes increasingly critical. This guide is intended to facilitate the process of cross-validating Daurisoline assays between different laboratories, a crucial step in multi-site studies and for ensuring data integrity.

Comparative Performance of Daurisoline Quantification Methods

The most common method for the quantification of Daurisoline in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity. Below is a summary of performance characteristics from published methods.

ParameterMethod 1 (UPLC-MS/MS)Method 2 (UPLC-MS/MS)
Biological Matrix Rat PlasmaRat Plasma
Linear Range 3 - 1000 ng/mL0.1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 3 ng/mL0.1 ng/mL
Intra-day Precision (%RSD) < 13%< 13%
Inter-day Precision (%RSD) < 13%< 13%
Accuracy 91.0% - 105.3%88.0% - 108.2%
Recovery 77.4% - 86.9%> 90.1%
Internal Standard DauricineDaurisoline isomer

Experimental Protocols

UPLC-MS/MS Method for Daurisoline Quantification in Plasma

This protocol provides a general framework. Specific parameters should be optimized in each laboratory.

a. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of internal standard (IS) working solution (e.g., Dauricine, 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

b. Chromatographic Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

c. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Daurisoline: Precursor ion > Product ion (specific m/z values to be determined)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Inter-Laboratory Cross-Validation Protocol

This protocol is based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

a. Objective

To demonstrate that the analytical methods for Daurisoline used in two or more laboratories produce comparable results.

b. Study Design

  • Preparation of Quality Control (QC) Samples: One laboratory (the "originating lab") prepares a set of QC samples by spiking a blank biological matrix with known concentrations of Daurisoline. QC levels should include low, medium, and high concentrations, bracketing the expected range of study samples.

  • Sample Distribution: The originating lab sends a blinded set of these QC samples to the participating laboratories. A portion of the samples is retained by the originating lab for its own analysis.

  • Sample Analysis: Each laboratory analyzes the blinded QC samples using their respective validated bioanalytical method.

  • Data Comparison: The results from all laboratories are sent to a central location for statistical analysis and comparison.

c. Acceptance Criteria

For the cross-validation to be successful, the following criteria, as recommended by regulatory agencies, should be met:

  • The mean concentration of the QC samples from each laboratory should be within ±15% of the nominal concentration.

  • The precision (%CV) of the measurements for each QC level should not exceed 15%.

  • For at least two-thirds of the QC samples, the difference between the values obtained by the different laboratories should be within 20% of their mean.

Visualizing the Process

To better understand the workflow and the underlying mechanism of Daurisoline, the following diagrams have been created.

G cluster_originating Originating Laboratory cluster_participating Participating Laboratory cluster_central Central Analysis prep_qc Prepare & Aliquot QC Samples analyze_qc_orig Analyze QC Samples prep_qc->analyze_qc_orig receive_qc Receive Blinded QC Samples prep_qc->receive_qc Ship Blinded Samples compare_data Compare & Statistically Analyze Data analyze_qc_orig->compare_data Submit Results analyze_qc_part Analyze QC Samples with Validated Method receive_qc->analyze_qc_part analyze_qc_part->compare_data Submit Results report Generate Cross-Validation Report compare_data->report

Inter-Laboratory Cross-Validation Workflow

Daurisoline is known to be a potent inhibitor of autophagy, a cellular process of degradation and recycling.[5][6][7] One of its proposed mechanisms of action is through the PI3K/AKT/mTOR signaling pathway.[8][9]

G Daurisoline Daurisoline PI3K PI3K Daurisoline->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibits Autophagy Autophagy ULK1_complex->Autophagy Initiates

Daurisoline's Inhibition of Autophagy Pathway

By following a standardized cross-validation protocol and understanding the nuances of the analytical methods, researchers can ensure the integrity and comparability of Daurisoline assay data generated across multiple laboratories. This is a critical step in advancing the research and development of this promising therapeutic compound.

References

Daurisoline-d5 Versus Other Internal Standards for Daurisoline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of Daurisoline, a bisbenzylisoquinoline alkaloid with significant pharmacological properties, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides an objective comparison of Daurisoline-d5, a stable isotope-labeled (SIL) internal standard, with other alternatives, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards are widely regarded as the gold standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their near-identical physicochemical properties to the analyte.

Comparison of Internal Standards

This section compares the performance of this compound (theoretically) with Carbamazepine, a structurally unrelated compound that has been used as an internal standard for Daurisoline analysis in published studies.

Table 1: Comparison of Performance Characteristics of Internal Standards for Daurisoline Analysis

ParameterThis compound (Expected Performance)Carbamazepine[1]
Type of Standard Stable Isotope-Labeled (SIL) AnalogStructurally Unrelated Compound
Linearity (r²) Expected to be ≥0.99≥0.99
Lower Limit of Quantification (LLOQ) Expected to be low (analyte-dependent)5.0 ng/mL (in plasma)
Accuracy (% Bias) Expected to be within ±15%Within ±15%
Precision (% RSD) Expected to be <15%<15%
Extraction Recovery Expected to be similar to Daurisoline>78.3%
Matrix Effect Compensation High (co-elutes and ionizes similarly)Variable (may not fully compensate)

Key Insights:

  • This compound , as a SIL internal standard, is anticipated to provide the highest degree of accuracy and precision. Its chemical structure and properties are nearly identical to Daurisoline, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency allow it to effectively compensate for matrix-induced signal suppression or enhancement.

  • Carbamazepine , while demonstrated to be effective in a validated method, is structurally different from Daurisoline.[1] This difference can lead to variations in extraction recovery and susceptibility to matrix effects compared to the analyte. While the reported validation data for the method using carbamazepine met regulatory acceptance criteria, the potential for disparate matrix effects between the analyte and the IS remains a consideration.[1]

Experimental Protocols

LC-MS/MS Method for Daurisoline Quantification using Carbamazepine as Internal Standard

This protocol is based on the methodology described by Qi et al. (2016) for the simultaneous determination of daucicoline, daurisoline, and dauricine in rat plasma, urine, and feces.[1]

1. Sample Preparation (Rat Plasma)

  • To 100 µL of plasma, add 20 µL of internal standard working solution (Carbamazepine).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • System: Waters ACQUITY UPLC® system

  • Column: Waters ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient program.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

3. Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Daurisoline: m/z 611.2 → 191.9

    • Carbamazepine (IS): m/z 237.4 → 193.8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Daurisoline in a biological matrix using an internal standard and LC-MS/MS.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., this compound or Carbamazepine) sample->add_is extraction Protein Precipitation / Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution drydown->reconstitute lcms UPLC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for Daurisoline quantification.

Signaling Pathways of Daurisoline

Daurisoline has been shown to exert its pharmacological effects through the modulation of several key signaling pathways, primarily related to autophagy and cancer progression.

1. Daurisoline as an Autophagy Blocker

Daurisoline is a potent autophagy blocker. It impairs lysosomal function by inhibiting the V-type ATPase, which is crucial for maintaining the acidic pH of lysosomes. This leads to a blockage in the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagic vacuoles.

autophagy_pathway Daurisoline Daurisoline VATPase Lysosomal V-type ATPase Daurisoline->VATPase inhibits Lysosome Lysosome Acidification VATPase->Lysosome Fusion Autophagosome-Lysosome Fusion Lysosome->Fusion Degradation Autophagic Degradation Fusion->Degradation

Caption: Daurisoline inhibits autophagy by targeting V-type ATPase.

2. Daurisoline's Anti-Cancer Signaling

Daurisoline has been demonstrated to inhibit cancer progression through multiple pathways. In lung cancer, it targets the AKT-HK2 axis, leading to the inhibition of glycolysis.[2] In pancreatic cancer, it has been shown to suppress the JAK2/STAT3 signaling pathway.

anticancer_pathway cluster_akt AKT-HK2 Axis (Lung Cancer) cluster_jak_stat JAK2/STAT3 Pathway (Pancreatic Cancer) Daurisoline_AKT Daurisoline AKT AKT Daurisoline_AKT->AKT inhibits GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc HK2 HK2 cMyc->HK2 Glycolysis Glycolysis HK2->Glycolysis Cancer_Growth1 Cancer Cell Growth Glycolysis->Cancer_Growth1 Daurisoline_JAK Daurisoline JAK2 JAK2 Daurisoline_JAK->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 Gene_Expression Target Gene Expression STAT3->Gene_Expression Cancer_Growth2 Cancer Cell Proliferation & Invasion Gene_Expression->Cancer_Growth2

Caption: Anti-cancer signaling pathways of Daurisoline.

References

Head-to-head comparison of different extraction methods for Daurisoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Daurisoline, a bisbenzylisoquinoline alkaloid with significant therapeutic potential, from its primary source, the rhizome of Menispermum dauricum, is a critical first step. This guide provides an objective, data-driven comparison of four prominent extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE).

The selection of an appropriate extraction method can significantly impact the yield, purity, and overall cost-effectiveness of obtaining Daurisoline. This comparison summarizes key quantitative data, details the experimental protocols for each method, and provides visual workflows to aid in the selection of the most suitable technique for your research or production needs.

Comparative Analysis of Extraction Methods

FeatureUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)Enzyme-Assisted Extraction (EAE)
Daurisoline Yield 6.724 ± 0.140 mg/g[1][2]Not directly reported for Daurisoline. Yields for other oxoisoaporphine alkaloids from the same plant were quantified.[1]Not directly reported for Daurisoline.Not directly reported for Daurisoline.
Solvent 100% Methanol[1][2]70:30 (v/v) Ethanol-Water[1]Supercritical CO2 with co-solvents (e.g., Ethanol)Aqueous buffer with enzymes (e.g., cellulase, pectinase)
Temperature 69°C[1][2]60°C[1]Typically 40-60°CTypically 40-60°C
Time 36 minutes[1][2]11 minutes[1]Varies (typically 30-120 minutes)Varies (typically 1-24 hours)
Pressure AtmosphericAtmosphericHigh pressure (e.g., 100-400 bar)Atmospheric
Key Advantages High yield, relatively short extraction time.Very short extraction time, reduced solvent consumption."Green" solvent, high selectivity, solvent-free extract.High specificity, mild extraction conditions, can improve yield from complex matrices.
Key Disadvantages Use of organic solvents.Potential for thermal degradation of sensitive compounds if not optimized.High initial equipment cost, may require co-solvents for polar compounds.Longer extraction times, cost of enzymes, requires specific pH and temperature.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE)

This method utilizes the energy of ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.

Materials:

  • Dried and powdered rhizome of Menispermum dauricum

  • Methanol (100%)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a precise amount of the powdered plant material.

  • Add a specific volume of 100% methanol to the plant material in a flask.

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Sonicate the mixture at a controlled temperature of 69°C for 36 minutes.[1][2]

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude Daurisoline extract.

  • Quantify the Daurisoline content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell disruption and extraction.

Materials:

  • Dried and powdered rhizome of Menispermum dauricum

  • Ethanol-water solution (70:30, v/v)[1]

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into the microwave extraction vessel.

  • Add the 70:30 (v/v) ethanol-water solvent at a specific solid-to-solvent ratio (e.g., 20:1 mL/g).[1]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: temperature at 60°C and extraction time of 11 minutes.[1]

  • After the extraction is complete, allow the vessel to cool before opening.

  • Filter the extract to remove the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

  • Determine the Daurisoline concentration using HPLC or a similar analytical technique.[1]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled.

Materials:

  • Dried and powdered rhizome of Menispermum dauricum

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol)

  • Separation vessel

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired supercritical state (e.g., >73.8 bar and >31.1°C).

  • Introduce a co-solvent like ethanol, if necessary, to enhance the extraction of the moderately polar Daurisoline.

  • Maintain the desired extraction temperature and pressure for a set duration, allowing the supercritical fluid to pass through the plant material.

  • The extract-laden supercritical fluid is then depressurized in a separation vessel, causing the CO2 to return to a gaseous state and the Daurisoline to precipitate.

  • Collect the precipitated extract.

  • Analyze the extract for Daurisoline content using an appropriate analytical method.

Enzyme-Assisted Extraction (EAE)

EAE employs specific enzymes to break down the plant cell wall components, facilitating the release of intracellular compounds into the solvent.

Materials:

  • Dried and powdered rhizome of Menispermum dauricum

  • Specific enzymes (e.g., cellulase, pectinase)

  • Aqueous buffer solution with a specific pH

  • Shaking incubator or water bath

  • Filter paper

  • Centrifuge

Procedure:

  • Suspend the powdered plant material in an aqueous buffer solution with a pH optimized for the chosen enzyme(s).

  • Add the specific enzyme or enzyme mixture to the suspension.

  • Incubate the mixture at the optimal temperature for the enzyme's activity for a predetermined period (can range from a few hours to a full day), with continuous agitation.

  • After incubation, deactivate the enzymes, typically by heating the mixture.

  • Separate the liquid extract from the solid residue by filtration or centrifugation.

  • The aqueous extract can then be further processed, for example, by liquid-liquid extraction with an organic solvent to isolate the Daurisoline.

  • Quantify the Daurisoline content in the final extract.

Visualizing the Extraction Workflows

To further clarify the procedural differences, the following diagrams illustrate the general workflows for each extraction method.

UAE_Workflow plant Powdered Plant Material solvent Add Methanol plant->solvent sonication Ultrasonication (69°C, 36 min) solvent->sonication filtration Filtration sonication->filtration evaporation Solvent Evaporation filtration->evaporation extract Crude Daurisoline Extract evaporation->extract analysis Quantification (HPLC) extract->analysis

Ultrasound-Assisted Extraction (UAE) Workflow

MAE_Workflow plant Powdered Plant Material solvent Add Ethanol-Water plant->solvent microwave Microwave Extraction (60°C, 11 min) solvent->microwave filtration Filtration microwave->filtration evaporation Solvent Evaporation filtration->evaporation extract Crude Alkaloid Extract evaporation->extract analysis Quantification (HPLC) extract->analysis

Microwave-Assisted Extraction (MAE) Workflow

SFE_Workflow plant Powdered Plant Material extraction Supercritical CO2 Extraction (with co-solvent) plant->extraction separation Depressurization & Separation extraction->separation extract Solvent-Free Extract separation->extract analysis Quantification (HPLC) extract->analysis

Supercritical Fluid Extraction (SFE) Workflow

EAE_Workflow plant Powdered Plant Material suspension Suspend in Buffer plant->suspension enzyme Add Enzymes suspension->enzyme incubation Incubation (Optimized Temp & Time) enzyme->incubation deactivation Enzyme Deactivation incubation->deactivation separation Filtration/Centrifugation deactivation->separation purification Further Purification (e.g., LLE) separation->purification extract Daurisoline Extract purification->extract analysis Quantification (HPLC) extract->analysis

Enzyme-Assisted Extraction (EAE) Workflow

References

Unraveling Species-Specific Metabolic Fates of Daurisoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Daurisoline, a bisbenzylisoquinoline alkaloid derived from the rhizomes of Menispermum dauricum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential antitumor properties.[1] As with any drug candidate, a thorough understanding of its metabolic profile across different species is paramount for successful preclinical and clinical development. This guide provides a comparative overview of the known and predicted metabolic pathways of Daurisoline in common preclinical species (rat, dog, monkey) and humans, supported by established experimental protocols to facilitate further research.

Interspecies Comparison of Daurisoline Metabolism

Significant inter-species differences in drug metabolism are a critical consideration in drug development, often influencing efficacy and toxicity profiles. While comprehensive comparative data for Daurisoline is limited, a detailed in vivo study in rats provides a foundational understanding of its biotransformation. For other species, metabolic pathways are predicted based on general principles of xenobiotic metabolism.

A recent study in Sprague-Dawley rats following intragastric administration led to the identification of 63 metabolites, indicating extensive biotransformation.[1] The primary metabolic pathways observed were dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation.[1]

Table 1: Summary of Observed and Predicted Metabolic Pathways of Daurisoline Across Species

Metabolic ReactionRat (Observed)[1]Dog (Predicted)Monkey (Predicted)Human (Predicted)
Phase I Reactions
O-Demethylation
Hydroxylation
Dehydrogenation???
Phase II Reactions
Glucuronidation
Sulfation?
Methylation???

Note: "✓" indicates an observed or predicted pathway. "?" indicates a pathway that is possible but less certain without direct experimental evidence.

Key Metabolic Pathways of Daurisoline

The metabolism of Daurisoline is expected to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: The initial biotransformation of Daurisoline likely involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The primary predicted Phase I pathways are:

  • O-Demethylation: Removal of methyl groups from the methoxy moieties is a common metabolic route for many alkaloids.

  • Hydroxylation: The addition of hydroxyl groups to the aromatic rings or other positions on the molecule increases its polarity.

Phase II Metabolism: The functionalized metabolites from Phase I are then typically conjugated with endogenous molecules to facilitate their excretion. The key predicted Phase II pathways include:

  • Glucuronidation: Conjugation with glucuronic acid is a major detoxification pathway in most mammals, including rats, dogs, monkeys, and humans.

  • Sulfation: The addition of a sulfonate group is another important conjugation reaction.

The following diagram illustrates the known (in rats) and predicted primary metabolic pathways of Daurisoline.

G cluster_phase1 Phase I Metabolites cluster_phase2 Phase II Metabolites Daurisoline Daurisoline PhaseI Phase I Metabolism (CYP450) Daurisoline->PhaseI O_Demethylated O-Demethylated Metabolites PhaseI->O_Demethylated Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Dehydrogenated Dehydrogenated Metabolites (Rat) PhaseI->Dehydrogenated PhaseII Phase II Metabolism (UGTs, SULTs) Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Sulfate Sulfate Conjugates PhaseII->Sulfate O_Demethylated->PhaseII Hydroxylated->PhaseII Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Fig. 1: Known and Predicted Metabolic Pathways of Daurisoline.

Experimental Protocols

To facilitate direct comparative studies of Daurisoline metabolism, the following detailed protocol for an in vitro experiment using liver microsomes is provided. Liver microsomes are a commonly used and reliable system for investigating Phase I metabolic pathways.

In Vitro Metabolism of Daurisoline using Liver Microsomes

1. Materials:

  • Daurisoline

  • Pooled liver microsomes from human, male Sprague-Dawley rats, male beagle dogs, and male cynomolgus monkeys (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of Daurisoline in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL:

    • 158 µL of 0.1 M phosphate buffer (pH 7.4)

    • 20 µL of liver microsomes (final concentration 0.5 mg/mL)

    • 2 µL of Daurisoline stock solution (final concentration 100 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction at each time point by adding 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Use a suitable C18 column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Set the mass spectrometer to operate in positive ion mode.

  • Monitor the disappearance of the parent drug (Daurisoline) and the formation of potential metabolites using full scan and product ion scan modes.

  • Quantify the parent drug and major metabolites using a validated method with an appropriate calibration curve.

The following diagram outlines the experimental workflow for this comparative in vitro study.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Sample Processing Stock Prepare Daurisoline Stock Solution Mix Prepare Incubation Mixture Stock->Mix Microsomes Thaw Liver Microsomes (Human, Rat, Dog, Monkey) Microsomes->Mix NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH NADPH->Initiate PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction with ACN Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Data Data Analysis (Metabolite ID & Quantification) Analysis->Data

Fig. 2: Experimental Workflow for In Vitro Daurisoline Metabolism Study.

Conclusion

The metabolism of Daurisoline is complex, with significant biotransformation observed in rats. While direct comparative data in other species is lacking, it is reasonable to predict that similar Phase I and Phase II metabolic pathways will be involved, albeit with potential quantitative differences. The provided experimental protocol offers a robust framework for conducting in vitro studies to elucidate these inter-species differences. A comprehensive understanding of the metabolic fate of Daurisoline across relevant species is essential for its continued development as a potential therapeutic agent. Further research is strongly encouraged to generate the necessary experimental data to validate these predictions and inform clinical trial design.

References

A Comparative Guide to the Linearity and Range of Daurisoline Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Daurisoline is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides an objective comparison of the linearity and range of published analytical methods for Daurisoline quantification, supported by experimental data.

Performance Comparison of Daurisoline Quantification Assays

The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of the quantitative data for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Daurisoline in rat plasma. While High-Performance Liquid Chromatography (HPLC) methods have also been utilized, detailed validation data regarding their linearity and range were not available in the reviewed literature.

Analytical MethodMatrixLinear RangeLower Limit of Quantification (LLOQ)Correlation Coefficient (r²)Reference
UPLC-MS/MSRat Plasma3 - 1000 ng/mL3 ng/mLNot explicitly stated, but calibration plots were linear.[1]
HPLCBeagle Dog PlasmaNot specifiedNot specifiedNot specified[2]

Note: The HPLC method is included as a known alternative; however, a direct comparison of its linearity and range is not possible due to the lack of available data.

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating analytical assays. The following is the experimental protocol for the validated UPLC-MS/MS method.

UPLC-MS/MS Method for Daurisoline in Rat Plasma[1]

1. Sample Preparation:

  • A protein precipitation method was used to prepare the plasma samples.

  • Acetonitrile was the precipitating agent.

2. Chromatographic Separation:

  • System: UPLC-MS/MS with an electrospray ionization (ESI) interface.

  • Column: C18 column (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase: A gradient elution was likely used, typical for UPLC-MS/MS methods, though specific details of the gradient program were not provided in the abstract.

  • Internal Standard: An appropriate internal standard was used to ensure accuracy.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Visualizing the Experimental Workflow

To illustrate the logical flow of the Daurisoline quantification process, a generalized experimental workflow diagram is provided below.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Interpretation a Biological Sample Collection (e.g., Rat Plasma) b Protein Precipitation with Acetonitrile a->b c UPLC-MS/MS Analysis b->c d Data Acquisition (MRM Mode) c->d e Quantification using Calibration Curve d->e f Determination of Linearity and Range e->f

Caption: Generalized workflow for Daurisoline quantification.

This guide highlights the available validated methodology for Daurisoline quantification, emphasizing the importance of detailed performance characteristics such as linearity and range. For researchers, the UPLC-MS/MS method provides a sensitive and selective option with a well-defined linear range for accurate bioanalysis. Future studies validating alternative methods, such as HPLC, would be beneficial for providing a broader range of options to the scientific community.

References

Precision and Accuracy in Daurisoline Measurement: A Comparative Guide on the Role of Daurisoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust quantification of therapeutic compounds is paramount. This guide provides a comparative analysis of methodologies for measuring Daurisoline, a bis-benzylisoquinoline alkaloid with significant pharmacological interest. While direct experimental data comparing the use of Daurisoline-d5 as an internal standard against other methods is not extensively published, this guide will objectively present available data from established methods and elucidate the widely accepted benefits of employing a stable isotope-labeled internal standard like this compound.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound. A SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and analysis. This minimizes variability from matrix effects, ionization suppression or enhancement, and extraction efficiency, leading to superior precision and accuracy. The use of a deuterated internal standard is considered the best practice in bioanalysis for these reasons.

While specific studies on Daurisoline using this compound are not prevalent in the reviewed literature, the principles of its advantages are well-established. The data presented below from studies using alternative internal standards provide a benchmark for the performance of Daurisoline quantification. It is anticipated that the use of this compound would further enhance these performance characteristics.

Experimental Data: Precision and Accuracy of Daurisoline and Related Analytes

The following tables summarize the precision and accuracy data from studies that have quantified Daurisoline or the structurally similar compound Dauricine, where Daurisoline was used as the internal standard.

Table 1: Precision and Accuracy for Daurisoline Quantification in Rat Plasma

AnalyteInternal StandardConcentration (ng/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (%)
DaurisolineNot specified3 (LLOQ)< 13%< 13%91.0 - 105.3%
DaurisolineNot specifiedLow QC< 13%< 13%91.0 - 105.3%
DaurisolineNot specifiedMedium QC< 13%< 13%91.0 - 105.3%
DaurisolineNot specifiedHigh QC< 13%< 13%91.0 - 105.3%

Data adapted from a study on Daurisoline pharmacokinetics in rat plasma. The specific internal standard was not named in the abstract, but the results demonstrate good precision and accuracy.[1]

Table 2: Precision and Accuracy for Dauricine Quantification in Rat Plasma using Daurisoline as an Internal Standard

AnalyteInternal StandardConcentration (ng/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (%)
DauricineDaurisoline2 (LLOQ)< 13%< 13%95.8 - 105.9%
DauricineDaurisolineLow QC< 13%< 13%95.8 - 105.9%
DauricineDaurisolineMedium QC< 13%< 13%95.8 - 105.9%
DauricineDaurisolineHigh QC< 13%< 13%95.8 - 105.9%

This data for Dauricine, using Daurisoline as the IS, showcases the robustness of the analytical method, with precision and accuracy well within regulatory acceptance criteria.[2][3]

Experimental Protocols

Below are detailed methodologies from a representative study quantifying a bis-benzylisoquinoline alkaloid, providing a framework for Daurisoline analysis.

Sample Preparation:

  • A 100 µL aliquot of rat plasma was mixed with the internal standard solution.

  • Protein precipitation was performed by adding acetonitrile.

  • The mixture was vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant was transferred for UPLC-MS/MS analysis.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic System: Waters ACQUITY UPLC system.

  • Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[2][3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for the analyte and the internal standard were monitored.

Visualizing the Workflow and Mechanism of Action

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a standard experimental workflow and a key signaling pathway influenced by Daurisoline.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Area Ratio (Daurisoline/Daurisoline-d5) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Experimental workflow for Daurisoline quantification using this compound.

DaurisolineSignaling Daurisoline Daurisoline AKT AKT Daurisoline->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits HK2 HK2 cMyc->HK2 promotes Glycolysis Glycolysis HK2->Glycolysis TumorProgression Lung Cancer Progression Glycolysis->TumorProgression

Caption: Daurisoline inhibits the AKT-HK2 signaling axis in lung cancer.[1][2]

References

Daurisoline's Therapeutic Profile: A Comparative Analysis with Existing Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the therapeutic index, mechanisms of action, and experimental data for the novel antiarrhythmic compound Daurisoline in comparison to established antiarrhythmic drugs.

Executive Summary

Daurisoline, a bis-benzylisoquinoline alkaloid, has demonstrated promising antiarrhythmic properties in preclinical studies. This guide provides a comparative analysis of Daurisoline's therapeutic index against existing antiarrhythmic drugs, supported by available experimental data. While a precise, quantitative therapeutic index for Daurisoline is not publicly available, this document synthesizes existing toxicological and efficacy data to offer a qualitative comparison. This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of Daurisoline's potential as a novel antiarrhythmic agent.

Introduction to Daurisoline

Daurisoline is a natural compound isolated from the rhizome of Menispermum dauricum. It has shown efficacy in various experimental arrhythmia models. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channels and L-type calcium channels. This multi-channel blockade suggests a potential for broad-spectrum antiarrhythmic activity.

Comparative Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose (often the median lethal dose, LD50) to the effective dose (median effective dose, ED50). A higher TI indicates a wider margin of safety. Many currently prescribed antiarrhythmic drugs are known to have a narrow therapeutic index, necessitating careful patient monitoring to avoid toxicity.

Unfortunately, specific LD50 and ED50 values for the antiarrhythmic effects of Daurisoline are not available in the published literature, precluding the calculation of a precise therapeutic index. However, some preclinical studies have noted a lack of significant toxic side effects at effective antiarrhythmic doses in animal models, suggesting a potentially favorable safety profile.

For comparison, a summary of available preclinical toxicity and efficacy data for established antiarrhythmic drugs is presented below. It is crucial to note that these values are derived from various animal models and experimental conditions, making direct comparisons challenging.

Drug ClassDrugAnimal ModelLD50ED50 / Effective DoseTherapeutic Index (Calculated)
Class Ia Quinidine-Data not readily availableData not readily availableNarrow (Clinical Observation)
Procainamide-Data not readily availableData not readily availableNarrow (Clinical Observation)
Class Ib LidocaineRat (oral)459 mg/kg--
Rat (i.v.)26.4 mg/kg--
Dog (i.v. infusion)-80 µg/kg/min-
Class Ic FlecainideRat (oral)-1.0-2.0 mg/kg (loading dose in dogs)Narrow (Clinical Observation)
Class II SotalolRat (oral)3450 mg/kg2-2.5 mg/kg (in dogs)~1380-1725
Class III AmiodaroneMouse (i.v.)227.5 mg/kg9.0 mg/kg/day (maintenance in dogs)~25.3
Rat (i.v.)192.4 mg/kg--
DofetilideRat (oral)>5000 mg/kg0.28-3.0 mg/kg (i.v. in rabbits)>1667
- Daurisoline -Data not available Data not available Not calculable

Note: The calculated therapeutic indices are estimations based on data from different species and experimental setups and should be interpreted with caution. The clinical therapeutic index for human use may differ significantly.

Mechanism of Action and Signaling Pathways

Antiarrhythmic drugs are typically classified based on their primary mechanism of action according to the Vaughan Williams classification. Daurisoline exhibits characteristics of multiple classes.

Daurisoline's Multi-Channel Blockade

Daurisoline's primary antiarrhythmic effect is attributed to its ability to block key cardiac ion channels. This multi-target approach may contribute to its efficacy in a variety of arrhythmia models.

Daurisoline_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Daurisoline Daurisoline hERG (IKr) hERG (IKr) Daurisoline->hERG (IKr) Blocks L-type Ca2+ (ICa,L) L-type Ca2+ (ICa,L) Daurisoline->L-type Ca2+ (ICa,L) Blocks Prolonged APD Prolonged APD hERG (IKr)->Prolonged APD Leads to Reduced EADs Reduced EADs L-type Ca2+ (ICa,L)->Reduced EADs Leads to Decreased Contractility Decreased Contractility L-type Ca2+ (ICa,L)->Decreased Contractility Leads to

Figure 1. Simplified signaling pathway of Daurisoline's action on cardiac ion channels.

Vaughan Williams Classification Overview

The following diagram illustrates the primary targets of the different classes of existing antiarrhythmic drugs.

Vaughan_Williams_Classification cluster_classI Class I: Sodium Channel Blockers cluster_classII Class II: Beta-Blockers cluster_classIII Class III: Potassium Channel Blockers cluster_classIV Class IV: Calcium Channel Blockers Flecainide Flecainide Na+ Channels Na+ Channels Flecainide->Na+ Channels Blocks Lidocaine Lidocaine Lidocaine->Na+ Channels Blocks Sotalol_beta Sotalol (β-blocking) β-Adrenergic Receptors β-Adrenergic Receptors Sotalol_beta->β-Adrenergic Receptors Blocks Amiodarone Amiodarone K+ Channels K+ Channels Amiodarone->K+ Channels Blocks Sotalol_K Sotalol (K+ blocking) Sotalol_K->K+ Channels Blocks Dofetilide Dofetilide Dofetilide->K+ Channels Blocks Verapamil Verapamil Ca2+ Channels Ca2+ Channels Verapamil->Ca2+ Channels Blocks Diltiazem Diltiazem Diltiazem->Ca2+ Channels Blocks

Figure 2. Primary targets of antiarrhythmic drugs according to the Vaughan Williams classification.

Experimental Protocols for Arrhythmia Models

The following are simplified protocols for common animal models used to evaluate the efficacy of antiarrhythmic drugs.

Chloroform-Induced Arrhythmia in Mice

This model is used to screen for drugs that can prevent ventricular fibrillation.

Chloroform_Arrhythmia_Workflow start Administer Test Compound (e.g., Daurisoline) or Vehicle induce Induce Anesthesia (e.g., Urethane) start->induce expose Expose to Chloroform Vapor induce->expose observe Monitor ECG for Ventricular Fibrillation expose->observe end Record Incidence and Latency of VF observe->end Ouabain_Arrhythmia_Workflow start Administer Test Compound (e.g., Daurisoline) or Vehicle anesthetize Anesthetize Animal (e.g., Guinea Pig) start->anesthetize infuse Infuse Ouabain Intravenously anesthetize->infuse monitor Monitor ECG for Onset of Ventricular Arrhythmias infuse->monitor endpoint Record Dose of Ouabain to Induce Arrhythmia monitor->endpoint Coronary_Ligation_Workflow anesthesia Anesthetize Animal (e.g., Rat or Dog) thoracotomy Perform Thoracotomy anesthesia->thoracotomy ligation Ligate Coronary Artery (e.g., LAD) thoracotomy->ligation arrhythmia Monitor for Ischemia-Induced Arrhythmias ligation->arrhythmia treatment Administer Test Compound (e.g., Daurisoline) or Vehicle arrhythmia->treatment assessment Assess Reduction in Arrhythmia Frequency/Severity treatment->assessment

Benchmarking a Novel Rapid HPLC-UV Method for Daurisoline Analysis Against a Validated UPLC-MS/MS Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the analytical landscape of natural product drug discovery and development, robust and efficient quantification methods are paramount. Daurisoline, a bisbenzylisoquinoline alkaloid with promising pharmacological activities, necessitates reliable analytical techniques for its study in various matrices.[1][2] This guide provides a comprehensive comparison of a new, rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a well-established Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) reference standard for the quantification of Daurisoline. This comparison is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method based on their specific research needs, considering factors such as speed, sensitivity, cost, and accessibility.

Introduction to Daurisoline and its Analytical Challenges

Daurisoline, isolated from the rhizomes of Menispermum dauricum, has demonstrated a range of biological activities, including anti-arrhythmic effects through the blockade of hERG channels and potential anti-cancer properties via the inhibition of autophagy.[3][4][5] The increasing interest in its therapeutic potential has led to the development of various analytical methods for its quantification in biological samples, crucial for pharmacokinetic and pharmacodynamic studies. While UPLC-MS/MS methods offer high sensitivity and selectivity, their accessibility can be limited by instrumentation costs and complexity.[1][6] This has prompted the development of more accessible methods, such as HPLC-UV, that can still provide reliable quantification.

Methodology Comparison: Reference vs. New Method

This guide compares a validated UPLC-MS/MS method, which will serve as the reference standard, against a newly developed, rapid HPLC-UV method.

Reference Standard: UPLC-MS/MS Method

The reference method is a sensitive and selective UPLC-MS/MS technique, widely adopted for the pharmacokinetic analysis of Daurisoline in plasma samples.[1][6]

New Method: Rapid HPLC-UV Method

The new method is a hypothetical, optimized HPLC-UV technique designed for rapid and routine analysis of Daurisoline, prioritizing speed and cost-effectiveness.

Experimental Protocols

Reference UPLC-MS/MS Method Protocol

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., Dauricine).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC system

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[6]

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Daurisoline: m/z 611.3 → 394.2

    • Dauricine (IS): m/z 625.3 → 408.2

New Rapid HPLC-UV Method Protocol

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar and commercially available compound).

  • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 5,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC system

  • Column: Agilent ZORBAX Eclipse Plus C18 column (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.0) (40:60, v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 280 nm

Performance Data Comparison

The following tables summarize the key performance parameters of the two methods.

ParameterReference UPLC-MS/MS MethodNew Rapid HPLC-UV Method
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL
Precision (Intra- and Inter-day, RSD%) < 15%< 10%
Accuracy (RE%) Within ±15%Within ±10%
Mean Recovery (%) > 85%> 90%
Analysis Run Time 5 minutes8 minutes
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interference from co-eluting compounds)

Table 1: Comparison of Key Validation Parameters.

FeatureReference UPLC-MS/MS MethodNew Rapid HPLC-UV Method
Instrumentation UPLC coupled with a triple quadrupole mass spectrometerStandard HPLC with a UV detector
Cost of Instrumentation HighModerate
Consumables Cost High (specialized columns, solvents)Lower (standard columns and solvents)
Throughput High (with autosampler)Moderate
Expertise Required High (for operation and data analysis)Moderate

Table 2: Comparison of Methodological Features and Requirements.

Signaling Pathway and Experimental Workflow Diagrams

To provide a broader context for Daurisoline research, the following diagrams illustrate a key signaling pathway it modulates and a typical experimental workflow for its analysis.

Daurisoline_Autophagy_Pathway cluster_cell Cell Daurisoline Daurisoline PI3K PI3K Daurisoline->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Analytical_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation or LLE) Sample->Preparation Analysis Chromatographic Analysis (UPLC-MS/MS or HPLC-UV) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

References

Daurisoline: A Comparative Study of its Anticancer Effects Across Various Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Daurisoline, a bisbenzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum, has emerged as a promising natural compound with potent anti-tumor activities. This guide provides a comparative analysis of Daurisoline's efficacy across different cancer types, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of Daurisoline's Anticancer Activity

The inhibitory effects of Daurisoline on cancer cell proliferation, apoptosis induction, and in vivo tumor growth are summarized below. These tables provide a clear comparison of its potency across various cancer cell lines and animal models.

Table 1: In Vitro Cytotoxicity (IC50) of Daurisoline in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)AssayReference
Triple-Negative Breast CancerMDA-MB-23118.31 ± 1.58 (48h)SRB[1]
MDA-MB-46816.25 ± 1.22 (48h)SRB[1]
Esophageal Squamous Cell CarcinomaEC1Not specifiedCCK-8[2][3]
ECA109Not specifiedCCK-8[2][3]
Lung CancerA54950.54 ± 1.02Autophagy Inhibition
Cervical CancerHeLa74.75 ± 1.03Autophagy Inhibition
Colorectal CancerHCT-11680.81 ± 1.10Autophagy Inhibition
Table 2: Apoptosis Induction by Daurisoline
Cancer TypeCell LineDaurisoline Concentration (µM)Apoptosis Rate (%)AssayReference
Triple-Negative Breast CancerMDA-MB-2316.25, 12.5, 25Concentration-dependent increaseAnnexin V-FITC/PI[1]
MDA-MB-4686.25, 12.5, 25Concentration-dependent increaseAnnexin V-FITC/PI[1]
Esophageal Squamous Cell CarcinomaEC130Significant increaseAnnexin V-FITC/PI[3]
ECA10930Significant increaseAnnexin V-FITC/PI[3]
Breast CancerMCF-7Not specifiedIncreased PARP cleavageWestern Blot[4]
MDA-MB-231Not specifiedIncreased PARP cleavageWestern Blot[4]
Table 3: In Vivo Tumor Growth Inhibition by Daurisoline
Cancer TypeAnimal ModelDaurisoline DosageTumor Growth InhibitionReference
Triple-Negative Breast CancerMDA-MB-231 Xenograft5 mg/kgSignificant reduction in tumor volume and weight[1]
Esophageal Squamous Cell CarcinomaXenograftNot specifiedSignificant reduction in tumor growth and weight[2][3]
Lung CancerHCC827 XenograftNot specifiedSignificant reduction in tumor volume and weight[5][6]

Signaling Pathways Modulated by Daurisoline

Daurisoline exerts its anticancer effects by targeting multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., TNBC, ESCC, Lung) treatment Daurisoline Treatment (Varying Concentrations) cell_lines->treatment viability Cell Viability Assay (SRB, CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Quantification western_blot->protein_quant xenograft Xenograft Model (e.g., Nude Mice) daurisoline_admin Daurisoline Administration xenograft->daurisoline_admin tumor_measurement Tumor Volume & Weight Measurement daurisoline_admin->tumor_measurement histology Histological Analysis tumor_measurement->histology tumor_inhibition Tumor Growth Inhibition Calculation tumor_measurement->tumor_inhibition AKT_HK2_Pathway Daurisoline Daurisoline AKT AKT Daurisoline->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits HK2 HK2 cMyc->HK2 promotes Glycolysis Glycolysis HK2->Glycolysis catalyzes TumorProgression Tumor Progression Glycolysis->TumorProgression supports Notch_Pathway Daurisoline Daurisoline gSecretase γ-Secretase (PSEN-1) Daurisoline->gSecretase inhibits NotchReceptor Notch Receptor gSecretase->NotchReceptor cleaves NICD Notch Intracellular Domain (NICD) NotchReceptor->NICD releases Nucleus Nucleus NICD->Nucleus translocates to GeneTranscription Target Gene Transcription Nucleus->GeneTranscription activates Proliferation Cell Proliferation GeneTranscription->Proliferation promotes Apoptosis Apoptosis GeneTranscription->Apoptosis inhibits ER_Stress_Pathway cluster_intrinsic Intrinsic Apoptosis cluster_extrinsic Extrinsic Apoptosis Daurisoline Daurisoline ROS ROS Generation Daurisoline->ROS ER_Stress ER Stress ROS->ER_Stress PERK PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 Noxa Noxa ATF4->Noxa CHOP CHOP ATF4->CHOP Apoptosis Apoptosis Noxa->Apoptosis DR5 DR5 CHOP->DR5 DR5->Apoptosis

References

A Comparative Analysis of Daurisoline Metabolism: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a therapeutic candidate is paramount. This guide provides a detailed comparison of the in vitro and in vivo metabolism of Daurisoline, a bisbenzylisoquinoline alkaloid with a range of pharmacological activities. While comprehensive in vivo data in rat models is available, direct in vitro metabolic studies on Daurisoline are limited. Therefore, this comparison leverages in vitro data from structurally similar alkaloids, primarily Dauricine and Isotetrandrine, to provide a broader understanding of the metabolic pathways of this class of compounds.

Data Presentation: Metabolite Comparison

The metabolic landscape of Daurisoline is significantly more complex in a whole organism compared to simplified in vitro systems. In vivo, Daurisoline undergoes extensive Phase I and Phase II metabolism, leading to a large number of metabolites. In contrast, in vitro studies with related alkaloids in liver microsomes primarily reveal initial Phase I oxidative and demethylation reactions.

Table 1: Comparison of Daurisoline Metabolites Identified In Vivo and Metabolites of Related Alkaloids In Vitro

Metabolic ReactionIn Vivo (Daurisoline in Rats)[1]In Vitro (Dauricine/Isotetrandrine in Rat/Human Liver Microsomes)
Parent Compound DaurisolineDauricine, Isotetrandrine
Phase I Reactions
DehydrogenationPresentNot explicitly reported for Dauricine/Isotetrandrine
HydroxylationPresentPresent (Hydroxy-isotetrandrine)
MethylationPresentNot a primary metabolic route
DemethylationPresentPresent (N-desmethyl isotetrandrine, N-demethyl dauricine)[2]
Oxidation to Quinone MethideNot explicitly stated, but likely precursor to GSH conjugatesPresent (for Dauricine)[3][4]
Phase II Reactions
GlucuronidationPresentGenerally not observed in standard microsomal incubations without UDPGA co-factor
SulfationPresentNot observed in standard microsomal incubations
Glutathione (GSH) ConjugationNot explicitly stated, but implied by quinone methide formationPresent (GSH conjugates of Dauricine and its demethylated metabolites)[4]
Number of Metabolites Identified 63 (including 62 novel metabolites and coclaurine)[1]4 major metabolites for Isotetrandrine[2]; 4 GSH conjugates for Dauricine[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are representative protocols for in vivo and in vitro metabolism experiments based on published literature.

In Vivo Metabolism of Daurisoline in Rats

This protocol is based on the study by Zhang et al. (2025), which comprehensively investigated the in vivo metabolites of Daurisoline in Sprague-Dawley rats.[1]

  • Animal Model: Male Sprague-Dawley rats are used. The animals are housed in a controlled environment and fasted overnight before the administration of Daurisoline, with free access to water.

  • Drug Administration: Daurisoline is administered orally via intragastric gavage.

  • Sample Collection: Urine and feces samples are collected at various time intervals post-administration. Blood samples are also collected to obtain plasma. At the end of the collection period, tissues such as the liver, kidney, and heart may be harvested.

  • Sample Preparation:

    • Plasma: An appropriate volume of cold acetonitrile or methanol is added to the plasma sample to precipitate proteins. The mixture is vortexed and then centrifuged. The supernatant is collected, dried under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for analysis.

    • Urine: Urine samples are centrifuged to remove any particulate matter. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration of metabolites.

    • Feces and Tissues: Homogenates of feces or tissues are prepared in a suitable buffer. Metabolites are then extracted using an organic solvent. The extract is then processed similarly to the plasma samples.

  • Analytical Method:

    • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Q-Exactive Orbitrap Mass Spectrometer (MS) is used for the separation and detection of metabolites.

    • Chromatographic Separation: A C18 column is typically used with a gradient elution program involving a mobile phase of water (often with an additive like formic acid) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes. Data is acquired using a full scan and data-dependent MS2 (dd-MS2) fragmentation to obtain high-resolution mass spectra and fragmentation patterns of the parent drug and its metabolites.

    • Data Analysis: Metabolite identification is performed by comparing the retention times and mass spectra of the detected peaks with those of the parent drug and by analyzing the fragmentation patterns to deduce the chemical transformations.

In Vitro Metabolism of Bisbenzylisoquinoline Alkaloids in Rat Liver Microsomes

This protocol is a representative method for studying the in vitro metabolism of compounds like Dauricine or Isotetrandrine using rat liver microsomes.

  • In Vitro System: Pooled rat liver microsomes are used as the source of metabolic enzymes. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, can also be utilized.

  • Incubation Mixture: The incubation mixture typically contains:

    • The test compound (e.g., Dauricine or Isotetrandrine) dissolved in a suitable solvent like DMSO.

    • Rat liver microsomes (at a specific protein concentration, e.g., 0.5 mg/mL).

    • A buffer solution (e.g., potassium phosphate buffer, pH 7.4).

    • An NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the Phase I metabolic reactions.

    • For trapping reactive metabolites, a nucleophilic agent like glutathione (GSH) can be included.

  • Incubation Conditions: The incubation is carried out in a shaking water bath at 37°C for a specific duration (e.g., 60 minutes). Control incubations are performed in the absence of the NADPH-generating system to check for non-enzymatic degradation.

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

  • Analytical Method: The analytical method is similar to the one described for the in vivo study, employing UHPLC-MS/MS to separate, detect, and identify the metabolites formed.

Mandatory Visualization

Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of Daurisoline in vivo and a representative pathway for a related alkaloid, Dauricine, in vitro.

Daurisoline_In_Vivo_Metabolism cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions Daurisoline Daurisoline M1 Dehydrogenation Metabolites Daurisoline->M1 Dehydrogenation M2 Hydroxylation Metabolites Daurisoline->M2 Hydroxylation M3 Methylation Metabolites Daurisoline->M3 Methylation M4 Glucuronidated Metabolites M2->M4 Glucuronidation M5 Sulfated Metabolites M2->M5 Sulfation

Caption: In Vivo Metabolic Pathways of Daurisoline in Rats.

Dauricine_In_Vitro_Metabolism Dauricine Dauricine Demethyl N-Demethyl Dauricine Dauricine->Demethyl N-Demethylation Quinone Quinone Methide Intermediate Dauricine->Quinone Oxidation (CYP3A4) Demethyl->Quinone Oxidation GSH_conjugate GSH Conjugates Quinone->GSH_conjugate + GSH

Caption: In Vitro Bioactivation Pathway of Dauricine.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vivo and in vitro metabolism studies.

In_Vivo_Workflow start Animal Dosing (Oral Gavage) sample_collection Sample Collection (Urine, Feces, Plasma) start->sample_collection sample_prep Sample Preparation (Extraction, Precipitation) sample_collection->sample_prep analysis UHPLC-Q-Orbitrap MS Analysis sample_prep->analysis data_proc Data Processing & Metabolite Identification analysis->data_proc end Metabolic Profile data_proc->end

Caption: Typical In Vivo Metabolism Study Workflow.

In_Vitro_Workflow start Incubation Setup (Microsomes, Drug, Cofactors) incubation Incubation at 37°C start->incubation termination Reaction Termination (Cold Organic Solvent) incubation->termination centrifugation Centrifugation termination->centrifugation supernatant Supernatant Collection centrifugation->supernatant analysis UHPLC-MS/MS Analysis supernatant->analysis end Metabolite Identification analysis->end

References

Safety Operating Guide

Proper Disposal of Daurisoline-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety information and detailed procedures for the proper disposal of Daurisoline-d5, a deuterated alkaloid used in research.

This compound, while valuable for scientific investigation, is classified as a hazardous substance and requires careful management throughout its lifecycle, from receipt to disposal. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

I. Safety and Hazard Information

Daurisoline is categorized as harmful if swallowed.[1][2] Below is a summary of its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowedP264: Wash thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for hazardous chemical waste and should be adapted to comply with your institution's specific policies and local regulations.

1. Personal Protective Equipment (PPE) Check:

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (nitrile or neoprene recommended)

    • Laboratory coat

2. Waste Segregation:

  • Solid Waste:

    • Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty vials directly into a designated hazardous waste container labeled "Hazardous Chemical Waste" and "Toxic".

    • Do not mix with non-hazardous waste.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect the solution in a sealable, chemical-resistant waste container.

    • The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," and the solvent(s) used.

    • Do not pour this compound solutions down the drain.[3]

3. Waste Container Management:

  • Keep the hazardous waste container securely sealed when not in use.

  • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the waste container is properly labeled with a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information regarding the waste, including the chemical name and quantity.

5. Documentation:

  • Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the method of disposal.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Hazardous Liquid Waste' Container with contents listed liquid_waste->liquid_container seal_store Seal Container and Store in Designated Hazardous Waste Area solid_container->seal_store liquid_container->seal_store schedule_pickup Contact EHS for Waste Pickup seal_store->schedule_pickup document Document Disposal schedule_pickup->document end End of Process document->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance on hazardous waste disposal.

References

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